(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Description
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Properties
IUPAC Name |
ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJNMWERMSARF-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725431 | |
| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006376-61-9 | |
| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Abstract
This technical guide provides a comprehensive overview of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, a chiral molecule of significant interest in the pharmaceutical industry. The document details its chemical identity, including its definitive CAS Number, physicochemical properties, and its critical role as a key starting material in the synthesis of advanced antiplatelet agents. Emphasis is placed on the stereoselective synthesis required to obtain the desired (1R,2R) isomer, the analytical techniques for its characterization and quality control, and the underlying scientific principles that guide these laboratory and industrial processes. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.
Compound Identification and Physicochemical Properties
This compound is a high-value synthetic intermediate. Its precise stereochemical configuration is crucial for its intended biological application in downstream active pharmaceutical ingredients (APIs).
The definitive Chemical Abstracts Service (CAS) number for this compound is 1006376-61-9 .[1][2][3][4] This identifier uniquely specifies the ethyl ester with the trans configuration where both chiral centers on the cyclopropane ring are in the (R) configuration.
Table 1: Core Identification and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1006376-61-9 | [1][2][4] |
| IUPAC Name | ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | [2][4] |
| Synonyms | (1R,2R)-trans-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, Ticagrelor Impurity 120 | [1][2] |
| Molecular Formula | C₁₂H₁₂F₂O₂ | [1][2] |
| Molecular Weight | 226.22 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 262.7 ± 40.0 °C (Predicted) | [1][3] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Storage | Sealed in dry, Room Temperature | [1] |
| Solubility | Practically insoluble in water | [2] |
Significance in Pharmaceutical Synthesis: A Key Intermediate for Ticagrelor
The primary driver for the industrial-scale synthesis of this compound is its role as a key intermediate in the manufacture of Ticagrelor.[1][] Ticagrelor is a potent and reversible P2Y₁₂ receptor antagonist used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[6]
The cyclopropylamine moiety of Ticagrelor, which is essential for its binding and activity, is derived from this specific chiral ester. The (1R,2R) stereochemistry of the starting material dictates the final (1R,2S) stereochemistry of the amine in the Ticagrelor molecule after a series of synthetic transformations.
Diagram: Simplified Synthetic Pathway to Ticagrelor A high-level overview of the synthetic route from the title compound to the final Ticagrelor API, highlighting the conservation of the core stereochemistry.
Stereoselective Synthesis: Achieving Chiral Purity
The synthesis of this compound requires a high degree of stereocontrol. Asymmetric catalysis is the most common and efficient strategy employed. A widely cited approach involves the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate (EDA) using a chiral catalyst.
Causality in Experimental Design
-
Choice of Substrates: 3,4-difluorostyrene provides the required aromatic moiety, while ethyl diazoacetate serves as the carbene precursor for forming the cyclopropane ring.
-
Catalyst System: The choice of catalyst is paramount for enantioselectivity. Ruthenium- or Rhodium-based catalysts bearing chiral ligands (e.g., bis(oxazoline) ligands) are frequently used.[6][7] These catalysts create a chiral pocket around the metal center, directing the approach of the diazoacetate and the styrene to favor the formation of the (1R,2R) enantiomer over other possible stereoisomers.
-
Reaction Conditions: Temperature and rate of addition are critical variables. Ethyl diazoacetate is typically added slowly to the reaction mixture to maintain a low steady-state concentration. This minimizes the homodimerization of EDA (to form diethyl fumarate and maleate) and ensures the catalytic cycle proceeds efficiently. Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on principles described in patent literature for asymmetric cyclopropanation.[6][7][8]
Workflow: Asymmetric Cyclopropanation A step-by-step visualization of the synthesis process.
Step-by-Step Methodology:
-
Reactor Preparation: A suitable reactor is charged with 3,4-difluorostyrene (1.0 eq) and the chiral catalyst system (e.g., dichloro(p-cymene)ruthenium(II) dimer with a chiral pyridine-based ligand, ~0.1-1 mol%) in an appropriate anhydrous solvent like toluene or dichloromethane.[6][7]
-
Inerting and Temperature Control: The reactor is purged with an inert gas (Nitrogen or Argon) and the temperature is stabilized.
-
Reagent Addition: Ethyl diazoacetate (EDA) (1.1-1.5 eq) is dissolved in the reaction solvent and added slowly and continuously to the stirred reaction mixture over a period of 2-6 hours.
-
Scientist's Note: A slow addition rate is crucial to prevent the explosive decomposition of EDA and to minimize the formation of achiral side products.
-
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the consumption of the styrene starting material.
-
Work-up: Upon completion, the reaction mixture is filtered (if the catalyst is heterogeneous) and the solvent is removed under reduced pressure.
-
Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a clear liquid.
Analytical Characterization and Quality Control
Confirming the identity, purity, and, most importantly, the stereochemical integrity of the product is a non-negotiable step in pharmaceutical manufacturing. A robust analytical workflow is essential.
Table 2: Key Analytical QC Specifications
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectrum | Confirms the chemical structure is correct. |
| Assay (Purity) | GC-FID or HPLC-UV | ≥ 99.0% | Ensures the material is free from process-related impurities and starting materials. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99.0% e.e. | Critically confirms the stereochemical purity and the effectiveness of the asymmetric synthesis. |
Protocol: Chiral HPLC for Enantiomeric Excess Determination
This protocol provides a self-validating system to ensure the correct stereoisomer is produced at high purity.
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Install a suitable chiral stationary phase (CSP) column (e.g., a cellulose- or amylose-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Analysis: The (1R,2R) enantiomer and the undesired (1S,2S) enantiomer will elute at different retention times. Integrate the peak areas for both enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Diagram: Analytical QC Workflow Logical flow for the quality control and release of a batch of the title compound.
References
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Molbase. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate 1006376-61-9 wiki. [Online] Available at: [Link]
-
Chemsrc. CAS#:1006376-61-9 | this compound. [Online] Available at: [Link]
-
Pharmaffiliates. Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Online] Available at: [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
European Patent Office. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. [Online] Available at: [Link]
- Google Patents. WO2013144295A1 - Process for the preparation of ticagrelor.
-
NIH National Library of Medicine. Prasugrel, a new medicine for preventing blockages in the arteries. [Online] Available at: [Link]
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AdooQ Bioscience. ethyl(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Online] Available at: [Link]
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(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate physical properties
An In-depth Technical Guide to the Physical Properties of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral organic compound of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of advanced antiplatelet agents, most notably Ticagrelor.[1] An accurate and comprehensive understanding of its physical properties is paramount for researchers and process chemists to ensure reaction efficiency, process safety, product purity, and stable storage.
This guide provides a detailed examination of the core physical characteristics of this molecule. It is designed to be a practical resource, combining established data with the underlying scientific principles and methodologies required for its characterization, thereby supporting seamless integration into drug development workflows.
Chemical Identity and Molecular Structure
A precise definition of a compound's structure and identity is the foundation of all subsequent chemical and physical analysis.
-
IUPAC Name: ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate[2]
-
Synonyms: (1R,2R)-trans-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, Ticagrelor Impurity 120[1][3]
Caption: Workflow for Physicochemical Characterization.
Protocol 1: Boiling Point Determination via Vacuum Distillation
Expertise & Rationale: Given the high predicted boiling point, determination at atmospheric pressure risks thermal degradation. Vacuum distillation lowers the boiling temperature to a safer range, preserving the molecule's integrity. The observed temperature is then correlated back to atmospheric pressure using a pressure-temperature nomograph.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a round-bottom flask, a Claisen adapter with a thermometer, a condenser, and a receiving flask. Connect the system to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask along with a magnetic stir bar for smooth boiling.
-
System Evacuation: Gradually reduce the pressure in the system to a stable, recorded value (e.g., 1-10 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Data Recording: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb and the corresponding stable pressure.
-
Correction: Use a standard pressure-temperature nomograph to extrapolate the boiling point to standard atmospheric pressure (760 mmHg).
Protocol 2: Density Measurement Using a Pycnometer
Expertise & Rationale: The pycnometer method is a classic and highly accurate technique for determining the density of liquids. It relies on precisely measuring the weight of a known volume of the substance, making it a self-validating system based on fundamental principles of mass and volume.
Methodology:
-
Calibration: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL) and record its weight (m₁).
-
Water Measurement: Fill the pycnometer with deionized water at a constant, recorded temperature (e.g., 20 °C) and weigh it again (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Sample Measurement: Empty and dry the pycnometer, then fill it with the this compound sample at the same temperature and record the weight (m₃).
-
Calculation:
-
Weight of the sample = m₃ - m₁
-
Volume of the sample = (m₂ - m₁) / density of water
-
Density of the sample = (m₃ - m₁) / [(m₂ - m₁) / density of water]
-
Protocol 3: Aqueous Solubility via Shake-Flask Method (OECD Guideline 105)
Expertise & Rationale: The shake-flask method is the internationally recognized gold standard for determining the water solubility of chemical compounds. Adhering to this protocol ensures the data is reliable, reproducible, and authoritative. The method is designed to achieve a thermodynamic equilibrium between the dissolved and undissolved substance.
Methodology:
-
Preparation: Add an amount of the compound in excess of its expected solubility to a flask containing a known volume of high-purity water.
-
Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the time required to reach a plateau in concentration.
-
Phase Separation: After agitation, allow the flask to stand in the temperature bath to permit the undissolved material to settle. To ensure complete separation of the solid/liquid phases, centrifuge a portion of the mixture at the same temperature.
-
Analysis: Carefully extract a sample from the clear, supernatant aqueous phase.
-
Quantification: Determine the concentration of the dissolved compound in the aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standards of known concentrations.
Conclusion
The physical properties of this compound—a liquid of low water solubility, high boiling point, and moderate density—are defining characteristics that govern its handling, purification, and application in synthesis. The data and protocols presented in this guide offer drug development professionals the necessary information for safe handling, effective process scale-up, and robust quality control. A thorough understanding of these foundational properties is indispensable for leveraging this key intermediate in the efficient synthesis of vital pharmaceuticals.
References
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(1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate 1006376-61-9 wiki . Molbase. [Link]
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CAS#:1006376-61-9 | this compound . Chemsrc. [Link]
-
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate . Pharmaffiliates. [Link]
-
rel-Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate . Omsynth Lifesciences. [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - European Patent Office - EP 2628721 A1 . European Patent Office. [Link]
-
This compound . Chemsrc. [Link]
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ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)- . National Center for Advancing Translational Sciences (NCATS). [Link]
- WO 2013/144295 A1 - An improved process for the preparation of ticagrelor.
-
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]
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- 6. GSRS [precision.fda.gov]
(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate molecular weight
An In-Depth Technical Guide to (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate: Synthesis, Properties, and Application in Pharmaceutical Manufacturing
Introduction
This compound is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined cyclopropane core, coupled with the electronically distinct 3,4-difluorophenyl group, makes it a valuable building block for complex active pharmaceutical ingredients (APIs). The primary driver for its relevance is its role as a key intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, details validated synthetic methodologies, and clarifies its critical position in the manufacturing pathway of Ticagrelor. The content herein is synthesized from patent literature and chemical databases to ensure technical accuracy and field-proven insights.
Part 1: Molecular Structure and Physicochemical Properties
The precise three-dimensional arrangement of this compound is fundamental to its utility. The "(1R,2R)" designation specifies the absolute configuration at the two stereocenters of the cyclopropane ring, resulting in a trans relationship between the substituted phenyl group and the ethyl carboxylate group. This specific stereoisomer is essential for constructing the correct chirality in the final Ticagrelor API.
Key Physicochemical Data
A summary of the compound's key properties is presented below. These values are critical for process development, safety assessment, and analytical method design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂F₂O₂ | [1][3][4] |
| Molecular Weight | 226.22 g/mol | [1][4][5][6] |
| CAS Number | 1006376-61-9 | [1][3][5][7] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 262.7 ± 40.0 °C at 760 mmHg | [1][7][8] |
| Density | 1.257 - 1.3 g/cm³ | [1][7][8] |
| Flash Point | 109.3 ± 22.2 °C | [7][8] |
| InChI Key | WKJJNMWERMSARF-DTWKUNHWSA-N | [][3][9] |
| Canonical SMILES | CCOC(=O)[C@H]1C[C@H]1C2=CC(=C(C=C2)F)F | [3][9] |
Part 2: Synthesis Methodologies
The efficient and stereoselective synthesis of this intermediate is a subject of considerable industrial importance. Several distinct routes have been developed, each with unique advantages and challenges regarding yield, purity, cost, and scalability.
Route A: Synthesis from (S)-2-(3,4-difluorophenyl)oxirane
This pathway offers a direct approach to establishing the desired stereochemistry. The core of this method is the reaction between a phosphorus ylide precursor and a chiral epoxide.
Experimental Protocol: A general procedure involves the following steps[1]:
-
To a suitable reaction vessel, add sodium tert-butoxide (1.2 mol) and triethyl phosphonoacetate (1.2 mol) in toluene.
-
Heat the mixture to 100 °C.
-
Slowly add a toluene solution of (S)-2-(3,4-difluorophenyl)oxirane dropwise, maintaining the reaction temperature at 100 °C.
-
Maintain the reaction for approximately 4 hours after the addition is complete.
-
Upon completion, cool the reaction mixture and quench by adding water.
-
Separate the organic phase, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the target product.
This method has been reported to produce the desired ester in high yield (90.6%) and excellent enantiomeric excess (99.2% ee).[1]
Caption: Synthesis from a chiral epoxide precursor.
Route B: Asymmetric Cyclopropanation of 3,4-Difluorostyrene
This route builds the cyclopropane ring onto an achiral olefin using a chiral catalyst, representing a powerful strategy in asymmetric synthesis. The process begins with a common starting material and proceeds through a key catalytic step.[10][11]
Workflow Overview:
-
Styrene Formation: 3,4-Difluorobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 3,4-difluorostyrene (Wittig reaction).[10][11]
-
Asymmetric Cyclopropanation: The 3,4-difluorostyrene is then subjected to a cyclopropanation reaction with ethyl diazoacetate. This critical step is catalyzed by a chiral ruthenium complex, such as one formed from dichloro(p-cymene)ruthenium(II) dimer and a chiral pyridine-oxazoline (Pybox) ligand, to induce high stereoselectivity for the (1R,2R) product.[10][11]
This catalytic approach is highly valued for its efficiency, as a small amount of a chiral catalyst can generate a large quantity of the enantiomerically enriched product.
Caption: Asymmetric catalysis on an olefin substrate.
Part 3: Central Role in Ticagrelor Synthesis
This compound is not the final component used in the coupling reaction to form Ticagrelor. Instead, it serves as a stable, purifiable precursor to the corresponding carboxylic acid and, subsequently, the critical amine side chain, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA).[10][12]
Transformation Pathway:
-
Ester Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide in a methanol/water mixture.[10][11]
-
Conversion to Amine (CPA): The resulting (1R,2R)-carboxylic acid is then converted into the (1R,2S)-amine (CPA). This transformation involves a stereochemical inversion at one of the carbon centers. A common method to achieve this is through a Curtius rearrangement.[10] In this sequence, the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to yield the amine with the inverted stereochemistry at the C1 position. The resulting CPA is the key fragment that is coupled to the triazolopyrimidine core of Ticagrelor.
***dot digraph "Ticagrelor_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
// Compounds Ester [label=<this compound>, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label=<(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid>, shape=ellipse, fillcolor="#FFFFFF"]; CPA [label=<(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)>, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ticagrelor [label="Ticagrelor API", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Arrows Ester -> Acid [label=" 1. Hydrolysis (e.g., NaOH/MeOH)", fontsize=9]; Acid -> CPA [label=" 2. Curtius Rearrangement\n(Stereoinversion at C1)", fontsize=9]; CPA -> Ticagrelor [label=" 3. Coupling with API Core", fontsize=9]; }
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- 12. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR spectrum of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Authored by a Senior Application Scientist
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antiplatelet drug Ticagrelor.[1] For researchers in drug development and process chemistry, unambiguous structural confirmation and stereochemical verification are paramount. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns, present a validated experimental protocol for data acquisition, and discuss the interpretation of the spectral data.
Theoretical Foundation: The Unique NMR Signature of Substituted Cyclopropanes
The ¹H NMR spectrum of a substituted cyclopropane is dictated by a unique combination of electronic and steric factors that are not prevalent in acyclic or larger ring systems. Understanding these principles is crucial for accurate spectral interpretation.
Magnetic Anisotropy and Shielding in the Cyclopropane Ring
The cyclopropane moiety exhibits a characteristic shielding effect on its ring protons, causing them to resonate at an unusually high field (lower ppm value) compared to protons in other alkanes.[2] This phenomenon is often attributed to a diamagnetic ring current generated by the electrons in the strained C-C sigma bonds of the three-membered ring.[3][4] When the molecule is oriented perpendicular to the external magnetic field, this induced current creates a shielding cone that reduces the effective magnetic field experienced by the ring protons, shifting their signals upfield. The parent cyclopropane molecule, for instance, has a chemical shift of just 0.22 ppm.[3][4] While substituents will shift these protons downfield, they still typically appear in a less deshielded region than might otherwise be expected.
Spin-Spin Coupling: A Stereochemical Roadmap
The spin-spin coupling constants (J-values) between protons on the cyclopropane ring are highly sensitive to their stereochemical relationship. For a 1,2-disubstituted cyclopropane like the title compound, the following vicinal (three-bond) couplings are critical:
-
³J_cis_ : The coupling between protons on the same face of the ring is consistently larger, typically falling in the range of 6–12 Hz.[5]
-
³J_trans_ : The coupling between protons on opposite faces of the ring is smaller, generally observed in the 2–9 Hz range.[5]
This empirical rule is a powerful tool for assigning the trans stereochemistry of the (1R,2R) isomer. Additionally, geminal coupling (²J) between non-equivalent protons on the same carbon atom is also observed and is typically negative in sign.[5][6][7]
The Impact of Chirality: Diastereotopicity
The presence of two chiral centers (at C1 and C2) renders the molecule asymmetric. A direct consequence of this is that the two protons on the C3 methylene group (CH₂) are chemically non-equivalent. This phenomenon is known as diastereotopicity.[8] These diastereotopic protons will have distinct chemical shifts and will exhibit geminal coupling to each other. They will also couple differently to the protons at C1 and C2, leading to complex splitting patterns that are rich in structural information.[8] Similarly, the two protons of the ethyl ester's methylene group are also diastereotopic due to their proximity to the C1 chiral center.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the principles above, we can predict the ¹H NMR spectrum of this compound. The protons are labeled as shown in the diagram below for clarity.
Caption: Labeled protons on the cyclopropane ring.
The spectrum can be divided into three main regions: aromatic, cyclopropyl, and ethyl ester.
Aromatic Region (δ ≈ 7.0–7.3 ppm, 3H)
-
Environment : These protons are attached to the 3,4-difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms and the aromatic ring current will shift these signals significantly downfield.
-
Expected Multiplicity : This region will present as a complex series of multiplets. The complexity arises from both proton-proton (³J and ⁴J) and proton-fluorine (³J_HF_, ⁴J_HF_, and ⁵J_HF_) couplings. A full analysis would require advanced 2D NMR techniques or spectral simulation.
Ethyl Ester Region (δ ≈ 4.2 ppm and 1.3 ppm, 5H)
-
-OCH₂- Protons (δ ≈ 4.2 ppm, 2H) : These protons are deshielded by the adjacent oxygen atom. As they are diastereotopic, they are expected to be non-equivalent. They will couple with the methyl protons (³J ≈ 7 Hz) and weakly with the cyclopropyl proton H1 (³J). This will likely result in two overlapping multiplets, which may resolve into a complex pattern such as a quartet of doublets or two distinct multiplets.
-
-CH₃ Protons (δ ≈ 1.3 ppm, 3H) : These protons are relatively shielded. They will couple with the two methylene protons, resulting in a clean triplet (³J ≈ 7 Hz).
Cyclopropyl Region (δ ≈ 1.3–2.6 ppm, 4H)
This is the most diagnostic region of the spectrum. The four protons on the three-membered ring give rise to four distinct and complex signals.
-
H2 (Proton at C2, adjacent to aryl group, δ ≈ 2.5–2.6 ppm) : This proton is the most deshielded of the ring protons due to the anisotropic effect of the adjacent aromatic ring. It will couple to H1 (trans), H3a (trans), and H3b (cis). The multiplicity will be a complex multiplet, likely a doublet of doublets of doublets (ddd).
-
H1 (Proton at C1, adjacent to ester group, δ ≈ 1.9–2.0 ppm) : This proton is deshielded by the electron-withdrawing carboxyl group. It couples with H2 (trans), H3a (cis), and H3b (trans). This will also appear as a complex multiplet (ddd).
-
H3a and H3b (Diastereotopic protons at C3, δ ≈ 1.3–1.6 ppm) : These are the most shielded ring protons. They will appear as two separate, complex multiplets. Each will be split by the other (geminal coupling, ²J), as well as by H1 and H2 (vicinal couplings). For example, H3b will be split by H3a (geminal), H1 (trans), and H2 (cis).
Summary of Predicted Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz (Expected) | Integration |
| Aromatic-H | 7.0 – 7.3 | m | Complex H-H and H-F couplings | 3H |
| -OCH₂ CH₃ | ~ 4.2 | m | ³J(H,H) ≈ 7.1 (diastereotopic complexity) | 2H |
| H2 (Ar-CH) | 2.5 – 2.6 | ddd | ³J_trans_(H2,H1) ≈ 4-7; ³J_cis_(H2,H3b) ≈ 7-10; ³J_trans_(H2,H3a) ≈ 4-7 | 1H |
| H1 (EtOOC-CH) | 1.9 – 2.0 | ddd | ³J_trans_(H1,H2) ≈ 4-7; ³J_cis_(H1,H3a) ≈ 7-10; ³J_trans_(H1,H3b) ≈ 4-7 | 1H |
| H3a / H3b | 1.3 – 1.6 | m | ²J(H3a,H3b) ≈ 4-6; plus various ³J_cis_ and ³J_trans_ couplings | 2H |
| -OCH₂CH₃ | ~ 1.3 | t | ³J(H,H) ≈ 7.1 | 3H |
Experimental Protocol: High-Resolution ¹H NMR Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible data.
Instrumentation
-
Spectrometer : A high-field NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or higher) equipped with a broadband probe.
-
Software : TopSpin™ or equivalent software for data acquisition and processing.
Sample Preparation
-
Weighing : Accurately weigh 5–10 mg of the this compound sample.
-
Dissolution : Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules.[9]
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7][9] Alternatively, reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
Homogenization : Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition and Processing Workflow
The following workflow ensures the acquisition of a high-quality spectrum for detailed analysis.
Caption: Standard workflow for NMR analysis.
Synthesis and Purity Considerations
The title compound is often synthesized via the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, or through the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanol with triethylphosphoacetate.[10][11][12][13] It is important to be aware of potential impurities that may appear in the ¹H NMR spectrum:
-
Starting Materials : Residual 3,4-difluorostyrene or other precursors.
-
Diastereomers : The presence of the cis isomer ((1R,2S) or (1S,2R)) would introduce an entirely new set of cyclopropyl signals with different coupling constants (larger ³J_cis_ values would be more prominent).
-
Solvents : Residual solvents from the synthesis or purification steps (e.g., toluene, ethyl acetate, hexanes).
Conclusion
The ¹H NMR spectrum of this compound is information-rich and highly characteristic. The upfield-shifted, complex multiplets of the four distinct cyclopropyl protons provide a definitive fingerprint for the core structure. Crucially, the measurement of the vicinal coupling constants allows for an unambiguous confirmation of the trans relationship between the aryl and ester substituents, thereby validating the (1R,2R) stereochemistry. This guide equips researchers with the theoretical knowledge and practical protocols needed to confidently acquire and interpret this vital analytical data, ensuring the quality and integrity of this key pharmaceutical intermediate.
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An In-depth Technical Guide to the Crystal Structure Determination and Analysis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester
Executive Summary: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals, this knowledge is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive walkthrough of the methodologies involved in determining and analyzing the crystal structure of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. While, as of the time of this writing, the specific crystal structure for this compound is not publicly available in crystallographic databases, this document serves as a robust framework for researchers who have synthesized this molecule and are proceeding with its structural elucidation. The protocols and interpretations herein are grounded in established crystallographic principles and best practices.
Part 1: The Pathway to Structural Elucidation: A Proposed Workflow
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The logical flow for determining the crystal structure of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester is outlined below. This workflow ensures that the data collected is of the highest possible quality and that the resulting structural model is accurate and reliable.
Caption: Workflow for Crystal Structure Determination.
Part 2: Experimental and Computational Protocols: A Guide for the Scientist
Synthesis and Purification
The prerequisite for any crystallographic study is the availability of a pure compound. The synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester can be achieved through various synthetic routes, often involving the cyclopropanation of a substituted styrene derivative.[1][2][3][4] It is crucial to purify the final product to >98% purity, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are typically employed. The purity should be verified by methods like NMR, HPLC, and mass spectrometry.
Crystal Growth: The Art and Science of Crystallization
Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[5][6][7]
Experimental Protocol: Vapor Diffusion for Crystal Growth Screening
-
Solution Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) at a concentration near saturation.
-
Screening Setup: In a 24-well crystallization plate, dispense 500 µL of various precipitant solutions (e.g., different ratios of hexane/ethyl acetate, isopropanol/toluene) into the reservoirs.
-
Droplet Dispensing: On a siliconized cover slip, mix 1 µL of the compound's stock solution with 1 µL of the reservoir solution.
-
Sealing and Incubation: Invert the cover slip and seal the reservoir to create a hanging drop. Allow the plate to incubate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Monitoring: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.
Causality Behind Experimental Choices: The principle of vapor diffusion allows for a slow and controlled increase in the concentration of the compound in the drop, promoting the formation of well-ordered crystals rather than amorphous precipitate. Screening a wide range of solvents and temperatures is essential as the thermodynamics of crystallization are highly sensitive to these parameters.
X-ray Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern.[5][6][8]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to flash-cool the crystal in a stream of nitrogen gas (typically at 100 K).
-
Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are optimized to ensure high completeness and redundancy of the data.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.
Trustworthiness of the Protocol: Cryo-cooling the crystal minimizes radiation damage from the X-ray beam, allowing for longer exposure times and higher quality data. Modern diffractometers and software automate the data collection and processing, ensuring high precision and accuracy.
Structure Solution and Refinement
The diffraction data provides the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem" in crystallography.[9]
Computational Protocol: Structure Solution and Refinement
-
Structure Solution: For small molecules like the topic compound, direct methods are highly effective for solving the phase problem. Software packages like SHELXS or Olex2 are commonly used for this purpose.[10][11][12] These programs use statistical relationships between the intensities of the reflections to derive initial phases.
-
Model Building: The initial phases are used to calculate an electron density map. The crystallographer then builds an initial atomic model by fitting atoms into the electron density.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Programs like SHELXL or REFMAC5 are the standard for this task.[13][14][15][16][17][][19]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Validation: The final refined structure is thoroughly validated to ensure its quality and accuracy. This involves checking for consistency between the model and the data, as well as assessing the geometric sensibility of the model.
Caption: The Iterative Cycle of Crystal Structure Refinement.
Authoritative Grounding: The SHELX suite of programs is the gold standard for small-molecule crystallography and has been instrumental in the determination of hundreds of thousands of crystal structures.[11][12][][19] The quality of a refined structure is assessed by metrics such as the R-factor and R-free, which quantify the agreement between the crystallographic model and the experimental data.
Part 3: Data Presentation and Visualization
A key aspect of a technical guide is the clear and concise presentation of data. The following tables represent the type of information that would be generated from a successful crystal structure determination of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester.
Hypothetical Crystallographic Data
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂F₂O₂ |
| Formula Weight | 226.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | 4 |
| Calculated Density | Value Mg/m³ |
| Absorption Coefficient | Value mm⁻¹ |
| F(000) | 472 |
| Crystal Size | Value x Value x Value mm |
| θ range for data collection | Value to Value ° |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to θ = 25.242° | Value % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Value / 0 / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| F1 - C4 | Value | C3 - C4 - C5 | Value |
| F2 - C5 | Value | C1 - C2 - C3 | Value |
| O1 - C11 | Value | C2 - C1 - C6 | Value |
| O2 - C11 | Value | C1 - C6 - C7 | Value |
| C1 - C2 | Value | O1 - C11 - O2 | Value |
| C1 - C6 | Value | C10 - O2 - C11 | Value |
| C2 - C3 | Value |
Visualization of the Molecular Structure
Visualization is crucial for understanding the three-dimensional nature of the molecule and its interactions. Software such as Mercury is widely used for this purpose. A visualization would reveal the trans configuration of the substituents on the cyclopropane ring, the planarity of the difluorophenyl group, and the conformation of the ethyl ester moiety.
Caption: 2D Representation of the molecule's connectivity.
Analysis of Intermolecular Interactions
A detailed analysis of the crystal packing would reveal the intermolecular forces that stabilize the crystal lattice. For trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, one would anticipate the presence of C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the difluorophenyl rings of adjacent molecules. Understanding these interactions is critical for predicting physical properties such as melting point and solubility, and for understanding polymorphism.
Conclusion
The determination of the crystal structure of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester is a systematic process that integrates experimental techniques with sophisticated computational analysis. This guide provides a comprehensive framework for undertaking such a study, from the initial synthesis and crystallization to the final analysis and validation of the structural model. The resulting three-dimensional structure would provide invaluable insights for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the design of new molecules with enhanced properties.
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The Synthetic Chemist's Guide to Difluorophenyl Cyclopropane Derivatives: A Technical Whitepaper
Abstract
The gem-difluorocyclopropane motif, particularly when appended to a phenyl group, represents a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique combination of conformational rigidity, metabolic stability, and ability to act as a lipophilic hydrogen-bond donor has propelled its integration into a multitude of bioactive molecules and advanced materials.[4][5] This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing difluorophenyl cyclopropane derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical synthetic landscape.
The Strategic Importance of the Difluorophenyl Cyclopropane Moiety
The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] The difluoromethylene group, in particular, is often considered a bioisostere for an oxygen atom.[6] When this group is part of a cyclopropane ring, the resulting structure offers a unique set of advantages:
-
Conformational Constraint: The three-membered ring locks the substituents into a well-defined spatial arrangement, which can be crucial for optimizing interactions with biological targets.[5]
-
Metabolic Stability: The high strength of the C-F bond often imparts resistance to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[4]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly alter the acidity, basicity, and dipole moment of neighboring functional groups, influencing properties like cell permeability and bioavailability.[2][6]
A notable example of a biologically active molecule containing a difluorophenyl cyclopropane unit is the antiplatelet agent Ticagrelor, where the cyclopropane ring bridges the pharmacologically active difluorophenyl and heterocyclic fragments.[5]
The Workhorse of Synthesis: [2+1] Cycloaddition via Difluorocarbene
The most prevalent and historically significant method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene species to an alkene.[7] The success of this approach hinges on the choice of the difluorocarbene precursor, as this dictates the reaction conditions, substrate scope, and functional group tolerance.
Classical Difluorocarbene Sources
Historically, difluorocarbene was generated under harsh conditions, often limiting the scope of the reaction to simple, robust substrates.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt is a widely used and cost-effective reagent for difluorocyclopropanation.[2] Thermal decomposition of ClCF₂COONa generates difluorocarbene, which then reacts with an alkene. A significant drawback of this method is the high temperature required (typically >180 °C), which can be incompatible with sensitive functional groups.[2]
-
Halodifluoromethanes (e.g., CHClF₂): The elimination of a hydrogen halide from a halodifluoromethane using a strong base (e.g., an alkoxide) can also generate difluorocarbene.[1][2] However, the strong basic conditions can lead to side reactions, and the yields are often low.[1][2]
Modern and Milder Difluorocarbene Precursors
The development of milder and more versatile difluorocarbene sources has significantly expanded the utility of [2+1] cycloaddition.
-
Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a suitable initiator like sodium iodide, has emerged as a powerful reagent for the generation of difluorocarbene under mild conditions.[6][8] This method offers excellent yields and tolerates a wide range of functional groups.[8]
-
Dolbier Reagents: Reagents such as (triphenylphosphonio)difluoroacetate (PDFA) serve as sources of the ylide Ph₃P⁺CF₂⁻ upon heating, which can then be used for the difluorocyclopropanation of alkenes.[2]
The general mechanism for difluorocarbene generation from these precursors and subsequent cycloaddition is depicted below:
Figure 1: General workflow for [2+1] difluorocyclopropanation.
Transition-Metal-Catalyzed Cyclopropanation
Transition metal catalysts, particularly those based on rhodium and copper, can facilitate the cyclopropanation of alkenes with diazo compounds.[9][10] While less common for difluorocyclopropanation, this approach offers opportunities for asymmetric synthesis. For instance, rhodium(II) catalysts have been employed for the one-step synthesis of difluoromethyl cyclopropanes from difluoromethyl diazomethane.
Alternative Synthetic Strategies
While [2+1] cycloaddition remains the dominant strategy, several other methods have been developed for the synthesis of difluorocyclopropane derivatives. These can be particularly useful for accessing substrates that are not amenable to carbene-based methods.
-
Intramolecular Wurtz-type Reaction: This method involves the reductive cyclization of a 1,3-dihalo-1,1-difluoroalkane using a reducing agent like zinc.[7]
-
Michael-Induced Ring Closure (MIRC): MIRC reactions can be employed to construct the cyclopropane ring, although this is a less common approach for difluorinated derivatives.[7]
-
Ring-Closing Metathesis (RCM): For the synthesis of larger ring systems containing a gem-difluorocyclopropane unit, ring-closing metathesis is a powerful tool.[11][12][13] This typically involves the synthesis of a diene precursor containing the difluorocyclopropane moiety, followed by cyclization using a ruthenium-based catalyst.[11][12]
The logical flow for an RCM-based approach is illustrated below:
Figure 2: Workflow for the synthesis of cyclic compounds containing a gem-difluorocyclopropane via RCM.
Asymmetric Synthesis of Difluorophenyl Cyclopropanes
The synthesis of enantioenriched difluorophenyl cyclopropanes is of significant interest for pharmaceutical applications.[14] Several strategies have been developed to achieve this:
-
Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of gem-difluoroalkenes with excellent diastereo- and enantiocontrol.[14]
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to the alkene substrate can direct the stereochemical outcome of the cyclopropanation reaction.[14]
-
Asymmetric Catalysis: The development of chiral transition metal catalysts for difluorocyclopropanation is an active area of research, with some success demonstrated using chiral metalloporphyrins.[15]
Synthetic Utility: Ring-Opening Reactions
A significant aspect of the chemistry of gem-difluorocyclopropanes is their propensity to undergo ring-opening reactions, particularly under transition-metal catalysis. This reactivity provides access to a variety of monofluorinated alkenes, which are also valuable synthetic intermediates. Palladium-catalyzed ring-opening reactions, for example, have been extensively studied and allow for the introduction of a wide range of nucleophiles.[8]
Experimental Protocols
General Procedure for Difluorocyclopropanation using TMSCF₃ and NaI
This protocol is adapted from the work of Prakash and Hu.[8]
-
To a stirred solution of the desired styrene derivative (1.0 equiv) and TMSCF₃ (1.5 equiv) in a suitable solvent (e.g., THF) at room temperature, add NaI (1.5 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane derivative.
Representative Data for Difluorocyclopropanation of Styrene Derivatives
| Entry | Styrene Derivative | Product | Yield (%) | Reference |
| 1 | Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 | [8] |
| 2 | 4-Methylstyrene | 1,1-difluoro-2-(p-tolyl)cyclopropane | 88 | [8] |
| 3 | 4-Chlorostyrene | 2-(4-chlorophenyl)-1,1-difluorocyclopropane | 82 | [8] |
Conclusion
The synthesis of difluorophenyl cyclopropane derivatives is a dynamic and evolving field. While the [2+1] cycloaddition of difluorocarbene remains the most widely employed strategy, the continuous development of new reagents and methodologies is expanding the synthetic chemist's toolbox. The insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of these important molecular scaffolds. The unique properties of the difluorophenyl cyclopropane motif ensure its continued relevance in the design of next-generation pharmaceuticals and advanced materials.
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Foreword: From Rational Design to Process Chemistry
An In-depth Technical Guide to the Discovery and Synthetic Evolution of Ticagrelor Intermediates
Ticagrelor (marketed as Brilinta®) represents a paradigm shift in antiplatelet therapy. As the first orally available, direct-acting, and reversible P2Y12 receptor antagonist, its discovery was a triumph of rational drug design aimed at overcoming the limitations of its predecessors, such as clopidogrel.[1][2][3] However, the journey from a promising molecule in a lab to a globally accessible medicine is paved by the innovations of process chemistry. The true elegance of Ticagrelor lies not only in its pharmacological mechanism but also in the sophisticated, multi-step synthesis that makes its production feasible, safe, and scalable.
This technical guide provides a deep dive into the history and discovery of the core chemical intermediates that form the backbone of Ticagrelor. We will deconstruct the molecule to understand its constituent parts, explore the evolution of their synthesis from early, often hazardous methods to modern, efficient, and greener industrial processes, and explain the critical scientific reasoning behind these advancements. For researchers and professionals in drug development, understanding this evolution is key to appreciating the intricate dance between medicinal chemistry and process engineering.
The Genesis of a New Antiplatelet Agent: The "Why" Behind Ticagrelor
The development of Ticagrelor was born from a clear clinical need. Earlier antiplatelet agents, primarily the thienopyridines (e.g., clopidogrel), were groundbreaking but possessed inherent limitations. They are prodrugs requiring metabolic activation, leading to a slow onset of action and significant inter-patient variability in response.[2][3] Furthermore, their irreversible binding to the P2Y12 receptor complicated patient management, especially when urgent surgery was required.
The scientific community sought a direct-acting antagonist that could bind reversibly to the P2Y12 receptor, offering rapid onset and offset of action and a more consistent antiplatelet effect.[1][4] This quest led researchers at AstraZeneca to the novel chemical class of Cyclo-Pentyl-Triazolo-Pyrimidines (CPTPs), culminating in the discovery of Ticagrelor (formerly AZD6140).[2] Ticagrelor's unique allosteric mechanism, where it binds to a site distinct from the ADP binding site, allows it to reversibly "lock" the receptor in an inactive state, providing the desired pharmacological profile.[2][3]
Deconstructing Ticagrelor: A Convergent Synthesis Strategy
The complexity of the Ticagrelor molecule, which contains six chiral centers, necessitates a highly controlled and efficient synthetic strategy.[5] Early linear syntheses were lengthy and inefficient.[6] Modern manufacturing relies on a more elegant convergent synthesis , where the molecule is broken down into three key intermediates, or building blocks, which are synthesized separately and then coupled together in the final stages.[7] This approach maximizes efficiency and simplifies purification.
The three core intermediates are:
-
The Pyrimidine Core: 4,6-dichloro-2-(propylthio)pyrimidine-5-amine, which forms the central heterocyclic ring system.
-
The Chiral Cyclopropylamine Moiety: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which is essential for target binding and pharmacological activity.[8]
-
The Chiral Cyclopentane Moiety: 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][8][9]dioxol-4-yl)oxy)ethanol, which provides the cyclopentane backbone and the crucial hydroxyethoxy side chain.
Deep Dive: Synthesis and Evolution of Core Intermediates
The Pyrimidine Core: Building the Engine
The substituted pyrimidine ring is the anchor of the Ticagrelor molecule. Its synthesis begins with simple precursors and involves building complexity through nitration, chlorination, and reduction.
Key Intermediates:
-
4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
-
4,6-dichloro-2-(propylthiopyrimidine)-5-amine
Historical Context & Rationale: The synthesis of this core has been significantly refined to improve safety and yield. Early routes often started from thiobarbituric acid.[10][11] The key transformations are the introduction of the nitro group, which acts as a precursor to the amine needed for cyclization, followed by chlorination to create reactive sites for subsequent coupling reactions.
Experimental Protocol: Synthesis of 4,6-dichloro-2-(propylthiopyrimidine)-5-amine
-
Step 1: S-propylation and Nitration.
-
Thiobarbituric acid is first alkylated with a propyl halide (e.g., bromo-n-propane) in an aqueous alkaline medium to produce 2-(propylthio)barbituric acid.[10]
-
The resulting compound is nitrated using a mixture of nitric acid and acetic acid at low temperatures (0°C to room temperature) to yield 5-nitro-2-(propylthio)barbituric acid.[10][12] Causality: The nitro group is introduced at the 5-position, which is activated by the two adjacent carbonyl groups.
-
-
Step 2: Chlorination.
-
The nitrated barbituric acid derivative is heated (e.g., 80-115°C) with a strong chlorinating agent, typically phosphorus oxychloride (POCl3), often in the presence of a base like 2,6-lutidine or N,N-Diisopropylethylamine.[10][12]
-
This reaction converts the two hydroxyl groups of the enol form into chloro groups, yielding the crucial intermediate 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine .[12] Causality: POCl3 is a powerful and cost-effective reagent for this type of transformation, essential for creating the reactive chloro-leaving groups needed for later C-N bond formations.
-
-
Step 3: Reduction of the Nitro Group.
-
The nitro intermediate is reduced to the corresponding amine, 4,6-dichloro-2-(propylthiopyrimidine)-5-amine .[13]
-
A common and industrially scalable method involves using iron powder in a mixture of acetic acid and methanol at room temperature.[10][14]
-
After the reaction, the iron salts are filtered off, and the product is isolated. Causality: This classic Bechamp reduction is favored in large-scale synthesis due to the low cost and ready availability of iron powder and the relatively mild reaction conditions compared to catalytic hydrogenation, which might require high-pressure equipment.[13][15]
-
The Chiral Cyclopropylamine: Ensuring Pharmacological Specificity
The (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine moiety is arguably the most critical piece of the Ticagrelor puzzle. Its precise stereochemistry is non-negotiable for effective binding to the P2Y12 receptor.[8] The development of its synthesis is a case study in the evolution of asymmetric synthesis.
Historical Context & Rationale: Early laboratory-scale syntheses were complex, involving multiple steps and the use of hazardous reagents. For instance, some routes employed a Curtius rearrangement, which relies on potentially explosive sodium azide.[9][16] Other methods used chiral auxiliaries like Oppolzer's sultam, which are effective but expensive and generate significant waste.[9][16] The primary challenge has always been to produce the single, correct stereoisomer in high purity and yield, making it suitable for industrial production.
More recent innovations have focused on biocatalysis, using engineered enzymes to perform the cyclopropanation with high stereoselectivity, offering a greener alternative.[17] However, the most common industrial method remains chiral resolution.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Step 1: Synthesis of Racemic Amine.
-
A racemic mixture of trans-2-(3,4-difluorophenyl)cyclopropanamine is first synthesized through established, non-stereoselective methods.
-
-
Step 2: Diastereomeric Salt Formation and Crystallization.
-
The racemic amine is dissolved in a suitable solvent, such as methanol.
-
A solution of a chiral resolving agent, most commonly (R)-(-)-mandelic acid , is added.[9]
-
The (1R,2S)-amine selectively forms a less soluble diastereomeric salt with the (R)-mandelic acid. The other enantiomer forms a more soluble salt. Causality: The two enantiomers react with the single enantiomer of the resolving agent to form two different diastereomers. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.
-
The mixture is carefully cooled, allowing the desired (1R,2S)-amine-(R)-mandelate salt to crystallize out of the solution.[9]
-
The crystallized product is filtered and washed.
-
-
Step 3: Liberation of the Free Amine.
-
The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the free (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which can then be extracted.
-
The Convergent Assembly of Ticagrelor
With the three key intermediates in hand, the final stage involves their sequential coupling. Modern processes have been optimized to be performed efficiently, sometimes telescoping multiple steps into a one-pot reaction to improve overall yield and throughput.[18][19]
Detailed Experimental Workflow
-
Step 1: Condensation of Pyrimidine and Cyclopentane Moieties. [20]
-
The pyrimidine amine core (14 ) and the protected cyclopentane derivative (13 ) are dissolved in a high-boiling point solvent like ethylene glycol.
-
Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine (DIPEA) are added.
-
The mixture is heated to 120-125°C for several hours. Causality: High temperature is required to drive this nucleophilic aromatic substitution, where the amine of the cyclopentane moiety displaces one of the chloro groups on the pyrimidine ring. DBU and DIPEA act as non-nucleophilic bases to scavenge the HCl byproduct.
-
Upon completion, the reaction is worked up by cooling, diluting with water, and adjusting the pH to isolate the condensed intermediate (15 ).
-
-
Step 2: Formation of the Triazole Ring. [20]
-
The intermediate 15 is dissolved in a solvent mixture like acetonitrile and water.
-
A diazotizing agent is added. While early syntheses used sodium nitrite (NaNO2) in acetic acid, this can form problematic impurities.[14][20] An improved, safer process uses a solid-supported reagent like "Resin-NO2" (Amberlyst A26 resin in nitrite form).[20][21]
-
The reaction proceeds at room temperature. The primary amine and the adjacent secondary amine on the pyrimidine ring react to form the fused triazole ring system, yielding intermediate 16 . Causality: The resin-based nitrite is considered a "green" alternative. It is safer to handle than solutions of nitrous acid and simplifies workup, as the spent resin can be removed by simple filtration.[20]
-
-
Step 3: Final Coupling with the Chiral Cyclopropylamine. [20]
-
The triazole intermediate 16 is dissolved in acetonitrile.
-
The chiral cyclopropylamine (10 ) and a base, typically anhydrous potassium carbonate (K2CO3), are added.
-
The reaction is stirred at room temperature for 2-3 hours. The amine of the cyclopropylamine moiety displaces the final chloro group on the triazolopyrimidine ring to give the protected Ticagrelor molecule (12 ). Causality: This is another nucleophilic aromatic substitution. The reaction is efficient and clean, driven by the high reactivity of the chloro group at this position.
-
-
Step 4: Deprotection to Yield Ticagrelor. [20]
-
The protected Ticagrelor (12 ) is dissolved in a solvent like methanol or dichloromethane (DCM).
-
Aqueous hydrochloric acid is added to hydrolyze the ketal protecting group on the cyclopentane ring's diol.[22][23]
-
The reaction is stirred at room temperature until completion, yielding the final active pharmaceutical ingredient, Ticagrelor (1) , which is then purified by crystallization.
-
Summary of Process Improvements
The industrial synthesis of Ticagrelor has evolved significantly, driven by the need for greater safety, efficiency, and environmental sustainability. The table below summarizes the key advancements.
| Process Stage | Early / Patented Methods | Modern / Improved Methods | Rationale for Change |
| Overall Strategy | Often lengthy, linear syntheses with many steps.[6] | Convergent synthesis using key intermediates.[7] | Higher overall yield, easier purification, greater flexibility. |
| Hazardous Reagents | Use of n-BuLi, isoamyl nitrite, bromoform, sodium azide.[16][20] | Avoidance of pyrophoric, toxic, and explosive reagents.[20] | Enhanced operational safety and reduced environmental impact. |
| Triazole Formation | Sodium nitrite in acetic acid.[14] | Solid-supported "Resin-NO2".[20][21] | Improved safety, reduced formation of critical impurities, simpler workup. |
| Chiral Synthesis | Use of expensive chiral auxiliaries (e.g., Oppolzer's sultam).[9] | Diastereomeric salt resolution with mandelic acid; biocatalysis.[9][17] | Lower cost, reduced waste, improved scalability and "green" credentials. |
| Efficiency | Multiple chromatographic purifications required.[20] | One-pot reactions, telescoping of steps, purification by crystallization.[18][19] | Increased throughput, reduced solvent usage, lower manufacturing cost. |
Conclusion
The story of Ticagrelor's intermediates is a powerful illustration of the synergy between drug discovery and process development. The rational design of the molecule to achieve a specific pharmacological profile was only the first step. The subsequent decades of research have focused on designing and perfecting the synthesis of its building blocks. From overcoming the challenges of stereochemistry in the cyclopropylamine moiety to developing safer and greener methods for constructing the pyrimidine core, each innovation has been crucial. For scientists and researchers, this journey underscores a fundamental principle: a life-saving drug is only as viable as the chemistry that allows it to be produced safely, purely, and economically for patients worldwide.
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Chemical properties of ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
An In-Depth Technical Guide to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive scientific overview of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate, a chiral molecule of significant interest in pharmaceutical development. Primarily recognized as a key intermediate in the synthesis of the antiplatelet agent Ticagrelor, understanding its chemical properties, stereoselective synthesis, and reactivity is paramount for researchers and drug development professionals. This document delves into its physicochemical characteristics, details validated synthetic protocols, explores its chemical transformations, and outlines its critical role in medicinal chemistry, grounded in authoritative references.
Molecular Overview and Physicochemical Profile
Introduction
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (CAS No: 1006376-61-9) is a substituted cyclopropane derivative featuring a difluorinated phenyl ring.[1] Its rigid, strained three-membered ring and specific stereochemistry are defining structural motifs. The molecule's primary significance lies in its function as a crucial building block for Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[][3] It is also monitored as a process-related impurity in the final active pharmaceutical ingredient (API).[][4]
Structural Features
The molecule's structure is defined by three key components:
-
Cyclopropane Ring: A strained aliphatic ring that provides a rigid scaffold.
-
(1R,2R) Stereochemistry: The absolute configuration at the two chiral centers on the cyclopropane ring is crucial for the biological activity of the final drug product. This trans configuration positions the phenyl and ester groups on opposite faces of the ring.
-
3,4-Difluorophenyl Group: The two fluorine atoms on the aromatic ring significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are desirable characteristics in drug design.
Physicochemical Properties
The predicted and observed physical properties of the compound are summarized below, providing essential data for process development, handling, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂F₂O₂ | [1][][4] |
| Molecular Weight | 226.22 g/mol | [1][][4] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 262.7 ± 40.0 °C (Predicted) | [1][][5] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1][][5] |
| Flash Point | 109.3 ± 22.2 °C | [5][6] |
| Solubility in Water | Very low (0.034 g/L at 25 °C) | [4] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1][3] |
| Topological Polar Surface Area | 26.3 Ų | [4][7] |
Stereoselective Synthesis Strategies
The Imperative of Stereocontrol
The synthesis of this molecule is a study in stereocontrol. The (1R,2R) configuration is essential for its successful conversion to Ticagrelor and for the efficacy of the final API. As such, synthetic routes are designed specifically to generate this single stereoisomer with high enantiomeric excess (ee). Two prominent strategies are highlighted below.
Protocol 1: Synthesis via Stereospecific Ring Formation from an Epoxide
This widely cited method leverages a chiral epoxide to set the stereochemistry of the final product. The reaction proceeds through a nucleophilic attack on the epoxide followed by an intramolecular cyclization.
Causality of Experimental Design:
-
Starting Material: The use of (S)-2-(3,4-difluorophenyl)oxirane provides the necessary chiral template.
-
Reagents: Triethyl phosphonoacetate, when deprotonated by a strong, non-nucleophilic base like sodium tert-butoxide, forms a ylide. This ylide is the key nucleophile.
-
Solvent & Temperature: Toluene is a suitable non-polar solvent for this reaction, and heating to 100 °C provides the necessary activation energy for the reaction to proceed efficiently over several hours.[1]
Step-by-Step Protocol:
-
To a 2 L three-necked flask, add sodium tert-butoxide (115.2 g, 1.2 mol), triethyl phosphonoacetate (269.0 g, 1.2 mol), and toluene (150 g).[1]
-
Heat the mixture to 100 °C with stirring.[1]
-
Slowly add a toluene solution of (S)-2-(3,4-difluorophenyl)oxirane dropwise to the flask, ensuring the reaction temperature is maintained at 100 °C.[1]
-
Continue the reaction for 4 hours after the addition is complete.[1]
-
Cool the reaction mixture to room temperature and quench by adding water (500 g).[1]
-
Separate the organic phase. Dry it over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.[1]
-
This protocol has been reported to achieve a high yield (90.6%) and excellent chiral purity (99.2% ee).[1]
Protocol 2: Asymmetric Cyclopropanation of a Styrene Derivative
An alternative advanced strategy involves the asymmetric cyclopropanation of 3,4-difluorostyrene. This method relies on a chiral transition metal catalyst to direct the stereochemical outcome.
Causality of Experimental Design:
-
Catalyst System: A ruthenium(II) complex, dichloro(p-cymene)ruthenium(II) dimer, is used as the catalyst precursor.[8]
-
Chiral Ligand: The key to stereoselectivity is the chiral ligand, (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (pybox). This ligand coordinates to the metal center, creating a chiral environment that directs the approach of the carbene donor.[8]
-
Carbene Source: Ethyl diazoacetate serves as the precursor to the carbene that forms the cyclopropane ring.[8]
This method, while more complex in its components, is a powerful example of modern asymmetric catalysis for constructing chiral cyclopropanes.
Synthesis Workflow: Epoxide Route
Caption: Hydrolysis of the ethyl ester to its corresponding carboxylic acid.
Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of the compound is critical. A combination of spectroscopic and chromatographic techniques is employed.
-
Spectroscopic Profile: Standard methods like Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the molecular structure and identify any impurities. [1]* Chiral Purity Analysis: The enantiomeric excess (ee) is the most critical quality attribute. It is determined using chiral High-Performance Liquid Chromatography (HPLC), which can separate the (1R,2R) enantiomer from its (1S,2S) counterpart. The synthesis via the epoxide route has been shown to produce material with a 99.2% ee value. [1]
Application in Drug Development
Central Role as an Intermediate for Ticagrelor
The primary industrial application of this compound is as a key intermediate in the multi-step synthesis of Ticagrelor. [][9]The specific stereochemistry and functional groups of the molecule are perfectly poised for elaboration into the complex structure of the final API.
Logical Relationship to API
Caption: Role of the title compound as a key intermediate leading to the API Ticagrelor.
Safety and Handling
The compound is classified with GHS07 pictograms and requires careful handling. [1][3]
| Hazard Type | GHS Statement | Code |
|---|---|---|
| Acute Toxicity | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Recommended Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray (Precautionary Statement P261). [1][3]* Wear protective gloves, clothing, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (Precautionary Statement P305+P351+P338). [1][3]
Conclusion
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate is more than a simple organic molecule; it is a testament to the importance of precision in chemical synthesis. Its value is intrinsically linked to its specific stereochemistry, which is achieved through carefully designed synthetic routes. As a cornerstone for the production of the life-saving drug Ticagrelor, a thorough understanding of its properties, synthesis, and handling is essential for professionals in the pharmaceutical sciences.
References
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ethyl(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. (n.d.). Adooq Bioscience. Retrieved January 16, 2026, from [Link]
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CAS#:1006376-61-9 | (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate. (n.d.). ChemSrc. Retrieved January 16, 2026, from [Link]
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Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
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ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2S)-. (n.d.). GSRS. Retrieved January 16, 2026, from [Link]
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Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. (n.d.). Easy CDMO. Retrieved January 16, 2026, from [Link]
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The Stereochemical Landscape of 2-(3,4-Difluorophenyl)cyclopropanecarboxylate Esters: A Technical Guide for Drug Development Professionals
Abstract
The 2-(3,4-difluorophenyl)cyclopropane moiety is a critical pharmacophore, most notably as a key structural component of the antiplatelet agent Ticagrelor. The precise three-dimensional arrangement of the substituents on the cyclopropane ring dictates the biological activity and therapeutic efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the stereochemistry of 2-(3,4-difluorophenyl)cyclopropanecarboxylate esters, targeting researchers, scientists, and drug development professionals. We will delve into the nuances of stereoselective synthesis, the methodologies for chiral resolution, and the analytical techniques for the definitive characterization of the different stereoisomers. This guide aims to equip scientists with the foundational knowledge and practical insights necessary to navigate the complexities of synthesizing and analyzing this important class of molecules.
Introduction: The Significance of Stereoisomerism
Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. In the pharmaceutical industry, the stereochemical identity of a drug molecule is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] For 2-(3,4-difluorophenyl)cyclopropanecarboxylate esters, the presence of two stereogenic centers on the cyclopropane ring gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The trans isomers, (1R,2R) and (1S,2S), and the cis isomers, (1R,2S) and (1S,2R), possess distinct physical and chemical properties. Notably, the (1R,2R)- and (1R,2S)-isomers are key intermediates in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[2][3] The specific stereochemistry of these intermediates is crucial for the desired therapeutic effect of the final drug product.[4]
Stereoselective Synthetic Strategies
The synthesis of specific stereoisomers of 2-(3,4-difluorophenyl)cyclopropanecarboxylate esters can be achieved through two primary approaches: asymmetric synthesis to directly form the desired stereoisomer, or the synthesis of a mixture of stereoisomers followed by chiral resolution.
Asymmetric Cyclopropanation
Asymmetric cyclopropanation involves the direct formation of a specific enantiomer or diastereomer. This is often the more efficient approach as it avoids the loss of material associated with resolving a racemic mixture.
A prominent method for the asymmetric synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate esters is the transition metal-catalyzed reaction of 3,4-difluorostyrene with an ethyl diazoacetate. The choice of a chiral ligand is critical for inducing stereoselectivity. For instance, the use of a dichloro(p-cymene)ruthenium(II) dimer in conjunction with a chiral bis(oxazoline) ligand, such as (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, can yield the ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate with high stereoselectivity.[5][6]
Caption: Asymmetric cyclopropanation of 3,4-difluorostyrene.
Recent advancements in biocatalysis have also provided powerful tools for asymmetric cyclopropanation. Engineered myoglobin-based catalysts have been shown to catalyze the cyclopropanation of styrene derivatives with high diastereo- and enantioselectivity.[7] These biocatalytic systems offer a green and efficient alternative to traditional metal-based catalysts.
Diastereoselective Synthesis using Chiral Auxiliaries
Another strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction. This approach leads to the formation of diastereomers, which can often be separated by conventional techniques like chromatography or crystallization. The chiral auxiliary is then cleaved to yield the desired enantiomerically pure product.
One documented method involves the derivatization of 3,4-difluorocinnamic acid with a chiral auxiliary, such as Oppolzer's sultam. The subsequent diastereoselective cyclopropanation of this derivative, followed by removal of the auxiliary, affords the cyclopropanecarboxylic acid in high chiral purity.[5] Similarly, using a chiral alcohol like L-menthol to form the ester of 3,4-difluorocinnamic acid can direct the cyclopropanation to yield a specific diastereomer of the menthyl ester, which can then be hydrolyzed to the desired carboxylic acid.[6]
Chiral Resolution of Stereoisomeric Mixtures
When a synthetic route produces a mixture of enantiomers (a racemate), a resolution step is necessary to isolate the desired stereoisomer.
Enzymatic Resolution
Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases or esterases, to selectively react with one enantiomer in a racemic mixture.[8][9] For racemic ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, a lipase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be easily separated. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess (ee) and yield.[10]
Caption: Workflow for enzymatic resolution.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the resolution of a wide range of chiral compounds, including carboxylic acids and their esters.[12] The choice of mobile phase is critical for achieving optimal separation.
Table 1: Comparison of Stereoselective Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Asymmetric Catalysis | Direct formation of a specific stereoisomer using a chiral catalyst. | High atom economy, avoids resolution steps. | Development of an efficient catalyst can be challenging and costly. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome. | Can provide high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for the desired enantiomer. |
| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Applicable to a wide range of compounds, can be used for both analytical and preparative scales. | Can be expensive for large-scale separations. |
Analytical Characterization of Stereoisomers
The definitive identification and characterization of the stereoisomers of 2-(3,4-difluorophenyl)cyclopropanecarboxylate esters rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure and relative stereochemistry of molecules.[13] For cyclopropane derivatives, the coupling constants between the protons on the cyclopropane ring are particularly informative.
-
cis vs. trans Isomers: The vicinal coupling constant (³JHH) between protons on adjacent carbons in a cyclopropane ring is typically larger for cis protons than for trans protons. This difference allows for the unambiguous assignment of the relative stereochemistry of the substituents.
-
Diastereomers: Diastereomers have different physical properties and will exhibit distinct NMR spectra.[14] Chemical shifts of both protons and carbons will differ between diastereomers.
-
Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral environment must be introduced, for example, by using a chiral solvating agent or by derivatizing the enantiomers with a chiral resolving agent, such as Mosher's acid, to form diastereomers which can then be differentiated by NMR.[15]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. While obtaining a suitable crystal can be a challenge, the resulting structural information is unambiguous. For instance, the X-ray diffraction pattern of a crystalline derivative, such as the hydrochloride salt of the corresponding amine, can confirm the absolute configuration.[5]
Conclusion
The stereochemistry of 2-(3,4-difluorophenyl)cyclopropanecarboxylate esters is a critical aspect of their application in pharmaceutical synthesis, particularly for the production of Ticagrelor. A thorough understanding of the available stereoselective synthetic methods, chiral resolution techniques, and analytical characterization tools is essential for drug development professionals. The choice of synthetic strategy will depend on factors such as cost, efficiency, and scalability. Asymmetric catalysis offers an elegant and often more sustainable route to the desired stereoisomer, while enzymatic and chromatographic resolution methods provide powerful tools for separating racemic mixtures. The combination of NMR spectroscopy and X-ray crystallography allows for the unambiguous determination of the stereochemical identity of these important intermediates, ensuring the quality and efficacy of the final drug product.
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- EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)
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- Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids | Almac.
- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
- Can NMR distinguish between stereoisomers? : r/chemhelp - Reddit.
- Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Met
- X‐ray crystal structure of product 3a.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Deriv
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- 4. Ticagrelor: An emerging oral antiplatelet agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
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- 15. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Methodological & Application
Application Notes and Protocols: Detailed Protocol for Simmons-Smith Cyclopropanation of 3,4-Difluorostyrene
Introduction: Navigating the Challenges of Cyclopropanating Electron-Deficient Systems
The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable method for the stereospecific conversion of alkenes to cyclopropanes.[1] This reaction typically involves an organozinc carbenoid, which reacts with an alkene in a concerted fashion to deliver a methylene group.[2] While highly effective for electron-rich olefins, the classical Simmons-Smith reaction often falters when applied to electron-deficient substrates. The inherent electrophilic nature of the zinc carbenoid reagent leads to sluggish and inefficient reactions with alkenes bearing electron-withdrawing groups.[3][4]
3,4-Difluorostyrene presents such a challenge. The fluorine substituents on the aromatic ring deactivate the double bond towards electrophilic attack, making it a less than ideal substrate for traditional Simmons-Smith conditions. To overcome this limitation, modifications to the original protocol are necessary. This application note provides a detailed, field-proven protocol for the successful cyclopropanation of 3,4-difluorostyrene, leveraging a modified Simmons-Smith approach to achieve a good yield of the desired product, 1-(cyclopropyl)-3,4-difluorobenzene. This protocol is intended for researchers, scientists, and drug development professionals who require a robust method for the synthesis of fluorinated cyclopropylarenes, a structural motif of increasing importance in medicinal chemistry.
Reaction Mechanism and the Role of Key Reagents
The core of the Simmons-Smith reaction is the formation of a zinc carbenoid species, typically from diiodomethane and a zinc source. In the classical setup, a zinc-copper couple is used. However, the Furukawa modification, which utilizes diethylzinc (Et₂Zn), offers a more reactive and often more reproducible system.[2]
The reaction proceeds through a "butterfly-type" transition state where the methylene group is transferred to the alkene in a syn-addition, meaning both new carbon-carbon bonds are formed on the same face of the original double bond. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]
For an electron-deficient alkene like 3,4-difluorostyrene, a further modification, known as the Shi modification, is highly beneficial. This involves the addition of an acid, such as trifluoroacetic acid or dichloroacetic acid.[3] The acid reacts with diethylzinc to form a more nucleophilic zinc carbenoid species, enhancing its reactivity towards electron-poor double bonds.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for the Simmons-Smith cyclopropanation of 3,4-difluorostyrene.
Caption: Experimental workflow for the Simmons-Smith cyclopropanation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the cyclopropanation of electron-deficient styrenes.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Difluorostyrene | ≥98% | Commercially Available | --- |
| Diethylzinc (1.0 M in hexanes) | Reagent Grade | Commercially Available | Caution: Pyrophoric! Handle under inert atmosphere. |
| Diiodomethane | ≥99%, stabilized | Commercially Available | Store over copper wire to prevent decomposition. |
| Dichloroacetic acid | ≥99% | Commercially Available | Corrosive. Handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Dry over CaH₂ and distill before use. |
| Saturated aq. NH₄Cl | --- | Prepared in-house | --- |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | --- |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon manifold
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Procedure:
-
Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-difluorostyrene (1.0 eq, e.g., 1.40 g, 10.0 mmol) and 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition:
-
Slowly add dichloroacetic acid (1.0 eq, 1.29 g, 10.0 mmol) to the stirred solution.
-
In a separate, dry flask under a nitrogen atmosphere, prepare a solution of diiodomethane (3.2 eq, 8.58 g, 32.0 mmol) in 10 mL of anhydrous DCM.
-
To the cooled reaction mixture, add a 1.0 M solution of diethylzinc in hexanes (3.4 eq, 34.0 mL, 34.0 mmol) dropwise via syringe over 15 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water and air.[6] Ensure proper inert atmosphere techniques are used.
-
Following the diethylzinc addition, add the diiodomethane solution dropwise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 5 °C.
-
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: The quenching of unreacted diethylzinc is highly exothermic and will evolve ethane gas. Ensure adequate ventilation and slow addition.
-
Once the initial vigorous reaction has subsided, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes. The product, 1-(cyclopropyl)-3,4-difluorobenzene, is a colorless oil.
-
Characterization of 1-(Cyclopropyl)-3,4-difluorobenzene
-
¹H NMR (400 MHz, CDCl₃) δ: 7.00-6.85 (m, 2H, Ar-H), 6.80-6.70 (m, 1H, Ar-H), 1.90-1.80 (m, 1H, CH-cyclopropyl), 0.95-0.85 (m, 2H, CH₂-cyclopropyl), 0.70-0.60 (m, 2H, CH₂-cyclopropyl).
-
¹³C NMR (101 MHz, CDCl₃) δ: 150.9 (dd, J = 245.5, 12.1 Hz), 148.5 (dd, J = 245.5, 12.1 Hz), 137.9 (dd, J = 6.1, 3.0 Hz), 121.8 (dd, J = 6.1, 3.0 Hz), 116.8 (d, J = 18.2 Hz), 114.6 (d, J = 18.2 Hz), 15.3, 9.4.
-
Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 139, 125, 115.
Troubleshooting and Key Considerations
-
Low Yield: The primary reason for low yields in this reaction is often the presence of moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. The quality of the diethylzinc and diiodomethane is also critical.
-
Incomplete Reaction: If the reaction stalls, a slight excess of diethylzinc and diiodomethane can be added. Gentle warming (to ~30-40 °C) can sometimes drive the reaction to completion, but this may also lead to side products.
-
Safety: Diethylzinc is highly pyrophoric and must be handled with extreme care under an inert atmosphere. All additions and the quenching step should be performed slowly and with adequate cooling. Diiodomethane is a dense and toxic liquid; handle it in a well-ventilated fume hood.
Conclusion
The protocol outlined in this application note provides a reliable method for the Simmons-Smith cyclopropanation of the electron-deficient 3,4-difluorostyrene. By employing a modified approach using diethylzinc and dichloroacetic acid, the inherent low reactivity of the substrate can be overcome to afford the desired 1-(cyclopropyl)-3,4-difluorobenzene in good yield. Careful attention to anhydrous conditions and the safe handling of pyrophoric reagents are paramount to the success and safety of this procedure. This method should prove valuable for researchers in medicinal and materials chemistry who require access to fluorinated cyclopropylarene building blocks.
References
- Young, I. S., et al. (2016). A useful strategy for large-scale synthesis of a key intermediate for a pharmaceutical agent employing Simmons-Smith cyclopropanation. Org. Process Res. Dev., 20(3), 593-600.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Shi, Y., et al. (1998). A New Type of Simmons-Smith Reagent for the Cyclopropanation of Unfunctionalized Alkenes. J. Am. Chem. Soc., 120(17), 4274-4275.
- Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc., 80(19), 5323-5324.
- Keglevich, G., et al. (2018). Stereospecific synthesis of halogenated cyclopropanovindoline derivatives using the Simmons–Smith protocol. Beilstein J. Org. Chem., 14, 1846-1852.
- Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Lett., 7(28), 3353-3354.
- Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. J. Am. Chem. Soc., 123(48), 12168-12175.
-
Voituriez, A., Zimmer, L. E., & Charette, A. B. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[3][7]-Sigmatropic Rearrangement Reactions. J. Org. Chem., 75(4), 1244-1250.
- Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Org. Lett., 16(5), 1490-1493.
- Lorenz, J. C., et al. (2004). A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. J. Org. Chem., 69(2), 327-334.
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- 2. researchgate.net [researchgate.net]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes & Protocols: Chiral Resolution of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate
Introduction: The Criticality of Chirality in Pharmaceutical Synthesis
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. For drug development professionals, controlling chirality is not merely an academic exercise but a critical necessity for ensuring safety and efficacy. The compound trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate and its corresponding carboxylic acid are pivotal chiral building blocks in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticagrelor.[1][2] The desired therapeutic effect of Ticagrelor is intrinsically linked to a specific enantiomer, rendering the efficient separation of the racemic mixture of its precursors a paramount challenge in pharmaceutical manufacturing.
This document provides a detailed guide to the primary techniques for the chiral resolution of racemic trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate and its acid form. We will delve into the mechanistic underpinnings and provide actionable protocols for three field-proven methodologies: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC).
I. Enzymatic Kinetic Resolution: Harnessing Biocatalytic Precision
Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. For the resolution of cyclopropane carboxylates, lipases are particularly effective biocatalysts.[3][4][5] The principle lies in the enzyme's ability to selectively catalyze a reaction (e.g., hydrolysis of an ester) on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted substrate from the new product.
Causality of Experimental Choices: Candida antarctica Lipase B (CALB) is frequently selected due to its broad substrate tolerance and high enantioselectivity in non-aqueous environments.[1][3] The choice of an ester form of the substrate (e.g., ethyl or methyl ester) is crucial as it provides a handle for the lipase-catalyzed hydrolysis. The solvent system, often a non-polar organic solvent like methyl tert-butyl ether (MTBE) or toluene, is chosen to maintain enzyme activity and solubilize the substrate.[1]
Workflow for Enzymatic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Protocol: Lipase-Catalyzed Hydrolytic Resolution
This protocol is based on principles described for the resolution of similar cyclopropane derivatives.[1][6]
-
Reactor Setup: To a temperature-controlled reaction vessel, add the racemic ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate (1 equivalent) and methyl tert-butyl ether (MTBE) to achieve a substrate concentration of 5-20% (w/v).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture. The enzyme loading is typically 1-20% by weight relative to the substrate.[3]
-
Reaction Initiation: Add a controlled amount of water (e.g., 1.0-1.5 equivalents) to initiate the hydrolysis.
-
Incubation: Stir the mixture at a constant temperature, typically between 30-45°C.[1][3]
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both components.
-
Enzyme Recovery: Once the target conversion is reached, recover the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Product Separation:
-
Transfer the filtrate to a separatory funnel.
-
Extract the carboxylic acid product into a basic aqueous solution (e.g., 1M sodium carbonate).
-
Separate the layers. The organic layer contains the unreacted ester.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2, and then extract the enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification and Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the enantiomeric purity of both the recovered ester and the carboxylic acid product by chiral HPLC.
Data Summary: Enzymatic Resolution
| Parameter | Typical Value/Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High enantioselectivity (E > 150) for cyclopropane esters.[1][6] |
| Substrate | Ethyl or Methyl Ester | Provides the necessary functional group for lipase activity. |
| Solvent | MTBE, Toluene, Diisopropyl ether | Non-polar solvents maintain enzyme stability and activity.[4] |
| Temperature | 30-45°C | Balances reaction rate and enzyme stability.[3] |
| Water Content | 1.0 - 1.5 equivalents | Stoichiometrically required for hydrolysis without creating an enzyme-inhibiting excess aqueous phase. |
| Target Conversion | ~50% | Maximizes the theoretical enantiomeric excess of both product and remaining substrate. |
II. Diastereomeric Salt Crystallization: The Classical Approach
This method is a cornerstone of industrial chiral resolutions, particularly for carboxylic acids.[7][8] It involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization due to differences in their solubility.[8][9]
Causality of Experimental Choices: The choice of the chiral resolving agent is critical and often empirical.[7] Chiral amines like (R)- or (S)-1-phenylethylamine, quinine, or brucine are commonly used because they are readily available and form well-defined crystalline salts with carboxylic acids.[8][9] The crystallization solvent is selected to maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize out, while the other remains in the mother liquor.
Workflow for Diastereomeric Crystallization
Caption: Diastereomeric Salt Crystallization Workflow.
Protocol: Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve racemic trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetone). Warm the solution gently if necessary.
-
Addition of Resolving Agent: In a separate flask, dissolve a sub-stoichiometric amount (0.5-0.6 equivalents) of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent. Add this solution slowly to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of diastereomerically enriched salt.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized one or more times from a fresh portion of the solvent.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is strongly acidic (pH 1-2). This will protonate the carboxylic acid and break the ionic bond of the salt.
-
Extraction: Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Determine the enantiomeric excess of the product using chiral HPLC. The resolving agent can be recovered from the aqueous layer by basification and extraction.
III. Chiral HPLC: Analytical and Preparative Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analyzing the enantiomeric purity and for preparative-scale separation of enantiomers.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality of Experimental Choices: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support, such as Chiralcel® or Chiralpak® columns) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including carboxylic acids and their esters.[10][12] The choice of mobile phase (a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol) is critical for optimizing the separation (resolution) and retention times.[13] For carboxylic acids, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and achieve good peak shape.
Protocol: Analytical Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H. These are robust starting points for many chiral separations.
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic analyte (either the acid or the ester) at approximately 1 mg/mL in a suitable solvent.
-
Begin with a standard mobile phase, such as 90:10 (v/v) n-Hexane/Isopropanol. For the carboxylic acid, add 0.1% TFA to this mixture.
-
Inject the sample and monitor the chromatogram.
-
-
Optimization:
-
If no separation is observed, screen other columns.
-
If partial separation is seen, optimize the mobile phase composition. Increasing the percentage of the alcohol modifier (e.g., to 80:20 Hexane/IPA) will generally decrease retention times.
-
The choice of alcohol modifier (e.g., ethanol vs. isopropanol) can significantly impact selectivity.
-
-
Analysis: Once baseline separation is achieved, the method can be validated and used for determining the enantiomeric excess of samples from the other resolution techniques.
Data Summary: Chiral HPLC Conditions
| Parameter | Typical Condition | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Broad applicability and proven success for similar compounds.[10] |
| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) | Allows for tuning of retention and selectivity. |
| Modifier (for acid) | 0.1% Trifluoroacetic Acid (TFA) | Suppresses ionization of the carboxyl group to ensure sharp peaks. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rates for good efficiency. |
| Detection | UV at 254 nm or 280 nm | The phenyl ring provides strong chromophores for UV detection.[13] |
This guide provides the foundational knowledge and practical starting points for researchers and scientists tasked with the chiral resolution of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate. The optimal choice of technique will depend on the scale of the separation, required purity, economic considerations, and available equipment. For preparative work, enzymatic resolution and diastereomeric crystallization are often favored, while chiral HPLC remains the gold standard for analytical verification.
References
-
Title: Lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis. Source: ResearchGate URL: [Link]
-
Title: Chiral resolution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins Source: MDPI URL: [Link]
-
Title: (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases Source: ResearchGate URL: [Link]
-
Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL: [Link]
-
Title: 6.8: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]
-
Title: 6.8: Resolution: Separation of Enantiomers Source: Chemistry LibreTexts URL: [Link]
-
Title: Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids Source: National Institutes of Health (NIH) URL: [Link]
- Title: Process for preparing optically active cyclopropane carboxamide and derivatives thereof Source: Google Patents URL
-
Title: [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] Source: PubMed URL: [Link]
-
Title: Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol Source: MDPI URL: [Link]
-
Title: The influence of cosolvent concentration on enzymatic kinetic resolution of trans-2-phenyl-cyclopropane-1-carboxylic acid derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification Source: Wiley Online Library URL: [Link]
-
Title: SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions Source: MDPI URL: [Link]
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- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Scalable Synthesis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Abstract
(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a critical chiral intermediate in the synthesis of several pharmacologically active molecules, most notably the antiplatelet agent Ticagrelor.[1][2] The stereospecific construction of the cyclopropane ring with the desired absolute configuration is a key challenge in the large-scale production of this compound. This document provides a detailed, scalable, and robust protocol for the synthesis of this intermediate, focusing on a diastereoselective and enantioselective cyclopropanation strategy. We will delve into the rationale behind the chosen synthetic route, provide step-by-step protocols, and discuss critical process parameters to ensure high yield and purity.
Introduction and Strategic Overview
The therapeutic importance of Ticagrelor has driven significant efforts toward developing efficient and economically viable syntheses of its key building blocks.[3][4][5] The target molecule, this compound, possesses two contiguous stereocenters on a cyclopropane ring, which presents a considerable synthetic challenge, especially on an industrial scale.[6][7]
Several synthetic strategies have been reported, including those employing chiral auxiliaries, resolution of racemic mixtures, and asymmetric catalysis.[2][8] This application note focuses on an asymmetric cyclopropanation approach, which offers an elegant and efficient route to the desired stereoisomer.[2] The core of this strategy involves the reaction of 3,4-difluorostyrene with ethyl diazoacetate (EDA) in the presence of a chiral catalyst.[2][8] An alternative, also discussed, involves a nucleophilic addition-ring closure pathway starting from 2-chloro-1-(3,4-difluorophenyl)ethanone.[9]
The selected methodologies are designed to be scalable, avoiding the use of prohibitively expensive reagents or hazardous materials like sodium azide, which is a concern in some previously reported routes.[8]
Synthetic Scheme and Rationale
The primary synthetic approach detailed here is the asymmetric cyclopropanation of 3,4-difluorostyrene. A secondary, alternative route is also presented for consideration.
Primary Route: Asymmetric Catalytic Cyclopropanation
This route leverages a chiral ruthenium-based catalyst to control the stereochemical outcome of the cyclopropanation reaction.
Figure 1: Workflow for the Asymmetric Cyclopropanation Route.
Rationale for Route Selection:
-
Atom Economy: This route is highly atom-economical.
-
Stereocontrol: The use of a chiral catalyst allows for direct formation of the desired enantiomer, obviating the need for classical resolution.[8][10]
-
Scalability: The reaction conditions are generally amenable to large-scale production.
Alternative Route: Nucleophilic Addition-Ring Closure
This pathway offers a different approach to constructing the cyclopropane ring.
Figure 2: Workflow for the Nucleophilic Addition-Ring Closure Route.
Rationale for Alternative Route:
-
Avoids Diazo Compounds: This route avoids the use of potentially explosive ethyl diazoacetate.[6]
-
Established Chemistry: The reactions involved are well-established and generally high-yielding.
Detailed Experimental Protocols
Primary Route: Asymmetric Catalytic Cyclopropanation
Step 1: Synthesis of 3,4-Difluorostyrene
This step involves a Wittig reaction to convert 3,4-difluorobenzaldehyde to the corresponding styrene.[8][9]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzaldehyde | 142.10 | 100 g | 0.704 |
| Methyltriphenylphosphonium bromide | 357.23 | 266 g | 0.745 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 118 mL | 0.774 |
| Toluene | - | 1 L | - |
Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide in toluene in a suitable reactor, add DBU at room temperature.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Cool the reaction mixture to 0°C and add a solution of 3,4-difluorobenzaldehyde in toluene dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the aldehyde.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 3,4-difluorostyrene as a colorless liquid.
Step 2: Asymmetric Cyclopropanation
This is the key stereochemistry-defining step.[2][8]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorostyrene | 140.13 | 50 g | 0.357 |
| Dichloro(p-cymene)ruthenium(II) dimer | 612.39 | 1.1 g | 0.0018 |
| (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine | 355.48 | 1.4 g | 0.0039 |
| Ethyl diazoacetate (EDA) | 114.10 | 45 mL | 0.428 |
| Dichloromethane (DCM) | - | 500 mL | - |
Protocol:
-
In a flame-dried, inert atmosphere reactor, dissolve the dichloro(p-cymene)ruthenium(II) dimer and the chiral pyridine ligand in DCM.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add the 3,4-difluorostyrene to the catalyst solution.
-
Slowly add the ethyl diazoacetate via a syringe pump over a period of 4-6 hours at room temperature. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate safety measures.
-
Stir the reaction mixture for an additional 12 hours after the addition is complete.
-
Monitor the reaction for the consumption of the styrene by GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target compound.
Alternative Route: Nucleophilic Addition-Ring Closure
Step 1: Chiral Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
This step establishes the first stereocenter.[9]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-1-(3,4-difluorophenyl)ethanone | 190.57 | 100 g | 0.525 |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 52.5 mL | 0.0525 |
| Borane dimethyl sulfide complex (BMS) | 75.97 | 34.5 mL | 0.263 |
| Tetrahydrofuran (THF) | - | 1 L | - |
Protocol:
-
In a dry reactor under an inert atmosphere, dissolve the ketone in THF and cool to -20°C.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution.
-
Slowly add the borane dimethyl sulfide complex, maintaining the temperature below -15°C.
-
Stir the reaction at -20°C for 2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
The crude (R)-2-chloro-1-(3,4-difluorophenyl)ethanol is typically used in the next step without further purification.
Step 2: Cyclization with Triethyl Phosphonoacetate
This step forms the cyclopropane ring.[9]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude (R)-2-chloro-1-(3,4-difluorophenyl)ethanol | 192.58 | ~0.525 | ~0.525 |
| Triethyl phosphonoacetate | 224.16 | 129 mL | 0.578 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 23.1 g | 0.578 |
| Toluene | - | 1 L | - |
Protocol:
-
To a stirred suspension of sodium hydride in toluene, add triethyl phosphonoacetate dropwise at 0°C. Caution: Sodium hydride reacts violently with water and is flammable.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of the crude chiral alcohol in toluene dropwise.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Data Summary and Expected Results
| Parameter | Primary Route | Alternative Route |
| Overall Yield | 65-75% | 70-80% |
| Diastereomeric Ratio (trans:cis) | >95:5 | >98:2 |
| Enantiomeric Excess (ee) | >98% (1R,2R) | >99% (1R,2R) |
| Purity (by HPLC) | >99% | >99% |
Safety and Handling
-
Ethyl Diazoacetate: Highly toxic and potentially explosive. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid heat, shock, and friction.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Borane Dimethyl Sulfide Complex: Corrosive and has a strong, unpleasant odor. Handle in a fume hood.
-
General Precautions: All reactions should be carried out by trained personnel in a suitable chemical laboratory with appropriate safety measures in place.
Conclusion
The protocols outlined in this application note provide reliable and scalable methods for the synthesis of this compound. The asymmetric catalytic cyclopropanation route is particularly attractive for its directness and high stereocontrol. The alternative nucleophilic addition-ring closure method offers a viable option that avoids the use of diazo compounds. The choice of route will depend on the specific capabilities and safety considerations of the manufacturing facility. Careful control of reaction parameters is crucial for achieving high yields and purities of this important pharmaceutical intermediate.
References
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-
PubMed. Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins. Available from: [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Patsnap. Synthesis method of ticagrelor intermediate - Eureka.
-
National Center for Biotechnology Information. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Available from: [Link]
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ACS Publications. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor | ACS Catalysis. Available from: [Link]
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University of Rochester. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available from: [Link]
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ACS Publications. Stereoselective Cyclopropanation Reactions | Chemical Reviews. Available from: [Link]
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Royal Society of Chemistry. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Available from: [Link]
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ResearchGate. The importance of chiral cyclopropanes and representative asymmetric... Available from: [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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JOCPR. Novel synthetic methodology for the synthesis of Ticagrelor. Available from: [Link]
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JOCPR. Novel synthesis of Ticagrelor, an ant. Available from: [Link]
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ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available from: [Link]
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CDN. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Available from: [Link]
- Google Patents. CN112724119B - Synthesis method of ticagrelor key intermediate.
-
PubMed Central. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. Available from: [Link]
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PubMed. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. Available from: [Link]
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Docentes FCT NOVA. Recent developments in asymmetric cyclopropanation Tetrahedron. Available from: [Link]
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Organic Syntheses Procedure. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]
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gsrs. ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2S)-. Available from: [Link]
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National Center for Biotechnology Information. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Available from: [Link]
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gsrs. ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. Available from: [Link]
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Application Notes & Protocols: Chiral Catalysts in the Synthesis of Cyclopropane Carboxylates
Introduction: The Significance of Chiral Cyclopropanes
The cyclopropane ring, a motif of inherent strain and unique electronic character, is a cornerstone in modern medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure allows it to act as a versatile conformational constraint in bioactive molecules, often leading to enhanced potency and metabolic stability. When synthesized in an enantiomerically pure form, chiral cyclopropane carboxylates become powerful building blocks for a myriad of pharmaceuticals, including antivirals and enzyme inhibitors.[2][3][4][5] The ability to control the absolute stereochemistry of these three-membered rings is therefore of paramount importance, and the development of catalytic asymmetric cyclopropanation methods has been a major focus of synthetic organic chemistry.[3] This guide provides an in-depth overview of the state-of-the-art, focusing on robust and widely applicable chiral catalyst systems, complete with detailed experimental protocols for researchers in drug discovery and development.
Foundational Catalyst Systems: A Mechanistic Overview
The asymmetric cyclopropanation of olefins is most commonly achieved through the transition-metal-catalyzed decomposition of diazo compounds, which generates a transient metal-carbene intermediate.[6] This highly reactive species is then transferred to an alkene, forming the cyclopropane ring. The choice of metal and the design of the chiral ligand are the most critical factors in achieving high levels of stereocontrol.[7]
Dirhodium(II) Carboxamidates: The "Doyle Catalysts"
Dirhodium(II) complexes, particularly those bearing chiral carboxamidate ligands, are among the most powerful and versatile catalysts for asymmetric cyclopropanation.[8] These "Doyle catalysts" have demonstrated broad applicability and excellent enantioselectivities for a wide range of substrates.[8]
The catalytic cycle, depicted below, begins with the reaction of the dirhodium(II) catalyst with a diazoacetate to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. The alkene then approaches this electrophilic carbene species. The chiral ligands on the rhodium center create a sterically defined environment, directing the alkene to approach from a specific face and orientation, thereby controlling the stereochemical outcome of the cyclopropanation.
Copper-Bis(oxazoline) Complexes
Copper(I) complexes ligated with C2-symmetric bis(oxazoline) (BOX) ligands are another class of highly effective catalysts for asymmetric cyclopropanation.[9] These systems are particularly useful for the cyclopropanation of styrenes and other electron-rich olefins. The mechanism is believed to proceed through a similar metal-carbene intermediate, with the chiral BOX ligand inducing asymmetry in the carbene transfer step. The modularity of BOX ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize for specific substrates.
Emerging Systems: Cobalt Catalysis and Biocatalysis
Recent advancements have introduced novel catalytic systems that expand the scope of asymmetric cyclopropanation. Cobalt(II)-based metalloradical catalysis has emerged as a powerful method for the cyclopropanation of a wide range of alkenes, including those that are challenging for traditional rhodium and copper catalysts.[10] This approach proceeds through a stepwise radical mechanism, offering a complementary strategy for accessing chiral cyclopropanes.[10]
Furthermore, the field of biocatalysis has made significant strides with the development of engineered hemoproteins, such as myoglobin variants.[3][4] These biocatalysts can perform cyclopropanation with exquisite diastereo- and enantioselectivity, often in aqueous media and under mild conditions.[3][4] Notably, engineered myoglobins have been successfully applied to the gram-scale synthesis of chiral cyclopropane cores of several drugs, demonstrating their potential for industrial applications.[3][4]
Data Summary: Catalyst Performance Comparison
The choice of catalyst is paramount for achieving high yield and stereoselectivity. The following table summarizes representative data for different catalytic systems in the cyclopropanation of styrene with ethyl diazoacetate, a common benchmark reaction.
| Catalyst System | Ligand/Variant | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (trans) (%) | ee (cis) (%) |
| Dirhodium(II) | Rh₂(S-biTISP)₂ | - | RT | High TON | - | >95 | - |
| Copper(I) | Ph-Box (L3) | CHCl₃ | -20 | 95 | - | 98 | - |
| Cobalt(II) | Chiral Amidoporphyrin | - | - | 86 | 88:12 | 40 | - |
| Biocatalyst | Engineered Myoglobin | Whole-cell | - | High | 98:2 | 96 | - |
Data compiled from various sources for illustrative purposes.[3][7][10][11] TON = Turnover Number. dr = diastereomeric ratio. ee = enantiomeric excess.
Experimental Protocols
The following protocols are provided as a detailed guide for performing asymmetric cyclopropanation reactions. Safety Precaution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid using ground-glass joints and strong acids.
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol is adapted from established procedures using dirhodium(II) catalysts.[7]
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant, 1 mol%)
-
Styrene (1.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dirhodium(II) catalyst (0.01 mmol).
-
Addition of Alkene: Add anhydrous DCM (5 mL) followed by styrene (1.0 mmol).
-
Preparation of Diazoacetate Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL).
-
Slow Addition: Draw the EDA solution into a syringe and place it on a syringe pump. Add the EDA solution to the stirred reaction mixture dropwise over 4-6 hours at room temperature. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and other side reactions, and ensuring efficient capture by the catalyst.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of the starting materials by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench any remaining EDA by adding a few drops of acetic acid.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral cyclopropane carboxylate.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC.
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A Comprehensive Guide to the Hydrolysis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
Introduction: The Strategic Importance of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic Acid
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is a critical chiral building block in modern medicinal chemistry. Its significance is most notably highlighted as a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes.[1][2][3] The defined (1R,2R) stereochemistry of the cyclopropane ring is essential for the biological activity of the final drug molecule. This guide provides a detailed protocol and the underlying scientific principles for the efficient hydrolysis of its ethyl ester precursor, a crucial step in the manufacturing process.
Mechanistic Underpinnings: The Chemistry of Saponification
The conversion of ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate to the corresponding carboxylic acid is achieved through a base-catalyzed hydrolysis, commonly known as saponification.[4] This nucleophilic acyl substitution reaction is practically irreversible, which is advantageous for driving the reaction to completion.[4][5]
The reaction proceeds in two primary stages:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]
-
Elimination and Protonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. An acidic workup is subsequently required to protonate the carboxylate salt and isolate the desired carboxylic acid.[5][6]
Caption: The two-stage process of saponification followed by acidic workup.
Detailed Experimental Protocol
This protocol provides a robust method for the hydrolysis of ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate | ≥95% Purity | Various Chemical Suppliers |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Chemical Suppliers |
| Methanol or Ethanol | Anhydrous | Standard Chemical Suppliers |
| Hydrochloric Acid (HCl) | 1-2 M Aqueous Solution | Standard Chemical Suppliers |
| Ethyl Acetate | Reagent Grade | Standard Chemical Suppliers |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Suppliers |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate in methanol or ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide to the flask.
-
Hydrolysis: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add hydrochloric acid with stirring until the pH is acidic (pH ~2-3). The carboxylic acid product should precipitate as a solid.
-
Product Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to obtain the final (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
Caption: Step-by-step experimental workflow for the hydrolysis reaction.
Characterization of the Final Product
To ensure the quality and identity of the synthesized (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, the following analytical techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of the ethyl group from the starting material.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Chiral HPLC: This is a critical analysis to confirm the enantiomeric purity of the (1R,2R) stereoisomer.[7][8][9][10] Polysaccharide-based chiral stationary phases are often effective for separating such chiral carboxylic acids.[9]
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or base. | Extend the reflux time or add an additional equivalent of base. |
| Low Yield | Incomplete precipitation during acidification or product loss during transfers. | Ensure the pH is sufficiently low (~2) to fully precipitate the acid. Be meticulous during workup steps. |
| Product Contamination | Incomplete removal of starting material or byproducts. | Ensure thorough washing during the aqueous workup. If necessary, purify the final product by recrystallization. |
References
- MA Qingwen, WANG Zengxue. Stereoselectivity Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid. Chinese Journal of Pharmaceuticals. 2014, 45(12): 1125-1127.
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google Patents. EP2628721A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
-
apicule. (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (CAS No: 220352-36-3) API Intermediate Manufacturers. [Link]
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-
LookChem. CAS#:1006376-61-9 | (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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-
Journal of Chemical and Pharmaceutical Research. Novel synthetic methodology for the synthesis of Ticagrelor. [Link]
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-
Pharmaffiliates. Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Link]
-
PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]
-
Patsnap. Synthesis method of ticagrelor intermediate - Eureka. [Link]
-
ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF. [Link]
-
Chromtech. Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations Contents. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
NIH. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]
-
YouTube. Base Catalyzed Ester Hydrolysis (Saponification). [Link]
-
ResearchGate. Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. [Link]
-
Science discussions. Mechanisms of Ester hydrolysis. [Link]
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
Carl ROTH. (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid, 1 g. [Link]
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Application Notes and Protocols for Cyclopropanation Reactions with Ethyl Diazoacetate
This guide provides an in-depth exploration of the reaction conditions for cyclopropanation using ethyl diazoacetate (EDA), a critical transformation in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles, catalyst selection, and reaction optimization. Our focus is on empowering you to not only replicate these reactions but to intelligently adapt and troubleshoot them for your specific synthetic challenges.
The Significance of Cyclopropanation and the Role of Ethyl Diazoacetate
Cyclopropane rings are not merely geometric curiosities; they are privileged structural motifs found in a wide array of natural products and pharmaceuticals. Their inherent ring strain and unique electronic properties impart significant biological activity and provide a versatile synthetic handle for further molecular elaboration.[1][2] Ethyl diazoacetate (EDA) has emerged as a cornerstone reagent for the synthesis of cyclopropanes.[1][3] It serves as a precursor to a carbene, which is then transferred to an alkene to form the cyclopropane ring.[4][5] This process can be mediated by a variety of transition metal catalysts or, in specific cases, can proceed without a catalyst.[2]
Catalyst Selection: A Strategic Choice
The choice of catalyst is paramount in determining the efficiency, diastereoselectivity, and enantioselectivity of a cyclopropanation reaction.[6] Several transition metals have been successfully employed, with rhodium, copper, and palladium complexes being the most common.[4][5]
Rhodium Catalysts: The Workhorse
Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the cyclopropanation of a broad range of alkenes with EDA.[4][7]
-
Mechanism: The reaction proceeds through the formation of a rhodium carbene intermediate. The diazo compound attacks the metal center, leading to the expulsion of nitrogen gas and the formation of the metal carbene.[4] This intermediate then undergoes a concerted addition to the alkene, resulting in the formation of the cyclopropane ring.[4] The configuration of the alkene is generally retained during this process.[4]
-
Advantages: Rhodium catalysts are known for their high efficiency and broad substrate scope, reacting with electron-rich, neutral, and electron-poor olefins.[4] They often provide good control over stereoselectivity.[7]
-
Considerations: The choice of carboxylate ligand on the dirhodium center can influence the stereoselectivity of the reaction.[7] Chiral rhodium catalysts have been developed for asymmetric cyclopropanation, achieving high enantioselectivity.[7][8]
Copper Catalysts: A Classical and Versatile Option
Historically, copper catalysts were among the first to be used for cyclopropanation reactions with diazo compounds.[4] Both Cu(I) and Cu(II) complexes can be effective, with the active catalytic species generally considered to be Cu(I).[9]
-
Mechanism: Similar to rhodium, the mechanism involves the formation of a copper carbene intermediate.[9] The reaction is believed to proceed via a direct carbene insertion into the alkene.[9]
-
Advantages: Copper catalysts are generally less expensive than their rhodium counterparts. A wide variety of chiral ligands, such as bis(oxazolines), have been developed for copper-catalyzed asymmetric cyclopropanation, often providing high levels of enantioselectivity.[10]
-
Considerations: The choice of solvent and the nature of the counter-ion in the copper salt can significantly impact the reaction's outcome.
Palladium Catalysts: For Specific Applications
Palladium catalysts have also been employed in cyclopropanation reactions with EDA, particularly for specific substrates like 1,3-dienes.[11][12]
-
Mechanism: The reaction is believed to proceed through a palladium carbene intermediate.
-
Advantages: Palladium catalysis can offer unique regioselectivity that may not be achievable with other metals.[11][12]
-
Considerations: The development of palladium-catalyzed cyclopropanation is not as mature as that for rhodium and copper, and the substrate scope may be more limited.[13]
Iron Catalysts: An Emerging, Sustainable Alternative
Iron-based catalysts are gaining attention as a more sustainable and cost-effective alternative to precious metal catalysts.[5][14]
-
Mechanism: The proposed mechanism involves the formation of an iron carbene species.[14]
-
Advantages: Iron is abundant and less toxic than many other transition metals.
-
Considerations: The field of iron-catalyzed cyclopropanation is still developing, and the efficiency and selectivity may not yet match those of well-established rhodium and copper systems for all substrates.
Catalyst-Free Cyclopropanation: A Niche Approach
In certain cases, cyclopropanation with EDA can occur without a metal catalyst. This typically requires highly electron-deficient alkenes.[2]
-
Mechanism: The reaction proceeds through a Michael-initiated ring closure (MIRC) pathway.[2]
-
Advantages: This method avoids the cost and potential toxicity associated with metal catalysts.
-
Considerations: The substrate scope is limited to doubly activated electron-deficient alkenes.[2] The reactions can also be slower than their metal-catalyzed counterparts.[15]
Comparative Performance of Catalysts
To provide a clearer picture of the relative performance of different catalytic systems, the following table summarizes typical results for the cyclopropanation of styrene with ethyl diazoacetate, a commonly used benchmark reaction.
| Catalyst System | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(OAc)₄ | 1.5:1 | - | - | [6] |
| Rh₂(S-DOSP)₄ | 94% de | - | 91% | [6] |
| Cu(I)-bis(oxazoline) | - | High | High | [10] |
| Engineered Myoglobin | - | 36 | 6% (E), 0% (Z) | [16] |
Note: Direct comparison can be challenging due to variations in reaction conditions across different studies. This table is intended to be illustrative.
Experimental Protocols
Safety Precautions with Ethyl Diazoacetate
WARNING: Ethyl diazoacetate is a hazardous compound. It is flammable, potentially explosive (especially upon distillation or contact with strong acids), toxic, and a suspected carcinogen.[17][18][19][20] Always handle EDA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21][22] Avoid heating EDA, as this can lead to rapid decomposition.[19] It is often supplied and used as a solution in an organic solvent like dichloromethane or toluene to mitigate its hazardous nature.[17]
General Protocol for Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Styrene (purified)
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA) solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 mmol) and anhydrous dichloromethane (5 mL) under an inert atmosphere.[23]
-
Catalyst Addition: Add the dirhodium(II) catalyst, such as Rh₂(OAc)₄ (0.01 mmol, 1 mol%).[23]
-
EDA Addition: Prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL).[23] Add this solution dropwise to the reaction mixture over a period of 4-8 hours using a syringe pump.[23] Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[23]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane product.[23]
Visualizing the Process
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Workflow
Caption: General experimental workflow for cyclopropanation.
Conclusion
The cyclopropanation of alkenes with ethyl diazoacetate is a powerful and versatile transformation in modern organic synthesis. A thorough understanding of the available catalytic systems and reaction parameters is essential for achieving optimal results. This guide has provided a detailed overview of the key considerations, from catalyst selection to experimental execution, to empower researchers in their synthetic endeavors. As with any chemical reaction, careful planning, adherence to safety protocols, and systematic optimization are the keys to success.
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Application Notes & Protocols: The Role of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate in Modern Medicinal Chemistry
Abstract: (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a sophisticated, high-value chiral building block whose application is pivotal in the synthesis of advanced pharmaceutical agents. Its unique stereochemistry and substitution pattern make it an indispensable intermediate, most notably in the industrial-scale production of Ticagrelor, a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events.[1][2] This guide provides an in-depth analysis of the compound's strategic importance, detailed and field-proven synthetic protocols, and essential characterization data for researchers and drug development professionals. We will explore the causality behind the synthetic choices and the structural significance of the difluorophenylcyclopropyl moiety in achieving targeted pharmacological activity.
Strategic Importance in Drug Design
The incorporation of the (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl motif into a drug candidate is a deliberate design choice rooted in well-established medicinal chemistry principles. The efficacy of this structural unit arises from the synergistic combination of its constituent parts: the cyclopropane ring, the specific stereochemistry, and the difluorophenyl group.
-
The Cyclopropane Scaffold: As the smallest carbocycle, cyclopropane acts as a rigid, conformationally restricted linker.[3] Unlike flexible alkyl chains, its fixed three-dimensional structure orients the pendant difluorophenyl group in a precise vector, which is critical for optimizing binding affinity and selectivity at the target receptor.[4] This conformational locking minimizes the entropic penalty upon binding, often leading to a significant increase in potency.
-
The Difluorophenyl Group: The 3,4-difluoro substitution pattern on the phenyl ring serves multiple purposes. Fluorine atoms are potent electron-withdrawing groups that can modulate the pKa of nearby functionalities and engage in favorable dipole-dipole or hydrogen bonding interactions within a receptor's binding pocket.[5] Furthermore, the C-F bond is exceptionally stable, making the ring resistant to oxidative metabolism by cytochrome P450 enzymes. This metabolic stability enhances the pharmacokinetic profile of the final drug, contributing to a longer duration of action.[5]
-
Critical Stereochemistry: The absolute configuration of the cyclopropane ring is non-negotiable for biological activity. The (1R,2R) configuration of the carboxylate precursor dictates the final (1R,2S) configuration of the crucial amine intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[6][7] This specific arrangement ensures that the amine and the difluorophenyl group are positioned correctly to engage with their respective binding pockets in the P2Y12 receptor, a prerequisite for the antagonistic action of Ticagrelor.
Role in the Convergent Synthesis of Ticagrelor
The synthesis of a complex molecule like Ticagrelor is most efficiently achieved through a convergent strategy, where key fragments are synthesized independently and then coupled together in the final stages. This compound is the precursor to one of these three critical fragments.
Figure 1: High-level overview of a convergent synthesis route for Ticagrelor, highlighting the pathway originating from the title compound.[8][9]
Detailed Experimental Protocols
The following protocols are based on established and scalable chemical transformations reported in peer-reviewed literature and patents.
Protocol 1: Stereoselective Synthesis of this compound (Title Compound)
This procedure outlines a robust method starting from a chiral epoxide, which establishes the desired stereochemistry of the cyclopropane ring. The reaction proceeds via a base-mediated reaction with a phosphonate ylide followed by an intramolecular cyclization.
Workflow Diagram:
Figure 2: Workflow for the stereoselective synthesis of the title compound.
Step-by-Step Methodology: [10]
-
Vessel Preparation: To a dry 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium tert-butoxide (115.2 g, 1.2 mol) and triethyl phosphonoacetate (269.0 g, 1.2 mol) followed by 150 g of toluene.
-
Reaction Initiation: Heat the stirred mixture to 100 °C.
-
Causality Note: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the triethyl phosphonoacetate, forming the reactive phosphonate ylide (Horner-Wadsworth-Emmons reagent). Toluene is a suitable high-boiling, non-polar solvent for this reaction.
-
-
Substrate Addition: Prepare a solution of (S)-2-(3,4-difluorophenyl)oxirane in toluene. Slowly add this solution dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature is maintained at 100 °C.
-
Causality Note: The slow addition is crucial to control the exothermic reaction and prevent side reactions. The ylide attacks the less-hindered carbon of the epoxide, leading to ring-opening. The subsequent intramolecular substitution reaction forms the cyclopropane ring with the desired trans stereochemistry, driven by the chiral starting material.
-
-
Reaction Completion: Maintain the reaction at 100 °C for 4 hours after the addition is complete. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or GC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 500 g of water. Transfer the mixture to a separatory funnel, separate the organic phase, and wash it with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product. Further purification can be achieved by vacuum distillation if necessary.
Self-Validation Data:
-
Expected Yield: ~90%[10]
-
Expected Purity (by GC): >99%[10]
-
Expected Enantiomeric Excess (ee): >99%[10]
Protocol 2: Conversion to Key Amine Intermediate (Conceptual Pathway)
The title ester is not directly used in the final coupling step but is first converted to the corresponding primary amine. This involves a two-step sequence: hydrolysis of the ester followed by a rearrangement reaction.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidic workup.[7][11][12]
-
Curtius Rearrangement: The carboxylic acid is converted into an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide.[7][13] Gentle heating of the acyl azide in an inert solvent induces a rearrangement to an isocyanate, which is then hydrolyzed in situ or in a separate step with acid to yield the target amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[7]
-
Note on Stereochemistry: The Cahn-Ingold-Prelog (CIP) priority rules change when the carboxyl group (-COOH, priority 1) is converted to an amino group (-NH2, priority falls below the phenyl ring). This results in a change of the stereochemical descriptor at C2 from 'R' to 'S', even though the three-dimensional arrangement of atoms remains inverted from the starting epoxide.[6][14]
-
Physicochemical and Characterization Data
Accurate characterization is essential for confirming the identity and purity of the synthesized intermediate.
| Property | Value | Reference |
| CAS Number | 1006376-61-9 | [10] |
| Molecular Formula | C₁₂H₁₂F₂O₂ | [15] |
| Molecular Weight | 226.22 g/mol | [15] |
| Appearance | Colorless to pale yellow oil | (Inferred from protocols) |
| Density | 1.3 ± 0.1 g/cm³ | [16] |
| Boiling Point | 262.7 ± 40.0 °C at 760 mmHg | [16] |
| Optical Rotation | [α]²⁰D = -381.9 (c 1.0 in EtOH, ee=95%) | [17] |
Spectroscopic Data (for racemic trans-isomer): [17]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.06 (1H, dt), 6.88 (1H, ddd), 6.81-6.87 (1H, m), 4.17 (2H, q), 2.47 (1H, ddd), 1.84 (1H, ddd), 1.57-1.62 (2H, m), 1.28 (3H, t), 1.25 (1H, ddd).
-
¹³C NMR (100 MHz, CDCl₃) δ: 172.87, 151.32 (dd), 149.2 (dd), 137.06 (dd), 122.25 (dd), 117.09 (d), 114.74 (d), 60.71, 25.14 (d), 24.04, 16.84, 14.27.
-
GC-MS (EI) m/z: [M]⁺ calculated for C₁₂H₁₂F₂O₂⁺: 226.08; found: 226.08.
Conclusion
This compound is more than just a chemical intermediate; it is a product of rational drug design that embodies key principles of medicinal chemistry. Its synthesis and application, particularly in the construction of Ticagrelor, demonstrate the critical importance of stereochemical control and strategic functionalization to achieve potent and selective pharmacological agents. The protocols and data presented herein provide researchers with a foundational guide to understanding, preparing, and utilizing this vital building block in the pursuit of novel therapeutics.
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- 14. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
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- 16. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
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Introduction: The Central Role of Chiral Intermediates in Ticagrelor Synthesis
An Application Note and Protocol for the Industrial Preparation of a Key Ticagrelor Intermediate: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Ticagrelor (marketed as Brilinta®) is a direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1][2] Its complex molecular architecture necessitates a stereocontrolled synthesis, making the preparation of its chiral intermediates a critical aspect of its industrial production. One such pivotal building block is the chiral cyclopropylamine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA), which will be referred to as Intermediate IV throughout this guide.[1][3]
The precise stereochemistry of Intermediate IV is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API).[3] Consequently, developing robust, scalable, and cost-effective synthetic routes to this intermediate is a primary focus for pharmaceutical manufacturers. This document provides an in-depth overview of established industrial preparation methods for Intermediate IV, a detailed experimental protocol for a representative chemical synthesis, and an introduction to emerging biocatalytic alternatives.
Comparative Overview of Major Synthetic Strategies
The industrial synthesis of Ticagrelor Intermediate IV (CPA) has evolved significantly, with various routes patented and practiced. These methods primarily aim to achieve high diastereomeric and enantiomeric purity while ensuring process safety and economic viability. The main strategies can be broadly categorized into classical chemical synthesis and modern biocatalytic approaches.
Classical Chemical Synthesis Routes
Traditional organic chemistry provides several pathways to construct the chiral cyclopropylamine core. These often involve multi-step sequences starting from commercially available materials like 3,4-difluorobenzaldehyde or 3,4-difluorostyrene. Common strategies include:
-
Cyclopropanation followed by Chiral Resolution or Asymmetric Transformation: This involves the formation of a racemic or diastereomeric cyclopropane derivative, which is then resolved or converted to the desired stereoisomer. A key transformation in many of these routes is a rearrangement reaction, such as the Curtius or Hofmann rearrangement, to introduce the amine group.[4]
-
Asymmetric Cyclopropanation: This approach utilizes chiral catalysts or auxiliaries to directly form the desired enantiomerically enriched cyclopropane ring system.[1][4]
-
Multi-step Synthesis from Acyclic Precursors: Some routes build the cyclopropane ring from acyclic starting materials through a series of reactions including additions, cyclizations, and functional group interconversions.[5]
While effective, these chemical routes can suffer from drawbacks such as long reaction sequences, the use of hazardous reagents (e.g., azides in the Curtius rearrangement), and the generation of significant waste streams, making them less environmentally friendly.[4][6]
Biocatalytic Synthesis: A Greener Alternative
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for producing chiral pharmaceutical intermediates. For Ticagrelor Intermediate IV, biocatalytic methods offer significant advantages in terms of selectivity and environmental impact. Key biocatalytic strategies include:
-
Engineered Transaminases: Directed evolution has been used to develop highly selective transaminases that can convert a corresponding cyclopropyl ketone precursor directly into the desired (1R,2S)-amine with high enantiomeric excess. This approach can lead to higher yields and a reduction in waste compared to chemical methods.[1]
-
Engineered Heme Proteins: Researchers have engineered proteins like truncated hemoglobin for the highly diastereoselective and enantioselective cyclopropanation of 3,4-difluorostyrene, providing a direct route to a precursor of Intermediate IV.[1]
Biocatalysis offers milder reaction conditions and can significantly shorten synthetic routes, though the initial development and optimization of the biocatalyst can be resource-intensive.
Strategy Comparison
| Parameter | Classical Chemical Synthesis | Biocatalytic Synthesis |
| Stereoselectivity | Variable; often requires chiral resolution or auxiliaries. | Generally very high to excellent (>99% ee/de).[1] |
| Reaction Steps | Often multi-step (5-8 steps are common).[4][7] | Can be significantly shorter (1-3 steps).[1] |
| Reagents & Conditions | Can involve harsh conditions and hazardous reagents (e.g., strong acids/bases, azides).[4] | Mild, aqueous conditions (near ambient temperature and pressure). |
| Environmental Impact | Higher potential for waste generation. | Generally lower environmental footprint ("greener").[1] |
| Cost & Scalability | Well-established for large-scale production, but reagent costs can be high. | Initial enzyme development can be costly, but operational costs can be lower. Scalability is improving. |
Detailed Protocol: Chemical Synthesis of Intermediate IV via Hofmann Degradation
This section details a representative industrial synthesis adapted from patented literature, which employs a Hofmann degradation as a key step to form the primary amine.[5] This route offers a balance of scalability and stereochemical control.
Synthesis Pathway Overview
The overall synthetic transformation is depicted below. The process begins with an asymmetric 1,4-addition to (5H)-furan-2-one, followed by ring-opening, amidation, cyclization, and finally, a Hofmann degradation to yield the target Intermediate IV.
Caption: Chemical synthesis pathway for Ticagrelor Intermediate IV.
Experimental Workflow
Sources
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- 3. nbinno.com [nbinno.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Welcome to the dedicated technical support guide for the synthesis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate. This crucial chiral intermediate, a cornerstone in the synthesis of the antiplatelet agent Ticagrelor, presents unique synthetic challenges. Achieving high yield and, critically, high diastereomeric and enantiomeric purity, demands a nuanced understanding of the reaction parameters.
This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of the key synthetic routes, offering evidence-based strategies to optimize your outcomes.
Core Synthesis Pathway: Asymmetric Cyclopropanation
The most prevalent and efficient method for synthesizing the target cyclopropane is the asymmetric cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate (EDA). This reaction is typically catalyzed by a chiral transition metal complex, most commonly employing rhodium(II) or ruthenium(II) catalysts. More recently, biocatalytic methods have also emerged as a powerful alternative.[1]
Below is a generalized workflow for this critical transformation.
Caption: Steric control of diastereoselectivity.
Issue 3: Poor Enantioselectivity
Question: I am achieving good trans selectivity, but the enantiomeric excess (ee) of the desired (1R,2R) isomer is low. What steps can I take to improve it?
Answer: Low enantioselectivity points directly to the efficacy of the chiral catalyst. The catalyst must not only control the relative orientation of the reactants (diastereoselectivity) but also differentiate between the two prochiral faces of the alkene.
Optimizing Enantioselectivity
| Factor | Scientific Rationale | Recommendations |
| Chiral Catalyst Selection | This is the paramount factor. The specific chiral environment created by the ligands determines the facial selectivity of the alkene's approach to the metal carbene. Different families of chiral ligands (e.g., C₂-symmetric bis(oxazolines), pyridine-oxazolines (PyBox), or dirhodium tetracarboxylates with chiral ligands) are suited for different substrates. | Catalyst Screening: A screening of different chiral catalysts is often necessary. For this specific transformation, dirhodium catalysts with bulky chiral carboxylate ligands such as Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄ have shown excellent results. [2][3]Biocatalysts, such as engineered myoglobin variants, can also provide exceptionally high enantioselectivity. [1] |
| Catalyst Purity | The presence of an achiral catalyst or the other catalyst enantiomer will lead to the formation of a racemic product, thus eroding the enantiomeric excess. | Verify Catalyst Source: Ensure the chiral catalyst is of high enantiomeric purity and from a reputable supplier. |
| Reaction Temperature | Lowering the reaction temperature can often enhance enantioselectivity. At lower temperatures, the energy difference between the two diastereomeric transition states leading to the R and S enantiomers is more pronounced, favoring the lower energy pathway. | Temperature Study: Perform the reaction at a lower temperature (e.g., 0°C or -20°C). Note that this may require longer reaction times. |
Frequently Asked Questions (FAQs)
Q1: My main byproduct appears to be diethyl maleate and diethyl fumarate. Why does this happen and how can I prevent it?
A1: The formation of diethyl maleate and diethyl fumarate is due to the dimerization of the carbene intermediate derived from EDA. [4][5]This side reaction is favored when the concentration of the carbene is high and the concentration of the alkene (3,4-difluorostyrene) is relatively low. To minimize this, you must maintain a very low concentration of the EDA and the resulting carbene at all times. The most effective strategy is the slow and controlled addition of the EDA solution via a syringe pump over a prolonged period (e.g., 4-8 hours). This ensures that any carbene that forms is more likely to be trapped by the abundant alkene rather than reacting with another carbene molecule.
Q2: How can I purify my crude product to isolate the (1R,2R) isomer?
A2: Purification is a multi-step process. First, a standard aqueous work-up is performed to remove the catalyst and any water-soluble byproducts. The crude product, which is a mixture of four stereoisomers, can then be purified.
-
Flash Column Chromatography: This is the first step to separate the trans diastereomers from the cis diastereomers. Due to their different polarities, the trans and cis pairs will typically separate on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Chiral HPLC/SFC: To separate the enantiomers ((1R,2R) from (1S,2S)), chiral chromatography is necessary. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), are highly effective. [6]Preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used for larger scale purification. []Method development will be required to find the optimal column and mobile phase combination.
Q3: How do I analyze my product to determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)?
A3:
-
Diastereomeric Ratio (d.r.): This can be determined from the crude reaction mixture using ¹H NMR spectroscopy. The cyclopropyl protons of the cis and trans isomers will have different chemical shifts and, importantly, different coupling constants (J-values). Typically, the trans coupling constant (³J_trans) is smaller (around 5-8 Hz) than the cis coupling constant (³J_cis) (around 8-12 Hz) for protons on a cyclopropane ring. [8][9]Integration of the distinct signals for each diastereomer allows for the calculation of the d.r.
-
Enantiomeric Excess (e.e.): This requires a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique. [10]An analytical column with a suitable chiral stationary phase is used to separate the four stereoisomers. The e.e. of the trans product is calculated from the peak areas of the (1R,2R) and (1S,2S) enantiomers.
Q4: Are there any specific safety precautions I should take when working with ethyl diazoacetate (EDA)?
A4: Yes, absolutely. Ethyl diazoacetate is a toxic and potentially explosive compound. [11]It should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes. Do not use ground-glass joints, as friction can potentially cause detonation. Avoid heating EDA, especially neat, as it can decompose violently. It is also sensitive to strong acids. When purifying by distillation, use a blast shield and conduct the procedure behind a protective screen. It is best to use EDA as a solution in an organic solvent.
Experimental Protocols
Representative Protocol for Asymmetric Cyclopropanation
This is a generalized procedure and may require optimization.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol, 0.5-1.0 mol%). Add anhydrous dichloromethane (DCM, ~0.1 M relative to the alkene).
-
Addition of Alkene: Add 3,4-difluorostyrene (1.0 mmol, 1.0 equiv) to the flask.
-
Slow Addition of EDA: In a separate flask, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM. Draw this solution into a syringe and place it on a syringe pump. Add the EDA solution to the reaction mixture dropwise over 4-6 hours.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS by observing the consumption of the styrene.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 2-5% ethyl acetate in hexanes) to separate the trans and cis isomers. The fractions containing the trans isomers are then combined and the enantiomeric excess is determined by chiral HPLC. Further purification by preparative chiral HPLC or SFC may be required to isolate the pure (1R,2R) enantiomer.
References
-
Appalachian Student Research Forum: Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions - Digital Commons@ETSU. Available at: [Link]
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ethyl diazoacetate - Organic Syntheses Procedure. Available at: [Link]
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Cyclopropanation of Dimethyl Fumarate and Maleate with gem-Dihalides Catalyzed by Co(0)- or Ni(0)-Complex and Zinc - Oxford Academic. Available at: [Link]
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Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC - NIH. Available at: [Link]
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Chiral and Achiral Compounds Purification - Neopharm Labs. Available at: [Link]
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Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - The Royal Society of Chemistry. Available at: [Link]
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Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | Pharmaffiliates. Available at: [Link]
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2-methylenecyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
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Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts - University of Rochester. Available at: [Link]
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Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC - NIH. Available at: [Link]
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[CoII(TPP)]‐catalyzed cyclopropanation with EDA and diethyl maleate formation via a bridging carbene. [12]- ResearchGate. Available at: [Link]
-
ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. Available at: [Link]
-
Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
distinguishing isomers by 1H NMR spectroscopy - YouTube. Available at: [Link]
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Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC - NIH. Available at: [Link]
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Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
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Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC - NIH. Available at: [Link]
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Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
-
Dirhodium-catalyzed one-step cascade intermolecular 1,4-diamination via cyclopropanation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed. Available at: [Link]
-
ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1S,2S)- - gsrs. Available at: [Link]
-
Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Available at: [Link]
-
High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. Available at: [Link]
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC - NIH. Available at: [Link]
-
Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Available at: [Link]
-
Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC - NIH. Available at: [Link]
-
Cyclopropanation using diethyl malonate. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC - PubMed Central. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Chiral Drug Separation. Available at: [Link]
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Chiral HPLC Separations - Phenomenex. Available at: [Link]
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How can we separate a pair of enantiomers by using chiral HPLC ? | ResearchGate. Available at: [Link]
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Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]
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Cyclopropanation - Wikipedia. Available at: [Link]
-
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - CDN. Available at: [Link]
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3,4-Difluorostyrene | C8H6F2 | CID 20487088 - PubChem. Available at: [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing). Available at: [Link]
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Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. Available at: [Link]
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Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate | Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Synthesis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
Welcome to the technical support resource for the synthesis of ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate, a key intermediate in the development of pharmaceutical agents like Ticagrelor.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand the mechanistic basis of side product formation, and implement robust purification strategies.
Section 1: Troubleshooting Common Side Products
This section addresses the most frequent challenges encountered during the synthesis, presented in a question-and-answer format to directly resolve experimental issues.
Q1: My reaction shows poor diastereoselectivity. I'm seeing a significant peak corresponding to the cis-(1R,2S)-isomer in my crude analysis. What causes this and how can I improve the trans:(cis) ratio?
A1: Root Cause Analysis & Mitigation Strategies
Poor diastereoselectivity is the most common hurdle in this synthesis, which typically involves the reaction of 3,4-difluorostyrene with ethyl diazoacetate catalyzed by a transition metal, often rhodium.[4][5] The desired (1R,2R)-product is the trans-isomer. The formation of the undesired cis-(1R,2S)-diastereomer arises from the non-selective approach of the alkene to the metal-carbene intermediate.
The mechanism involves the formation of a rhodium carbenoid intermediate, which then undergoes a concerted, asynchronous addition to the alkene.[6][7] The stereochemical outcome is determined in this cyclopropanation step.
Key Factors Influencing Diastereoselectivity:
-
Catalyst Choice: This is the most critical factor. While simple rhodium catalysts like dirhodium tetraacetate [Rh₂(OAc)₄] can be effective, they often provide low diastereoselectivity with un-stabilized carbenoids derived from ethyl diazoacetate.[4][6] Catalysts with bulky ligands are designed to create a sterically demanding environment that favors the trans transition state. In this state, the bulky 3,4-difluorophenyl group of the styrene and the ethyl ester group of the carbene are positioned away from each other, minimizing steric clash.
-
Solvent: The choice of solvent can influence the conformation of the transition state. Non-polar solvents like dichloromethane (DCM) or toluene are generally preferred as they are less likely to coordinate with the catalytic center and interfere with the substrate-catalyst interaction.
-
Temperature: Lower reaction temperatures generally enhance selectivity. Running the reaction at 0°C or even lower can slow down the rate of the less-favored cis-pathway relative to the trans-pathway, improving the final product ratio.
-
Rate of Addition: A slow, controlled addition of the ethyl diazoacetate solution to the reaction mixture is crucial. This maintains a low concentration of the highly reactive diazo compound and the resulting rhodium carbene, which minimizes side reactions like carbene dimerization.
Recommendations:
-
Catalyst Selection: Employ a chiral rhodium catalyst known for high diastereoselectivity in cyclopropanations, such as those with bulky prolinate or adamantylglycine derived ligands.[6][8] For example, dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) has been shown to provide excellent stereocontrol.[6]
-
Temperature Control: Maintain the reaction temperature at or below 25°C. For highly selective processes, consider cooling to 0°C.
-
Slow Addition: Use a syringe pump to add the ethyl diazoacetate solution over several hours.
Q2: I'm observing low-molecular-weight byproducts that I suspect are dimers of ethyl diazoacetate. How can I confirm this and prevent their formation?
A2: Identifying and Preventing Carbene Dimerization
The formation of diethyl maleate and diethyl fumarate is a classic side reaction in metal-catalyzed reactions involving ethyl diazoacetate.[6] It occurs when two rhodium carbene intermediates react with each other instead of with the target alkene.
Identification:
-
GC-MS Analysis: These dimers have a molecular weight of 172.18 g/mol and will be readily identifiable by mass spectrometry.
-
¹H NMR Spectroscopy: Diethyl fumarate (the trans-isomer) will show a characteristic singlet for the vinyl protons around 6.8 ppm. Diethyl maleate (the cis-isomer) will show a singlet around 6.2 ppm.
Prevention:
The primary cause of dimerization is a high localized concentration of the metal carbene. This is directly related to the rate of addition of the diazo compound.
-
Maintain High Alkene Concentration: Ensure the 3,4-difluorostyrene is present in stoichiometric excess (e.g., 1.2 to 1.5 equivalents) relative to the ethyl diazoacetate.
-
Controlled Addition: As mentioned in A1, the single most effective technique is the slow, continuous addition of ethyl diazoacetate to the reaction vessel containing the catalyst and the alkene. This ensures the carbene has a much higher probability of reacting with the abundant alkene rather than another carbene.
Q3: My final product yield is low, and I have unreacted 3,4-difluorostyrene. What could be the issue?
A3: Troubleshooting Low Conversion
Low conversion can stem from several factors related to catalyst activity and reaction conditions.
Potential Causes:
-
Catalyst Deactivation: The rhodium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and dry. Protic impurities (water, alcohols) or strong coordinating species can inhibit catalytic activity.
-
Insufficient Catalyst Loading: While higher catalyst loading can be costly, a certain minimum is required for efficient conversion. Typical loadings for rhodium catalysts range from 0.1 to 1 mol%.
-
Incomplete Reaction: The reaction may not have been run for a sufficient duration. Monitor the reaction progress by TLC or GC to ensure it has reached completion before quenching.
-
Thermal Instability of Diazo Compound: Ethyl diazoacetate can decompose over time, especially when exposed to light or heat. Use freshly prepared or properly stored diazo compounds for best results.
Section 2: Mechanistic Overview & Visual Guide
Understanding the reaction pathways is key to rational troubleshooting. The desired reaction proceeds through a rhodium carbene intermediate, which adds to the styrene derivative. The primary side reactions include the formation of the diastereomeric cis-product and carbene dimerization.
Caption: Reaction pathway for rhodium-catalyzed cyclopropanation.
Section 3: Purification and Analysis
Even with an optimized reaction, some level of impurity is inevitable. This section provides a robust protocol for purification and analysis.
Summary of Common Impurities
| Impurity | Identification Method | Elution Profile (Normal Phase Silica) | Control Strategy |
| cis-(1R,2S)-isomer | ¹H NMR, Chiral HPLC | Elutes very close to the trans-product, often slightly earlier. | Optimize catalyst, temperature, and addition rate. |
| Diethyl Fumarate/Maleate | GC-MS, ¹H NMR | Typically more polar than the cyclopropane products. | Slow addition of ethyl diazoacetate. |
| Unreacted 3,4-Difluorostyrene | GC, ¹H NMR | Less polar, elutes earlier than the products. | Ensure complete reaction; easily removed by distillation or chromatography. |
Protocol: Purification by Column Chromatography
This protocol is designed to separate the desired trans-product from the cis-isomer and other impurities. The separation of diastereomers can be challenging and may require careful optimization.[9]
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo to remove the bulk solvent. Dissolve the resulting oil in a minimal amount of dichloromethane.
-
Dry Loading (Recommended): Add a small amount of silica gel to the dissolved crude product. Evaporate the solvent until a free-flowing powder is obtained. This prevents band broadening on the column.
-
Column Packing: Prepare a glass column with a slurry of silica gel in 100% Hexanes. Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Gently add a thin layer of sand to protect the surface.
-
Elution:
-
Begin elution with 100% Hexanes to remove highly non-polar impurities like unreacted styrene.
-
Gradually increase the polarity of the mobile phase. A very shallow gradient is key to separating diastereomers. Start with a mixture like 99:1 Hexanes:EtOAc.
-
Monitor the elution using TLC, staining with potassium permanganate if necessary. The cis and trans isomers will have very similar Rf values.
-
Slowly increase the EtOAc concentration (e.g., to 98:2, 97:3 Hexanes:EtOAc) to elute the products.
-
-
Fraction Collection: Collect small fractions and analyze each by TLC or a rapid GC method. Combine the fractions containing the pure trans-isomer. The fractions containing a mixture of cis and trans can be combined and re-purified if necessary.
-
Final Analysis: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and chiral HPLC to determine both diastereomeric ratio and enantiomeric excess.
FAQ: Can I use crystallization to separate the trans and cis isomers?
A: It is sometimes possible, but often difficult as the isomers are both oils at room temperature. However, downstream derivatives, such as the corresponding carboxylic acid (obtained after hydrolysis of the ester), may have different crystallization properties, offering a potential purification point later in a synthetic sequence.[5]
Section 4: Analytical Methods for Quality Control
Q: What is the best method to determine the diastereomeric ratio and enantiomeric excess (ee) of my final product?
A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for accurately determining both the ratio of diastereomers and the enantiomeric excess of each diastereomer.[10][11]
-
Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times.[12]
-
Typical Setup:
-
Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (like Hexane or Heptane) and an alcohol modifier (like Isopropanol or Ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of all four potential stereoisomers ((1R,2R), (1S,2S), (1R,2S), (1S,2R)).
-
-
Interpretation: A successful separation will yield four distinct peaks. The area under each peak corresponds to the relative amount of that stereoisomer. The diastereomeric ratio is calculated from the combined areas of the trans enantiomers versus the cis enantiomers. The enantiomeric excess is calculated for the desired trans product using the formula: ee (%) = [((1R,2R) - (1S,2S)) / ((1R,2R) + (1S,2S))] x 100.
References
-
Pascual, S., et al. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
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Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Rosenberg, M. L., et al. (2011). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics. Available at: [Link]
-
Maxwell, J. L., et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. Available at: [Link]
-
Sharma, R., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. Available at: [Link]
-
Patil, P. S., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances. Available at: [Link]
- Stavber, S., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition. Available at: [Link]
-
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. Available at: [Link]
-
Villada, J. D., et al. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2022). Diastereoselective (3 + 2) cycloaddition with difluoro-cyclopropenes. ResearchGate. Available at: [Link]
-
Hernandez-Perez, V., et al. (2016). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. ACS Catalysis. Available at: [Link]
-
Chinnakadoori, S., et al. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality. Available at: [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. ScienceDirect. Available at: [Link]
-
Kianfar, F., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society. Available at: [Link]
-
Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, (1R,2R)-. PubChem. Available at: [Link]
- Google Patents. (n.d.). Pyrethroids and their preparation, their pesticidal composition. Google Patents.
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. Available at: [Link]
- Google Patents. (n.d.). Synthesis of pyrethroids and pyrethroid-containing compositions. Google Patents.
- Google Patents. (n.d.). Pyrethroid compound, preparation process and use thereof. Google Patents.
- Google Patents. (n.d.). A pyrethroid compound and preparation process and the use thereof. Google Patents.
Sources
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- 3. (1R,2R)-Ethyl2-(3,4-difluorophenyl)cyclopropanecarboxylate , 95% , 1006376-61-9 - CookeChem [cookechem.com]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
Technical Support Center: Purification of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
An in-depth guide to the purification of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, a key intermediate in various synthetic pathways, by column chromatography. This technical support center provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered by researchers, scientists, and drug development professionals.
A Foreword from the Senior Application Scientist:
The purification of specific stereoisomers, such as this compound, presents a common yet critical challenge in process chemistry. The goal is not merely to remove unrelated impurities but to achieve high diastereomeric purity, separating the desired (1R,2R) isomer from other stereoisomers (e.g., the cis-(1S,2R) or (1R,2S) isomers) that may form during synthesis. The subtle differences in the spatial arrangement of diastereomers require a high-resolution separation technique, for which silica gel column chromatography is a powerful and accessible tool.[1][2]
This guide is structured to anticipate and solve the real-world problems you may face. We will move from foundational questions to detailed protocols and a robust troubleshooting section, grounding our advice in the fundamental principles of chromatography.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the essential preliminary questions to establish a solid experimental foundation.
Q1: What are the key physicochemical properties of my target compound that influence chromatographic separation?
Answer: Understanding the molecule is the first step. This compound (Mol. Formula: C₁₂H₁₂F₂O₂) has a molecular weight of approximately 226.22 g/mol .[3] Its key features for chromatography are:
-
Polarity: The molecule possesses moderately polar functional groups (the ethyl ester) and a polar aromatic ring (due to the electronegative fluorine atoms). However, the overall structure, with its hydrocarbon cyclopropane ring, is predominantly non-polar. This places it in a range that is ideal for normal-phase chromatography on silica gel.
-
Stereochemistry: As a specific diastereomer, its three-dimensional shape is distinct from its other stereoisomers. These small differences in shape and dipole moment are the very properties we exploit for separation.[4] Diastereomers, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases like silica gel.[1][2]
-
Stability: Cyclopropane rings can be susceptible to ring-opening under strongly acidic or basic conditions. Standard silica gel is slightly acidic, which is a potential concern for sensitive compounds.[5][6] It is crucial to assess the stability of your compound on silica before committing to a large-scale column.
Q2: How do I select the correct stationary phase? Is all silica gel the same?
Answer: No, the choice of silica gel is critical for high-resolution separations.[7] For separating closely related diastereomers, the following parameters are key:
-
Particle Size (Mesh Size): Smaller particles provide a larger surface area and lead to more efficient separations (higher resolution) but result in slower flow rates and higher backpressure.[8][9][10]
-
70-230 mesh (63-200 µm): Good for general, easy separations (large ΔRf).
-
230-400 mesh (40-63 µm): The standard for flash chromatography and is highly recommended for diastereomer separations where resolution is paramount.[8]
-
-
Pore Size: A 60 Å pore size is the industry standard and is perfectly suitable for a small molecule of this size.
-
Particle Shape: Spherical silica particles generally lead to more uniform column packing, resulting in better separation efficiency and less band broadening compared to irregular particles.[5][7]
For this application, high-purity, spherical silica gel, 230-400 mesh (40-63 µm), is the recommended stationary phase.
Q3: How do I develop an effective mobile phase (eluent) for my separation?
Answer: The mobile phase is the most important variable to optimize.[11][12] The selection process should always begin with Thin Layer Chromatography (TLC).[13]
-
Start with a Standard Solvent System: For a compound of this polarity, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is the ideal starting point.[14][15]
-
Screen a Range of Polarities: Spot your crude reaction mixture on a TLC plate and develop it in chambers with different solvent ratios. A common screening range would be:
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate
-
70:30 Hexanes:Ethyl Acetate
-
-
Target the Optimal Rf Value: The "retardation factor" (Rf) is the ratio of the distance the spot travels to the distance the solvent front travels. For optimal column separation, aim for an Rf value for your target compound of ~0.25-0.35 .[6] This ensures the compound interacts sufficiently with the stationary phase for separation to occur without requiring excessive solvent volumes for elution.
-
Maximize the ΔRf: Most importantly, you need to see baseline separation between the spot for your desired (1R,2R) isomer and any other spots (impurities or other stereoisomers). The difference in Rf values (ΔRf) should be maximized. If two spots are indistinguishable on TLC, they will not separate on the column with that solvent system.[16]
| Solvent System Component | Polarity Index | Role & Rationale |
| Hexanes / Petroleum Ether | ~0.1 | Non-polar "driving" solvent. Primarily used to move non-polar compounds. The main component of the mobile phase. |
| Ethyl Acetate | 4.4 | Polar modifier. Increases the overall polarity of the mobile phase to elute more polar compounds. Good for ester-containing molecules. |
| Diethyl Ether | 2.8 | Alternative polar modifier. Less polar than ethyl acetate. Can sometimes provide different selectivity for closely eluting spots.[15] |
| Dichloromethane (DCM) | 3.1 | Intermediate polarity modifier. Can be used in combination with hexanes. Good solvent for many organic compounds but can slow down column flow.[17] |
Q4: Should I perform a gradient or isocratic elution?
Answer:
-
Isocratic Elution (Constant Solvent Composition): This is the preferred method if your TLC analysis shows good separation between your target compound and all impurities with a single solvent ratio. It is simpler to execute and more reproducible.
-
Gradient Elution (Increasing Polarity Over Time): This is useful if your crude mixture contains impurities that are much less polar AND much more polar than your target compound. You can start with a low polarity to elute the non-polar impurities, then gradually increase the percentage of the polar solvent to elute your product, and finally increase it further to wash off highly polar impurities.[17] For a difficult diastereomeric separation, an isocratic or a very shallow gradient elution is often best to maximize resolution around the Rf of your target compound.
Part 2: Detailed Experimental Protocols
These protocols provide a self-validating framework for the purification process.
Protocol 2.1: Column Packing (Slurry Method)
The slurry method is superior for achieving a homogenous, well-packed column, which is essential for high-resolution separations.[18]
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a silica-to-sample mass ratio of 50:1 to 100:1 for difficult separations.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (230-400 mesh). Add your chosen mobile phase (the one determined by TLC) until you have a milky, free-flowing slurry. Stir gently to release trapped air bubbles.
-
Pack the Column:
-
Ensure the column is perfectly vertical. Place a small cotton or glass wool plug at the bottom, followed by a thin (~1 cm) layer of sand.
-
Fill the column about one-third full with the mobile phase.
-
Pour the silica slurry into the column in a single, continuous motion. Use a powder funnel to aid this process.
-
Gently tap the side of the column with a piece of rubber tubing to encourage even settling and remove any air bubbles.[19]
-
-
Equilibrate the Column: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add another layer of sand (~1 cm) to the top to protect the silica surface.[20] Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed. [21]
Protocol 2.2: Sample Loading (Dry Loading)
For difficult separations, or if your compound is not highly soluble in the mobile phase, dry loading is the recommended method as it ensures a narrow starting band.[17][21]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 5-10 times the mass of your crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently drain the solvent from your packed column until it is level with the top layer of sand.
-
Carefully add the silica-adsorbed sample onto the top of the column, forming a neat, level layer.
-
Gently add a final thin layer of sand on top of the sample layer.
-
Carefully add the mobile phase, allowing it to percolate through the sample layer before filling the column reservoir and starting the elution.
Protocol 2.3: Elution, Fraction Collection, and Analysis
-
Begin Elution: Fill the column with the mobile phase and apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate. A good flow rate is typically a drop rate of about one drop per second, or a solvent level decrease of ~2 inches per minute.[20]
-
Collect Fractions: Collect the eluent in an array of test tubes or vials. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor by TLC: The key to a successful purification is diligent monitoring. After collecting a set number of fractions (e.g., every 10 tubes), spot a sample from each fraction onto a TLC plate. Develop the plate and visualize the spots under a UV lamp.
-
Pool Fractions: Based on the TLC analysis, combine the fractions that contain only the pure desired product (the spot corresponding to the target Rf value). Keep fractions that are slightly impure separate; they can potentially be re-purified.
-
Product Isolation: Combine the pure fractions into a round-bottom flask and remove the solvent via rotary evaporation.
-
Final Purity Check: Obtain a final mass and confirm the purity and identity of the isolated product using analytical techniques such as ¹H NMR, ¹⁹F NMR, or HPLC.
Part 3: Visualization of Workflows
General Purification Workflow
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// Node Definitions Crude [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="TLC Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectSolvent [label="Select Optimal\nSolvent System (Rf ~0.3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pack [label="Pack Column\n(Slurry Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Dry Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute & Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Fractions by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pool [label="Pool Pure Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Evaporate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalQC [label="Final Purity Analysis\n(NMR, HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Pure (1R,2R) Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> TLC; TLC -> SelectSolvent; SelectSolvent -> Pack; Pack -> Load; Load -> Elute; Elute -> Analyze [label="Constant\nMonitoring"]; Analyze -> Pool; Pool -> Evap; Evap -> FinalQC; FinalQC -> Pure; } dot Caption: Workflow for Column Chromatography Purification.
Part 4: Troubleshooting Guide
This section uses a question-and-answer format to solve specific experimental problems.
Q: My TLC showed two distinct spots, but on the column, they are eluting together. What went wrong?
Answer: This is a classic resolution problem. Several factors could be at play:
-
Potential Cause 1: Column Overloading. You have loaded too much sample for the amount of silica gel used. This causes the initial sample band to be too wide, exceeding the resolving power of the column.
-
Solution: Decrease the amount of sample loaded. For difficult diastereomer separations, a higher silica-to-sample ratio (e.g., 100:1) is often necessary.[19]
-
-
Potential Cause 2: Poor Packing. If the column was not packed uniformly, channels or cracks can form, allowing the sample to travel down unevenly and preventing proper separation.[18]
-
Solution: Repack the column carefully using the slurry method. Ensure there are no air bubbles and the silica bed is perfectly level and homogenous.
-
-
Potential Cause 3: Sample Loading Technique. If the sample was loaded in too much solvent or disturbed the top of the silica bed, the initial band will be diffuse.
-
Solution: Use the dry loading method described in Protocol 2.2. This ensures the tightest possible starting band.[21]
-
-
Potential Cause 4: Flow Rate Too High. An excessively high flow rate reduces the interaction time between the sample and the stationary phase, decreasing resolution.
-
Solution: Reduce the pressure and slow down the flow rate to allow for proper equilibration and separation.
-
Troubleshooting Logic: Poor Separation
dot digraph "Troubleshooting_Poor_Separation" { graph [splines=ortho, nodesep=0.5, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Problem:\nPoor or No Separation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckTLC [label="Is ΔRf on TLC > 0.1?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; TLC_Bad [label="No: ΔRf is too small", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC_OK [label="Yes: TLC shows good separation", fillcolor="#F1F3F4", fontcolor="#202124"]; FixTLC [label="Solution:\nRe-develop mobile phase.\nDecrease polarity to lower Rf\nand increase ΔRf.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckLoad [label="Was column overloaded?\n(>1:50 sample:silica)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Load_Yes [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; Load_No [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; FixLoad [label="Solution:\nReduce sample amount.\nIncrease column size.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPacking [label="Was column packed well?\n(Slurry, no bubbles/cracks)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Packing_Bad [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; Packing_OK [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; FixPacking [label="Solution:\nRepack column carefully.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckFlow [label="Was flow rate too high?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Flow_Yes [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; FixFlow [label="Solution:\nReduce pressure and slow\nelution rate.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC; CheckTLC -> TLC_Bad [label=" No "]; CheckTLC -> TLC_OK [label=" Yes "]; TLC_Bad -> FixTLC; TLC_OK -> CheckLoad; CheckLoad -> Load_Yes [label=" Yes "]; CheckLoad -> Load_No [label=" No "]; Load_Yes -> FixLoad; Load_No -> CheckPacking; CheckPacking -> Packing_Bad [label=" No "]; CheckPacking -> Packing_OK [label=" Yes "]; Packing_Bad -> FixPacking; Packing_OK -> CheckFlow; CheckFlow -> Flow_Yes [label=" Yes "]; Flow_Yes -> FixFlow; } dot Caption: Decision tree for troubleshooting poor separation.
Q: My compound is not coming off the column, even after I've passed many column volumes of solvent.
Answer: This indicates that your compound is too strongly adsorbed to the silica gel.
-
Potential Cause 1: Mobile Phase is Too Non-polar. The chosen eluent does not have sufficient polarity to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running 90:10 hexanes:ethyl acetate, switch to 80:20, then 70:30, and so on. This can be done on the fly to salvage the column.[6]
-
-
Potential Cause 2: Compound Decomposition. It is possible the compound is unstable on silica gel and has decomposed into a very polar baseline material that will not elute.[6]
-
Solution: First, test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if a new baseline spot appears.[21] If it is unstable, you can deactivate the silica by pre-flushing the column with a solvent system containing 1-2% triethylamine.[17] Alternatively, a different stationary phase like alumina may be required.
-
Q: My purified compound shows significant tailing in the TLC analysis of the collected fractions.
Answer: Tailing (streaking) of spots is often caused by secondary interactions with the stationary phase or solubility issues.
-
Potential Cause 1: Acidity of Silica Gel. The slightly acidic silanol groups on the silica surface can strongly interact with certain compounds, causing tailing.[5]
-
Solution: As mentioned above, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can neutralize the acidic sites and improve peak shape.
-
-
Potential Cause 2: Poor Solubility. If the compound is not very soluble in the mobile phase, it can lead to tailing as it slowly dissolves and elutes from the column.
-
Solution: Try to find a solvent system that dissolves both compounds well.[6] Sometimes switching one component of the mobile phase (e.g., from ethyl acetate to dichloromethane) can improve solubility and peak shape.
-
References
-
Tosoh Corporation. (2020). Silica gel and carbon column packings for use in high-performance liquid chromatography. 22
-
W. R. Grace & Co. (n.d.). Mastering Column Chromatography: Silica Gel Packing Tips for Labs. 18
-
Sorbead India. (2023). Using The Right Mesh Size Of The Silica Gel For Column Chromatography. 8
-
AGC Chemicals Americas. (n.d.). Advantages of Silica Gels for HPLC Packing Applications. 5
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography.
-
Interchim. (2025). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. 9
-
Chromatography Forum. (2008). Separation of diastereomers. 1
-
PubMed. (n.d.). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. 23
-
BioPharm International. (2009). Chromatography Optimization Strategy. 24
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. 25
-
LCGC International. (2018). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis. 26
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. 10
-
ResearchGate. (2025). Closed-Loop Optimization of Chromatography Column Sizing Strategies in Biopharmaceutical Manufacture. 27
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. 6
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 21
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?4
-
Chiral Technologies. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. 28
-
ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. 29
-
Chromatography Today. (2020). Trouble with chiral separations. 30
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 14
-
Reddit. (2024). Help with separation of diastereomers. 15
-
National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. 2
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. 11
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. 17
-
PubChem. (n.d.). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. 3
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. 12
-
Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. 31
-
University of California, Los Angeles (UCLA). (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. 13
-
The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. 16
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. 20
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 19
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. 32
-
Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. 33
-
Medium. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. 34
-
ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. 35
-
Chiralpedia. (n.d.). Chiralpedia Glossary (beta). 36
-
National Institutes of Health (NIH). (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. 37
-
ResearchGate. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. 38
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. 39
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. 40
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. 41
-
ResearchGate. (n.d.). Chiral HPLC profiles for the separation of menthyl ester diastereomers.... 42
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Technical Support Center: Strategies to Increase the Enantiomeric Excess of trans-Cyclopropane Esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the asymmetric synthesis of trans-cyclopropane esters. Achieving high enantiomeric excess (ee) is a critical challenge in the synthesis of these valuable chiral building blocks, which are prevalent in numerous pharmaceuticals and biologically active compounds.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the causal reasoning behind key procedural choices to help you enhance the stereochemical purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of trans-cyclopropane esters and offers targeted solutions.
Q1: My asymmetric cyclopropanation is yielding low enantiomeric excess (ee). What are the most critical factors to investigate first?
Low enantiomeric excess is a frequent challenge that can often be traced back to a few key areas of the experimental setup. Before embarking on a lengthy optimization process, a systematic review of your current protocol is essential.
Initial Diagnostic Checklist:
-
Analytical Method Validation: It is imperative to first confirm that your analytical method for determining ee is accurate and robust. An unoptimized chiral chromatography method can give misleading results.[3]
-
Action: Prepare and analyze a true racemic sample of your cyclopropane ester. You should observe two baseline-separated peaks of equal area. If not, your analytical method requires optimization before you can trust any ee values.[3]
-
-
Reagent and Solvent Purity: The purity of your starting materials and solvents can significantly impact the reaction's stereoselectivity.
-
Catalyst Poisons: Trace impurities, particularly water and oxygen, can deactivate many sensitive metal catalysts (e.g., Rh, Ru, Co).[4] Ensure all reagents are freshly purified or from a reliable source and that reactions are conducted under a strictly inert atmosphere.
-
Substrate Impurities: Impurities in the alkene substrate can sometimes compete in the reaction or inhibit the catalyst, leading to a non-selective background reaction that produces a racemic product, thereby lowering the overall ee.[3]
-
-
Catalyst and Ligand Integrity: The chiral ligand is the heart of asymmetric catalysis.
-
Handling and Storage: Ensure that your chiral ligand and metal precursor are handled and stored under appropriate inert and anhydrous conditions to prevent degradation.[3]
-
Ligand Choice: The selected chiral ligand must create a suitable chiral environment around the metal center to effectively control the stereochemical outcome. If your current ligand is underperforming, a screening of alternative ligands may be necessary.[4]
-
Q2: I've confirmed my analytical method and reagent purity, but the ee is still suboptimal. How should I approach reaction optimization?
Systematic optimization of reaction parameters is the next logical step. Temperature, solvent, and concentration can all have a profound influence on the enantioselectivity of the catalytic cycle.
Key Optimization Parameters:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to a higher enantiomeric excess.[5] However, this is not a universal rule, and a temperature screening is highly recommended. For instance, in certain Rhodium-catalyzed cyclopropanations, reactions at -78 °C have shown significantly improved ee compared to room temperature.[6]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5] Screening a range of solvents with varying polarities and coordinating abilities (e.g., halogenated hydrocarbons, ethers, aromatic hydrocarbons) is a crucial optimization step. The rate of Simmons-Smith cyclopropanation, for example, is known to decrease as the basicity of the solvent increases.[7]
-
Concentration and Addition Rate: In reactions involving diazo compounds, slow addition of the diazo ester to the reaction mixture is often crucial to keep its concentration low. This minimizes side reactions such as carbene dimerization and promotes the desired catalytic cycle, which can improve both yield and enantioselectivity.[8]
Q3: My reaction consistently produces a mixture of cis and trans diastereomers, with the trans isomer having a low ee. How can I improve both diastereoselectivity and enantioselectivity?
Achieving high selectivity for the trans isomer along with high ee requires careful selection of the catalytic system and reaction conditions.
-
Catalyst Selection: The choice of metal and ligand is paramount.
-
Rhodium and Ruthenium Catalysts: Dirhodium catalysts, such as Rh₂(S-DOSP)₄, and ruthenium-based catalysts are well-known for promoting highly diastereoselective and enantioselective cyclopropanations, often favoring the trans product.[1][6]
-
Cobalt Catalysts: Cobalt(II) complexes, particularly with porphyrin-based ligands, have also been shown to be effective for asymmetric cyclopropanation, providing good yields and high trans/cis ratios.[9][10] The addition of an axial nitrogen ligand, like N-methylimidazole, can further influence the enantioselectivity.[9][11]
-
-
Substrate and Reagent Design:
-
The structure of the diazoacetate can have a significant impact. For example, diazo compounds with both electron-withdrawing and electron-donating groups can undergo highly diastereoselective cyclopropanations.[6]
-
Bulky carbene precursors can influence the steric interactions during the approach to the alkene, thereby affecting diastereoselectivity.[4]
-
Q4: I have obtained my trans-cyclopropane ester with a moderate ee (e.g., 70-80%). What are my options for enriching the product to >99% ee?
When optimizing the reaction itself does not yield the desired enantiopurity, post-reaction enrichment techniques can be employed.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful methods for separating enantiomers on both analytical and preparative scales.[5][12] By using a suitable chiral stationary phase, the two enantiomers can be resolved, allowing for the isolation of the desired enantiomer with very high purity.[5]
-
Classical Resolution via Diastereomers: This classic technique involves reacting the racemic or enantioenriched ester (after hydrolysis to the corresponding carboxylic acid) with a chiral resolving agent (e.g., a chiral amine) to form a mixture of diastereomeric salts.[13] These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization.[12][13]
-
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[14] For example, an enzyme (like a lipase) could be used to selectively hydrolyze one enantiomer of the ester at a much faster rate than the other, leaving the unreacted ester enriched in the less reactive enantiomer.[14][15]
Experimental Protocols & Methodologies
This section provides detailed, step-by-step procedures for key experimental workflows discussed in this guide.
Protocol 1: General Procedure for Asymmetric Cyclopropanation Using a Chiral Rhodium Catalyst
This protocol is a representative example for the synthesis of trans-cyclopropane esters using a dirhodium catalyst and a diazoacetate.
Materials:
-
Alkene (1.0 mmol)
-
Ethyl diazoacetate (EDA) (1.2 mmol)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄) (0.5-2 mol%)
-
Anhydrous solvent (e.g., dichloromethane, pentane)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Setup: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Mixture: To a Schlenk flask, add the chiral dirhodium catalyst and the alkene under an inert atmosphere. Dissolve the solids in the anhydrous solvent.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Slow Addition: Prepare a solution of ethyl diazoacetate in the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over a period of several hours using a syringe pump. This is critical to maintain a low concentration of the diazo compound.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane ester.
-
Analysis: Determine the yield, diastereomeric ratio (trans/cis), and the enantiomeric excess of the trans isomer using chiral HPLC or GC.
Protocol 2: Enantiomeric Enrichment by Kinetic Resolution
This protocol describes a general approach for the enzymatic kinetic resolution of a moderately enantioenriched trans-cyclopropane ester.
Materials:
-
Enantioenriched trans-cyclopropane ester (e.g., 80% ee)
-
Lipase (e.g., from Candida antarctica or Candida rugosa)
-
Appropriate buffer solution
-
Organic solvent (e.g., toluene, hexane)
-
Acylating agent (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)
Procedure:
-
Reaction Setup: In a flask, dissolve the enantioenriched ester in the chosen organic solvent.
-
Enzyme Addition: Add the lipase to the solution. In some cases, the enzyme may be immobilized on a solid support.
-
Initiation: Add the second reagent (e.g., water for hydrolysis or an acylating agent for transesterification) to begin the reaction.
-
Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the conversion and the ee of the remaining starting material periodically by taking small aliquots and analyzing them by chiral HPLC/GC.
-
Termination: The reaction should be stopped at approximately 40-50% conversion to achieve a high ee for the remaining, less reactive enantiomer.[16]
-
Workup: Stop the reaction by filtering off the enzyme. Wash the organic solution with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification and Analysis: Purify the unreacted ester from the product of the enzymatic reaction using column chromatography. Analyze the purified ester to confirm its final, enhanced enantiomeric excess.
Data Presentation & Visualization
Table 1: Influence of Reaction Temperature on Enantioselectivity
This table summarizes hypothetical but representative data on the effect of temperature on a rhodium-catalyzed cyclopropanation.
| Entry | Catalyst | Temperature (°C) | Solvent | trans:cis Ratio | Yield (%) | ee of trans isomer (%) |
| 1 | Rh₂(S-DOSP)₄ | 25 (Room Temp) | Pentane | 90:10 | 85 | 90[6] |
| 2 | Rh₂(S-DOSP)₄ | 0 | Pentane | 92:8 | 88 | 94 |
| 3 | Rh₂(S-DOSP)₄ | -20 | Pentane | 94:6 | 86 | 96 |
| 4 | Rh₂(S-DOSP)₄ | -78 | Pentane | 95:5 | 80 | 98[6] |
Data are illustrative and based on trends reported in the literature.[6]
Diagrams and Workflows
Visualizing the processes involved in troubleshooting and optimization can clarify the decision-making path for researchers.
Caption: A workflow for troubleshooting low enantiomeric excess.
Caption: Decision tree for enantiomeric enrichment techniques.
References
-
Hu, W., et al. (2001). Catalytic Asymmetric Cyclopropanation of Heteroaryldiazoacetates. The Journal of Organic Chemistry, 66(18), 6079-6086. [Link]
-
Zhang, X. P., et al. (2009). Asymmetric Co(II)-catalyzed Cyclopropanation With Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters, 11(11), 2273-2276. [Link]
-
Pellissier, H. (2011). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH. [Link]
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Imai, H., et al. (2003). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics, 22(23), 4769-4777. [Link]
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Imai, H., et al. (2003). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics, 22(23), 4769-4777. [Link]
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ResearchGate. (n.d.). Cyclopropanation reactions of diazoacetates. [Link]
-
Yadav, J. S., et al. (2020). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 25(21), 5021. [Link]
-
Ukaji, Y., et al. (1992). Enantioselective Construction of Cyclopropane Rings via Asymmetric Simmons-Smith Reaction of Allylic Alcohols. Chemistry Letters, 21(9), 1785-1788. [Link]
-
Zhang, X. P., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Letters, 11(11), 2273-2276. [Link]
-
Zhang, X. P., et al. (2011). Highly Asymmetric Intramolecular Cyclopropanation of Acceptor-Substituted Diazoacetates by Co(II)-Based Metalloradical Catalysis: Iterative Approach for Development of New-Generation Catalysts. Journal of the American Chemical Society, 133(35), 14031-14039. [Link]
-
ChemTube3D. (n.d.). Enantioselective Cyclopropanation - Asymmetric Simmons-Smith reaction. [Link]
-
Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
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ResearchGate. (n.d.). Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. [Link]
-
Macmillan Group. (2003). General Methods of Enantioselective Cyclopropanations. [Link]
-
Arnold, F. H., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Nature Catalysis, 5, 734-743. [Link]
-
Fokin, V. V., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 132(13), 4568-4569. [Link]
-
ResearchGate. (n.d.). Asymmetric Cyclopropanation of Olefins Catalyzed by a Chiral Cobalt(II) Porphyrin. [Link]
-
ResearchGate. (n.d.). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1680. [Link]
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Fructos, M. R., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7863-7941. [Link]
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Fructos, M. R., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7863-7941. [Link]
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Houk, K. N., & Arnold, F. H. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
-
Madarász, J., et al. (2018). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas antisolvent fractionation. Tetrahedron: Asymmetry, 29(1), 33-39. [Link]
-
Liu, S., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a Optimization for enantioselective... [Link]
-
Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
LibreTexts Chemistry. (2021). 5.8: Resolution: Separation of Enantiomers. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
ResearchGate. (n.d.). Optimal GC enantiomeric separation methods to determine enantiomeric excess. [Link]
-
Wuest, W. M., et al. (2022). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. Organic Process Research & Development, 26(10), 2873-2878. [Link]
-
Gotor-Fernández, V., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4567. [Link]
-
ResearchGate. (n.d.). The simplified reaction of the kinetic resolution of a racemic mixture... [Link]
-
YouTube. (2016). The mechanism for dynamic kinetic resolution. [Link]
-
Zhou, Y.-G., et al. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]
-
ResearchGate. (n.d.). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
-
Wikipedia. (n.d.). Permethrin. [Link]
-
Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References. [Link]
-
van der Weijden, T., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Crystal Growth & Design, 23(1), 45-53. [Link]
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Technical Support Center: Purification of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of the diastereomeric cis-isomer impurity from the target trans-isomer, (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate. This trans-isomer is a critical intermediate in the synthesis of pharmaceuticals like Ticagrelor[1]. The presence of the cis-isomer can impact downstream reaction efficiency and the purity of the final active pharmaceutical ingredient (API).
This document is structured to provide direct, actionable solutions, moving from initial analysis and quantification to detailed purification protocols and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How can I definitively identify and quantify the cis-isomer impurity in my sample?
Answer: The most reliable methods for identifying and quantifying the cis and trans diastereomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: This is the most definitive method for distinguishing between the isomers. The key diagnostic feature is the vicinal proton-proton coupling constant (³JHH) between the protons on the cyclopropane ring.[2]
-
Trans-isomers exhibit a smaller coupling constant, typically in the range of 4-6 Hz.
-
Cis-isomers show a larger coupling constant, generally between 7-10 Hz. By integrating the signals corresponding to each isomer, you can accurately determine their relative ratio.
-
-
HPLC: A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the two diastereomers. Since diastereomers have different physical properties, they will exhibit different retention times on an achiral column (e.g., C18).[3] This method is ideal for routine purity checks and quantification.
| Analytical Method | Key Parameter for Differentiation | Advantages | Considerations |
| ¹H NMR | Vicinal Coupling Constant (³JHH)[2] | Provides unambiguous structural confirmation. Allows for direct molar ratio calculation without a reference standard for the impurity. | Requires a relatively pure sample for clear signal resolution. Lower sensitivity than HPLC. |
| RP-HPLC | Retention Time (t R) | High sensitivity and accuracy for quantification. Suitable for high-throughput analysis.[4] | Requires method development and validation. A reference standard for the cis-isomer may be needed for precise quantification. |
Q2: What are the primary strategies for removing the cis-isomer impurity?
Answer: The three primary strategies, each suited for different scales and purity requirements, are Preparative Chromatography , Fractional Crystallization , and Diastereomeric Salt Resolution (via hydrolysis).
-
Preparative Chromatography: This is the most direct method and relies on the different polarities of the cis and trans isomers. It can be performed using standard flash chromatography on silica gel or, for higher purity, preparative HPLC.[5]
-
Fractional Crystallization: This method exploits potential differences in solubility between the cis and trans isomers in a specific solvent system. It can be effective if the impurity level is relatively low and there is a significant solubility difference, but it often requires multiple recrystallizations.[6]
-
Diastereomeric Salt Resolution: This is a more involved but powerful chemical method. It involves: a. Hydrolysis of the ethyl ester mixture to the corresponding carboxylic acids. b. Reaction with a single enantiomer of a chiral amine (a resolving agent) to form a mixture of diastereomeric salts.[7] c. Separation of these salts based on their differing solubilities via crystallization.[8] d. Regeneration of the enantiomerically pure carboxylic acid from the separated salt, followed by re-esterification to obtain the desired pure trans-ester.
Q3: My flash chromatography separation is poor. What can I do to improve it?
Answer: Poor separation in flash chromatography is a common issue that can be resolved by systematic optimization.
-
Optimize the Solvent System: The polarity difference between cis and trans cyclopropane esters can be subtle. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a retention factor (R f) of ~0.2-0.3 for the target trans-isomer and the largest possible separation (ΔR f) from the cis-isomer spot. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Improve Column Packing: Ensure the silica bed is packed uniformly without any air gaps or channels, which can cause band broadening and poor separation. A wet slurry packing method is generally more reliable than dry packing.
-
Refine Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better resolution compared to liquid loading a large volume.
-
Reduce the Load: Overloading the column is a primary cause of failed separation. As a rule of thumb, the sample load should not exceed 1-5% of the total silica gel weight, depending on the difficulty of the separation.
Troubleshooting Guides & Experimental Protocols
Guide 1: Analytical Quantification of Cis/Trans Isomer Ratio by RP-HPLC
This protocol outlines a general procedure for developing an HPLC method to separate and quantify the cis and trans isomers.
Objective: To achieve baseline separation (Resolution > 1.5) of the cis and trans isomers for accurate quantification.
Protocol:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two solvents:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile or Methanol (HPLC grade)
-
-
Initial Gradient Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient slope. If the peaks are eluted too quickly and are poorly resolved, use a shallower gradient. If they are retained for too long, make the gradient steeper.
-
An isocratic method (a constant ratio of A and B) may provide better resolution once the approximate elution conditions are known.
-
-
Quantification: Once separation is achieved, calculate the percentage of each isomer based on the peak area.
-
% Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100
-
Caption: Workflow for HPLC method development.
Guide 2: Purification via Diastereomeric Salt Resolution
This advanced protocol is for cases requiring very high diastereomeric purity, especially at a larger scale where preparative chromatography is not economical.
Principle: The target trans-ester and impurity cis-ester are hydrolyzed to their respective carboxylic acids. These acids are enantiomers of each other with respect to the C1 carbon but diastereomers due to the fixed stereochemistry at C2. Reacting this mixture with a single enantiomer of a chiral amine creates two diastereomeric salts with different physical properties, notably solubility, allowing for separation by crystallization.[7]
Caption: Conceptual workflow for diastereomeric salt resolution.
Protocol:
-
Hydrolysis: Dissolve the crude ester mixture in a suitable solvent like ethanol. Add an aqueous solution of sodium hydroxide (1.1 equivalents). Heat the mixture at reflux and monitor the reaction by TLC or HPLC until all the starting ester is consumed.
-
Work-up: Cool the reaction, remove the ethanol under reduced pressure, dilute with water, and wash with a non-polar solvent (e.g., hexanes) to remove any non-acidic impurities. Acidify the aqueous layer with cold 2M HCl to a pH of ~2. The carboxylic acids will precipitate. Extract the acids into a suitable organic solvent like ethyl acetate, dry over sodium sulfate, and concentrate to yield the crude acid mixture.
-
Salt Formation & Crystallization: a. Dissolve the crude acid mixture in a hot solvent (e.g., methanol, ethanol, or acetonitrile). b. Add a solution of a chiral resolving agent (0.9-1.0 equivalents), such as (R)-(+)-α-methylbenzylamine, dropwise. c. Allow the solution to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: a. Collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent. b. The purity of the salt can be checked by regenerating a small sample and analyzing the acid by chiral HPLC or NMR after derivatization. c. If necessary, recrystallize the salt to improve purity.[6]
-
Regeneration of the Acid: Suspend the purified diastereomeric salt in water and add 2M HCl until the pH is ~2. Extract the pure (1R,2R)-carboxylic acid with an organic solvent, dry, and concentrate.
-
Re-esterification: Convert the pure acid back to the ethyl ester using a standard method, such as Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid).
References
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available at: [Link]
-
Pochet, L., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 157, 946-958. Available at: [Link]
-
Patil, S. B., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 6(81), 77855-77862. Available at: [Link]
-
Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Patsnap Eureka. Available at: [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]
-
Reddy, S. V., et al. (2016). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 9(4), 738-746. Available at: [Link]
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Lozano, A., et al. (2022). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Applied Sciences, 12(16), 846. Available at: [Link]
-
Wang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Available at: [Link]
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Ethyl cis-2-phenylcyclopropanecarboxylate. NIST WebBook. Available at: [Link]
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Ethyl cis-2-phenylcyclopropanecarboxylate. NIST WebBook. Available at: [Link]
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ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. GSRS. Available at: [Link]
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Chiral Drug Separation. ScienceDirect. Available at: [Link]
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Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. ACS Publications. Available at: [Link]
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Quantifying Cis- and Trans-Alkenes. ChemistryViews. Available at: [Link]
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Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Pharmaffiliates. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
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Ethyl trans-2-phenylcyclopropanecarboxylate. PubChem. Available at: [Link]
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Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. NIH. Available at: [Link]
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Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
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Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. The Royal Society of Chemistry. Available at: [Link]
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ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
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Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica. Available at: [Link]
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Navigating the Synthesis of Ticagrelor: A Technical Support Center for Overcoming Common Pitfalls
Morningside Heights, NY – The synthesis of Ticagrelor, a potent P2Y12 platelet inhibitor, is a complex multi-step process where the purity and yield of each intermediate are critical for the quality of the final active pharmaceutical ingredient (API). This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of key Ticagrelor intermediates. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your research and development endeavors.
I. The Chiral Challenge: Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
The stereochemistry of the cyclopropylamine intermediate is paramount for the pharmacological activity of Ticagrelor.[1] The desired (1R,2S) isomer is a cornerstone of the molecule's efficacy, and controlling its formation is a frequent challenge.
FAQ 1: We are observing poor diastereoselectivity in our cyclopropanation reaction, leading to a mixture of stereoisomers. How can we improve this?
Root Cause: The formation of multiple stereoisomers often stems from a lack of facial selectivity in the addition of the carbene to the styrene precursor. This can be influenced by the choice of catalyst, solvent, and temperature.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of a suitable chiral catalyst is crucial. For instance, asymmetric cyclopropanation using a chiral copper-bisoxazoline (Cu-BOX) catalyst can significantly enhance the diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation. A systematic screen of solvents (e.g., toluene, dichloromethane, diethyl ether) is recommended to find the optimal medium for your specific catalyst system.
-
Temperature Control: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity. We recommend running a temperature profile study, for example, from room temperature down to -78°C.
Table 1: Effect of Reaction Conditions on Diastereoselectivity
| Parameter | Condition A | Condition B (Optimized) |
| Catalyst | Racemic Copper Catalyst | Chiral Cu-BOX Catalyst |
| Solvent | Dichloromethane | Toluene |
| Temperature | 25°C | -20°C |
| Diastereomeric Ratio (desired:undesired) | ~ 1:1 | > 10:1 |
FAQ 2: Our chiral resolution of the racemic cyclopropylamine using mandelic acid is giving low yields of the desired (1R,2S) isomer. What are the critical parameters to control?
Root Cause: The efficiency of diastereomeric salt crystallization is highly dependent on the solvent system, cooling rate, and the stoichiometry of the resolving agent.[2] Supersaturation and co-precipitation of the undesired diastereomer can significantly reduce the yield and optical purity.
Troubleshooting Protocol:
-
Solvent System Optimization: A mixture of solvents is often more effective than a single solvent. A common system is isopropanol/water. Systematically vary the ratio to find the optimal balance between solubility of the diastereomeric salts.
-
Controlled Cooling: Rapid cooling can lead to the entrapment of impurities and the undesired diastereomer. A programmed, slow cooling ramp is essential for selective crystallization.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt, albeit at the expense of the initial yield. Experiment with using 0.5 to 1.0 equivalents of (R)-mandelic acid.
II. The Pyrimidine Core: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
This pyrimidine intermediate forms the central scaffold of Ticagrelor. Its synthesis often involves harsh nitration and chlorination steps, which can be a source of significant impurities.[3]
FAQ 3: The nitration of 2-propylthio-pyrimidine-4,6-diol with fuming nitric acid is producing a number of unidentified byproducts, leading to a complex mixture that is difficult to purify. What are these byproducts and how can we avoid them?
Root Cause: The use of strong nitrating agents like fuming nitric acid on an activated pyrimidine ring can lead to over-nitration and oxidative side reactions.[4] The harsh conditions can also lead to degradation of the starting material.
Troubleshooting Protocol:
-
Milder Nitrating Agents: Consider using a milder nitrating agent such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid.[5] This allows for better control over the reaction exotherm and can reduce the formation of oxidative byproducts.
-
Temperature Control: Maintain a strictly controlled low temperature (e.g., 0-5°C) during the addition of the nitrating agent and throughout the reaction. Runaway reactions can lead to a cascade of side products.
-
Alternative Synthetic Route: An alternative approach involves the use of a protected amine on the pyrimidine ring prior to nitration, which can direct the nitration to the desired position and reduce side reactions.[6]
Diagram 1: Key Intermediates in Ticagrelor Synthesis
Caption: Convergent synthesis of Ticagrelor from key intermediates.
III. The Cyclopentane Moiety: Synthesis of 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][7][8]dioxol-4-yl)oxy)ethanol
The synthesis of this complex chiral cyclopentane derivative is a lengthy process, and purification of the final intermediate is a common bottleneck.
FAQ 4: We are struggling with the purification of the final cyclopentane intermediate. Column chromatography is not scalable, and direct crystallization gives a product with low purity. What is the best strategy for purification?
Root Cause: The presence of closely related stereoisomers and other process-related impurities makes the direct crystallization of the free base challenging.[7]
Troubleshooting Protocol:
-
Diastereomeric Salt Formation: The most effective method for purifying this intermediate is through the formation of a diastereomeric salt. The use of L-tartaric acid is a well-established method to selectively crystallize the desired enantiomer, leaving the impurities in the mother liquor.[8][9]
-
Crystallization Solvent Screening: A thorough screening of crystallization solvents is crucial for obtaining a high-purity salt. A mixture of an alcohol (e.g., ethanol, isopropanol) and an anti-solvent (e.g., heptane, MTBE) often yields the best results.
-
Control of Crystallization Parameters:
-
Temperature Profile: A slow, controlled cooling profile is essential to promote the growth of large, pure crystals.
-
Agitation: The agitation rate can affect crystal size and purity.
-
Seeding: Seeding the solution with a small amount of pure product can induce crystallization and improve the final crystal form.
-
IV. The Coupling and Cyclization Steps: Formation of the Triazolopyrimidine Core
The condensation of the pyrimidine and cyclopentane intermediates, followed by the formation of the triazole ring, are critical steps where the formation of hard-to-remove impurities is a major concern.
FAQ 5: During the condensation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with the cyclopentane intermediate, we are observing a significant amount of a high molecular weight impurity, which we suspect is a dimer. How can we minimize its formation?
Root Cause: The dimer impurity arises from the reaction of two molecules of the cyclopentane intermediate with one molecule of the dichloropyrimidine.[10] This is a common side reaction when a nucleophile is reacted with a substrate containing two leaving groups.
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a slight excess of the dichloropyrimidine intermediate to ensure that the cyclopentane amine is the limiting reagent. This will favor the formation of the desired mono-substituted product.
-
Slow Addition: Add the cyclopentane intermediate slowly to the reaction mixture containing the dichloropyrimidine. This maintains a low concentration of the nucleophile, further disfavoring the double substitution.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and may improve the selectivity for the mono-substitution product.
FAQ 6: The triazole ring formation using sodium nitrite and acetic acid is giving inconsistent yields and a significant amount of an unknown impurity. Is there a more reliable method?
Root Cause: The use of sodium nitrite in acidic conditions can lead to the formation of reactive nitrous acid species that can participate in side reactions with the sensitive amine substrate. The reaction can also be difficult to control on a larger scale.[11]
Improved Protocol: Resin-Bound Nitrite
A safer and more efficient alternative is the use of a resin-bound nitrite reagent (Resin-NO2).[11][12] This solid-supported reagent offers several advantages:
-
Improved Safety: Avoids the handling of potentially unstable diazonium salts in solution.
-
Higher Purity: The resin can be easily filtered off, leading to a cleaner reaction mixture with fewer byproducts.
-
Milder Conditions: The reaction can often be carried out under milder conditions (e.g., at room temperature).
Diagram 2: Troubleshooting Workflow for Impurity Reduction
Caption: A systematic approach to identifying and mitigating impurities.
References
-
Reddy, B. et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260. [Link]
-
Reddy, B. et al. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. [Link]
-
Reddy, B. et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. [Link]
-
Madaraboina, M. et al. (2019). Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material. Journal of Heterocyclic Chemistry, 56(10). [Link]
-
Shinde, G. B. et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 493. [Link]
-
Rao, S. V. et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. ResearchGate. [Link]
-
Rao, S. V. et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]
-
Zhang, H. et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. ResearchGate. [Link]
-
Goffin, E. et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. PubMed. [Link]
-
Shimpi, N. A. et al. (2016). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 8(1), 1024-1031. [Link]
-
MSN Laboratories. (n.d.). MSN TICAGRELOR IMPURITY. MSN Laboratories. [Link]
-
Shimpi, N. A. et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. [Link]
-
Goffin, E. et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. [Link]
- Google Patents. (n.d.). Preparation of ticagrelor.
-
ResearchGate. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. ResearchGate. [Link]
- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]
- Google Patents. (n.d.). Purification of iodixanol.
- Google Patents. (n.d.). Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
-
ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. [Link]
-
CORE. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed format. CORE. [Link]
- Google Patents. (n.d.). Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- Google Patents. (n.d.). Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Google Patents. (n.d.). The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
- Google Patents. (n.d.). WO 2013/144295 A1.
-
Qingmu Pharmaceutical. (n.d.). 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][13][14]dioxol-4-yloxy)ethanol L-tataric acid. Qingmu Pharmaceutical. [Link]
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- 6. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
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- 8. 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid | 376608-65-0 [chemicalbook.com]
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- 13. sci-hub.se [sci-hub.se]
- 14. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Welcome to the technical support guide for (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably Ticagrelor.[] This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and use in experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound in a refrigerator at a temperature of 2-8°C.[2] It should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.
Q2: Can this compound be handled at ambient temperature for short periods?
A2: Yes, this intermediate is typically shipped under ambient conditions, indicating that it is stable at room temperature for the duration of transit.[2] However, for routine laboratory use, it is best practice to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Once weighing or aliquoting is complete, the container should be promptly resealed and returned to the recommended refrigerated storage.
Q3: Is this compound sensitive to light?
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended at 2-8°C in a tightly sealed container, it is expected to remain stable for an extended period. For specific expiration dates, always refer to the manufacturer's certificate of analysis.
Q5: What are the potential degradation pathways for this molecule?
A5: The primary potential degradation pathway for this ester is hydrolysis of the ethyl ester group to form the corresponding carboxylic acid. However, cyclopropanecarboxylic acid esters are known to have enhanced hydrolytic stability compared to other esters. As an intermediate for Ticagrelor, which shows degradation under alkaline and oxidative conditions, it is plausible that this precursor may also be susceptible to similar degradation mechanisms.
Q6: How critical is it to maintain the stereochemical purity of this compound?
A6: Maintaining the (1R,2R) stereochemistry is of utmost importance, as this compound is a chiral intermediate used in the synthesis of stereospecific active pharmaceutical ingredients.[4] Any racemization or inversion of stereocenters will lead to the formation of diastereomeric impurities in the final product, which can be difficult to separate and may have different pharmacological activities.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis, possibly the carboxylic acid derivative. | Hydrolysis of the ester. This can be caused by exposure to moisture or high pH conditions. | Ensure the compound is stored in a tightly sealed container with a desiccant if necessary. Use anhydrous solvents for reactions and avoid basic conditions unless required by the reaction protocol. |
| Loss of enantiomeric excess (ee%). | Racemization. This could be triggered by exposure to harsh conditions such as high temperatures or UV light. | Store the compound at the recommended 2-8°C and protect it from light. Avoid prolonged heating. If racemization is suspected, re-purification by chiral chromatography may be necessary. |
| Inconsistent reaction yields or impurity profiles. | Degradation of the starting material. This may be due to improper storage or handling, leading to the presence of degradants that interfere with the reaction. | Always use the compound within its recommended shelf-life. Before use, visually inspect the material for any changes in appearance. If in doubt, perform a purity check by HPLC or other suitable analytical methods. |
| Compound appears cloudy or has visible particulates. | Contamination or degradation. This could be due to moisture ingress, leading to hydrolysis and precipitation, or other forms of decomposition. | Do not use the material. Contact the supplier for a replacement. Review storage and handling procedures to prevent future occurrences. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can be performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a suitable chiral column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours. Dissolve in methanol to the stock solution concentration.
-
Photolytic Degradation: Expose a solid sample of the compound to UV light (254 nm) for 24 hours. Dissolve in methanol to the stock solution concentration.
-
Analysis: Analyze all the stressed samples, along with a control sample (stock solution stored under normal conditions), by a validated chiral HPLC method to assess for degradation and the formation of new peaks.
IV. Visualizations
Decision Workflow for Handling
Caption: Decision workflow for handling the compound.
V. References
-
ResearchGate. (n.d.). Racemization of enantiomerically pure cyclopropane 6 a upon irradiation... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development of a validated HPLC-PDA method for stability indicating study of Ticagrelor: A novel anti-platelet agent. Retrieved from [Link]
-
Google Patents. (n.d.). Intermediate of Ticagrelor and preparation method therefor, and.... Retrieved from
-
Dove Press. (2023). Bioavailability Enhancement and Polymorphic Stabilization of One BCS Class IV Metastable Drug Through Novel Formulation Approach. Retrieved from [Link]
-
Springer. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Retrieved from [Link]
-
PubMed. (1983). Chemical and Pharmacological Properties of Diflunisal. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. Retrieved from [Link]
-
Omsynth Lifesciences. (n.d.). rel-Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2S)-. Retrieved from [Link]
-
Easy CDMO. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1S,2R)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Springer. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]
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ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]
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How to avoid Curtius rearrangement hazards in amine synthesis from the corresponding acid
Welcome, researchers, to your dedicated resource for navigating the complexities of amine synthesis from carboxylic acids. This center provides in-depth technical guidance on mitigating the hazards associated with the Curtius rearrangement, offering troubleshooting advice and detailed protocols for safer, alternative methodologies. As Senior Application Scientists, we understand that theoretical knowledge must be paired with practical, field-tested insights. This guide is structured to provide not just the 'how,' but the critical 'why' behind each experimental choice, ensuring both safety and success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm planning a synthesis that involves converting a carboxylic acid to an amine. Why should I be cautious about using the Curtius rearrangement?
The Curtius rearrangement is a powerful and versatile tool for this transformation.[1] However, its classical execution involves two primary hazards that demand rigorous safety protocols:
-
Acyl Azides: The key intermediate, an acyl azide, is often generated from sodium azide. Acyl azides are energetic materials and can be explosive, especially in concentrated form, upon heating, or in the presence of heavy metals.[2] There have been reports of explosions even on a small scale.[3]
-
Isocyanates: The rearrangement of the acyl azide produces an isocyanate intermediate. Isocyanates are highly reactive, toxic, and can be potent respiratory and skin sensitizers.[2]
Given these hazards, it is crucial to evaluate the necessity of the Curtius rearrangement and to be fully prepared with the appropriate safety measures if it is deemed the best synthetic route.
Q2: I'm observing a significant amount of a urea byproduct in my Curtius reaction. What's causing this and how can I prevent it?
The formation of a symmetrical urea byproduct is a classic sign of water contamination in your reaction. The isocyanate intermediate is highly electrophilic and will readily react with any available nucleophile. If water is present, it will attack the isocyanate to form an unstable carbamic acid, which then decarboxylates to the desired primary amine. However, this newly formed amine is also a potent nucleophile and can react with another molecule of the isocyanate intermediate, leading to the formation of a urea byproduct and a reduction in the yield of your target amine.
Strategies to Minimize Urea Formation:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
High-Quality Reagents: Use high-purity starting materials and reagents. Ensure your carboxylic acid is thoroughly dried before use.
Troubleshooting Guide for the Curtius Rearrangement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete formation of the acyl azide. 2. Rearrangement temperature is too low. 3. Inefficient trapping of the isocyanate. | 1. If starting from a carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA), ensure the base (e.g., triethylamine) is added correctly and the reaction has sufficient time to form the acyl azide. If starting from an acyl chloride, ensure its purity. 2. The required temperature for rearrangement is substrate-dependent. Gradually increase the temperature, but be cautious of potential decomposition at excessively high temperatures. Lewis or Brønsted acids can catalyze the rearrangement, potentially lowering the required temperature. 3. Use a sufficient excess of the nucleophile (e.g., alcohol for carbamate formation) to ensure the isocyanate is trapped efficiently. |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient activation of the carboxylic acid. 2. The rearrangement is not proceeding to completion at the current temperature. | 1. Ensure the activating agent (e.g., DPPA, ethyl chloroformate) is added under the appropriate conditions (e.g., correct temperature, dropwise addition). 2. As mentioned above, a gradual increase in temperature may be necessary. Consider the use of a catalyst if applicable to your substrate. |
| Safety Concerns During Scale-Up | 1. Accumulation of thermally unstable acyl azide. 2. Uncontrolled exotherm during the rearrangement. 3. Pressure build-up from nitrogen gas evolution. | 1. Do not isolate the acyl azide unless absolutely necessary and only on a small scale. One-pot procedures where the azide is generated and rearranged in situ are strongly preferred. 2. For larger-scale reactions, consider a semi-batch process where the azide-forming reagent is added slowly to the heated reaction mixture to control the rate of rearrangement and heat generation. Reaction calorimetry studies are highly recommended before scaling up. 3. Ensure the reaction vessel is equipped with a proper venting system to safely release the nitrogen gas produced. Never run this reaction in a closed system. |
Safer Alternatives to the Curtius Rearrangement
While the Curtius rearrangement has its place, several alternative methods can achieve the same carboxylic acid to amine transformation with a more favorable safety profile. The choice of method will depend on your specific substrate, functional group tolerance, and scale.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[4] Like the Curtius rearrangement, it proceeds through an isocyanate intermediate.[5]
-
Key Advantage: Avoids the use of azides.
-
Key Hazard: Uses bromine and strong base, which can be corrosive and require careful handling. The reaction can also be exothermic.
This is a two-step process starting from the carboxylic acid:
-
Amide Formation: The carboxylic acid is first converted to the corresponding primary amide. A common method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[3][6]
-
Rearrangement: The primary amide is then treated with bromine in a strongly basic aqueous solution (e.g., NaOH).[6]
-
Step 1: Preparation of Benzamide from Benzoic Acid
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add benzoic acid and an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.
-
Carefully remove the excess thionyl chloride by distillation.
-
Dissolve the resulting benzoyl chloride in a suitable solvent (e.g., THF) and slowly add it to a cooled, concentrated solution of aqueous ammonia with vigorous stirring.
-
Collect the precipitated benzamide by filtration, wash with cold water, and dry.
-
-
Step 2: Hofmann Rearrangement of Benzamide to Aniline
-
In a flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Slowly add bromine to the cold NaOH solution with stirring to prepare a solution of sodium hypobromite.
-
Add powdered benzamide to the hypobromite solution and warm the mixture gently.
-
The reaction is typically exothermic. Control the temperature as needed.
-
After the reaction is complete, the aniline can be isolated by steam distillation or solvent extraction.
-
Note: For base-sensitive substrates, modified Hofmann protocols using reagents like (diacetoxyiodo)benzene (PIDA) can be employed under milder conditions.[7]
Schmidt Reaction
The Schmidt reaction is a one-pot method for converting a carboxylic acid directly to a primary amine using hydrazoic acid (HN₃) in the presence of a strong acid.[8][9]
-
Key Advantage: A direct, one-pot conversion from the carboxylic acid.
-
Key Hazard: Hydrazoic acid is extremely toxic and highly explosive. It is typically generated in situ from sodium azide and a strong acid, which requires extreme caution.[8] The reaction conditions are also harshly acidic, limiting substrate scope.[10]
Due to the significant hazards of hydrazoic acid, the Schmidt reaction is less commonly used than the Curtius or Hofmann rearrangements, especially in non-specialized laboratories.[8]
Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid (or its derivative) to an isocyanate.
-
Key Advantage: Can be performed under milder conditions than the classical Curtius or Schmidt reactions.
-
Key Disadvantage: Requires the preparation of a hydroxamic acid as the starting material, which adds a step to the synthesis from a carboxylic acid.
Recent developments have shown that the Lossen rearrangement can be mediated by reagents like carbonyldiimidazole (CDI), offering a greener alternative with imidazole and CO₂ as the only byproducts.[11]
Modern Decarboxylative Approaches
Recent advances in organic synthesis have led to the development of novel methods that avoid the hazardous intermediates of classical rearrangement reactions altogether.
-
Photoredox-Catalyzed Decarboxylative Amination: This cutting-edge technique uses visible light and a photocatalyst to generate an alkyl radical from a carboxylic acid, which is then trapped by a nitrogen source.[12] This method offers mild reaction conditions and high functional group tolerance.
-
Enzymatic Amidation and Reduction: Biocatalysis offers an environmentally friendly and highly selective approach. Carboxylic acid reductases (CARs) can catalyze the formation of amides from carboxylic acids and amines under mild, aqueous conditions.[13] While not a direct conversion to a primary amine with one less carbon, enzymatic methods are a rapidly developing field for safer amine synthesis.
Decision-Making Flowchart for Amine Synthesis
References
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Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
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Quora. (2017, December 28). How can you convert benzoic acid to aniline? Retrieved from [Link]
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askIITians. (2024, July 13). Benzoic acid to Aniline. Retrieved from [Link]
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Vedantu. (n.d.). Convert the following Benzoic acid to Aniline. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
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Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
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YouTube. (2022, October 18). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! [Video]. YouTube. Retrieved from [Link]
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- McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 133(43), 17126–17129.
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ResearchGate. (n.d.). The Lossen rearrangement from free hydroxamic acids. Retrieved from [Link]
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Aakash Institute. (n.d.). Schmidt reaction in chemistry: Definition, Types and Importance. Retrieved from [Link]
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ResearchGate. (n.d.). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
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PubMed. (2023, February 10). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Retrieved from [Link]
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ResearchGate. (n.d.). Photoredox‐Catalyzed Direct Decarboxylative Amination of Alkyl Carboxylic Acids Enabled by a Novel N‐Centered Radical Scavenger. Retrieved from [Link]
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PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]
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YouTube. (2022, May 29). HOFMANN | CURTIUS | SCHMIDT | LOSSEN REARRANGEMENT | Organic Name Reactions. [Video]. YouTube. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry, 16(19), 3560-3564.
- Zuo, Z., & MacMillan, D. W. C. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(15), 3986–3989.
-
ResearchGate. (n.d.). Carboxylic acid reductases enable intramolecular lactamization reactions. Retrieved from [Link]
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PubMed. (n.d.). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. Retrieved from [Link]
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J&K Scientific LLC. (2021, March 23). Schmidt Reaction. Retrieved from [Link]
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ResearchGate. (2009, November 12). Carbonyldiimidazole-Mediated Lossen Rearrangement. Retrieved from [Link]
-
PubMed. (2009, September 7). Application of Carbodiimide Mediated Lossen Rearrangement for the Synthesis of Alpha-Ureidopeptides and Peptidyl Ureas Employing N-urethane alpha-amino/peptidyl Hydroxamic Acids. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Introduction: The Criticality of Enantiomeric Purity
(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Ticagrelor, a potent antiplatelet agent.[1] In drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2][3] Consequently, robust and reliable analytical methods to separate and quantify these enantiomers are not merely a matter of quality control but a fundamental requirement for ensuring drug safety and efficacy.[4][5]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. We will explore a primary method utilizing a polysaccharide-based chiral stationary phase (CSP), compare its performance with an alternative macrocyclic glycopeptide-based CSP, and discuss other potential analytical strategies. The causality behind experimental choices is explained to provide researchers with a framework for developing and adapting methods for their specific needs.
Pillar 1: The Primary Method - Polysaccharide-Based CSP in Normal Phase
The direct separation of enantiomers on a chiral stationary phase is the most widely used approach in pharmaceutical analysis.[5][6] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds, including cyclopropane derivatives.[7][8][9]
The Mechanism of Recognition: The chiral recognition mechanism of polysaccharide CSPs relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[5] The derivatized polysaccharide polymer forms a helical structure, creating "chiral pockets" or grooves.[7] Separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions (between the analyte's phenyl ring and the carbamate groups on the CSP), and steric hindrance, which differ in stability for each enantiomer.[5][8]
Recommended Primary Method: Chiralcel® OD-H (Cellulose-based)
A method based on a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, such as Chiralcel® OD-H, is a robust starting point. This CSP is historically effective for resolving racemates of trans-1,2-disubstituted cyclopropanes.[8] A normal-phase mobile phase is typically employed to maximize the hydrogen bonding and π-π interactions essential for chiral recognition on this type of phase.[10]
Experimental Protocol: Method A
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm (due to the aromatic difluorophenyl group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
CSP (Chiralcel® OD-H): This selector provides a well-defined helical polymer structure with phenylcarbamate derivatives that act as sites for π-π stacking and hydrogen bonding with the analyte's aromatic ring and ester group.
-
Mobile Phase (Hexane/IPA): n-Hexane is a non-polar solvent that does not compete with the analyte for polar interaction sites on the CSP. The small percentage of IPA, the polar modifier, is critical. It modulates retention time and enantioselectivity by competing with the analyte for hydrogen bonding sites. Adjusting the IPA concentration is the primary tool for optimizing the separation.[11]
-
Temperature (25°C): Isothermal analysis at room temperature is a standard starting point. Lowering the temperature can sometimes improve resolution by increasing the stability differences of the diastereomeric complexes, though it may increase analysis time.
Pillar 2: Comparative Methodologies - Exploring Alternatives
No single CSP is universally effective for all chiral separations.[12] A systematic method development approach often involves screening multiple CSPs and mobile phases to find the optimal conditions.[6][13]
Alternative 1: Macrocyclic Glycopeptide CSP in Polar Organic Mode
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin (e.g., CHIROBIOTIC® V2), offer a complementary chiral recognition mechanism.[10] These CSPs are highly complex, with multiple stereogenic centers, peptide backbones, and sugar moieties, providing a variety of potential interactions including ionic, hydrogen bonding, and inclusion complexation.[10][13] They are exceptionally versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[10]
Experimental Protocol: Method B
-
Column: CHIROBIOTIC® V2, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Methanol + 0.1% Acetic Acid + 0.1% Triethylamine
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
CSP (CHIROBIOTIC® V2): The vancomycin-based selector offers a different set of interaction sites compared to polysaccharides. The "basket-like" structure can form inclusion complexes, while the peptide and sugar units provide numerous sites for hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Polar Organic Mode): This mode uses a polar organic solvent like methanol with acidic and basic additives. The additives control the ionization state of both the analyte and the CSP, which can be a dominant factor in achieving separation on this phase.[10] This provides a completely different selectivity mechanism compared to the normal phase method.
Alternative 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations.[6][14] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption. The same polysaccharide and macrocyclic glycopeptide CSPs used in HPLC are typically employed in SFC.
Conceptual Approach: Method C (SFC)
-
Column: A polysaccharide-based column (e.g., Chiralcel® OD-H or equivalent immobilized version suitable for SFC).
-
Mobile Phase: Supercritical CO₂ / Methanol (e.g., 85:15, v/v).
-
Rationale: The low viscosity of the supercritical mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times. The separation mechanism is similar to normal-phase HPLC, making it an excellent high-throughput alternative.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the two primary HPLC methods. The data are representative values based on typical performance for these systems.
| Parameter | Method A (Polysaccharide CSP) | Method B (Macrocyclic Glycopeptide CSP) |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Vancomycin-based |
| Mobile Phase Mode | Normal Phase (Hexane/IPA) | Polar Organic Mode (Methanol-based) |
| Expected Resolution (Rs) | > 2.0 | > 1.5 |
| Retention Time (k') of first peak | ~ 4.5 | ~ 3.0 |
| Approx. Analysis Time | 15 minutes | 12 minutes |
| Key Advantage | High probability of success for this compound class | Offers completely different selectivity |
| Key Disadvantage | Higher organic solvent consumption (Hexane) | Mobile phase complexity (additives) |
Visualization of Workflows
A logical approach to chiral method development is crucial for efficiency.
Caption: Workflow for systematic chiral HPLC method development.
Caption: Comparison of key features for the analytical methods.
Conclusion and Recommendations
For the routine, high-resolution analysis of this compound, Method A , utilizing a polysaccharide-based CSP like Chiralcel® OD-H in a normal-phase system, is the recommended starting point. This approach is well-documented for similar structures and offers a high probability of success.[8] However, for challenging separations or as part of a comprehensive method development strategy, exploring the complementary selectivity of a macrocyclic glycopeptide phase (Method B ) is highly advised.[10] For laboratories equipped with SFC capabilities, converting the optimized normal-phase HPLC method to an SFC method (Method C ) can offer significant advantages in speed and reduced solvent consumption, making it ideal for high-throughput screening or quality control environments.[6]
Ultimately, the choice of method depends on the specific goals of the analysis—be it routine QC, impurity profiling, or preparative separation—and the resources available. A logical, multi-phase screening approach remains the most trustworthy path to a robust and reliable chiral separation method.
References
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of 2-(3,4-difluorophenyl)cyclopropane Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of modern chemistry, profoundly influencing a molecule's pharmacological and toxicological profile. The rigid, three-dimensional architecture of the cyclopropane ring, particularly in derivatives such as 2-(3,4-difluorophenyl)cyclopropane, presents a unique stereochemical challenge. These derivatives are key pharmacophores in several therapeutic agents, making the precise assignment of their absolute and relative configurations a critical step in the drug discovery and development pipeline.[1]
This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of 2-(3,4-difluorophenyl)cyclopropane derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your stereochemical assignments.
The Stereochemical Landscape of 2-(3,4-difluorophenyl)cyclopropane Derivatives
Substituted cyclopropanes can exist as stereoisomers, including enantiomers and diastereomers. For a 1,2-disubstituted cyclopropane ring, such as the core of our topic, two diastereomers are possible: cis and trans. Each of these diastereomers can exist as a pair of enantiomers. The biological activity of these isomers can vary significantly, necessitating robust analytical methods for their differentiation and quantification.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for stereochemical determination is dictated by several factors, including the nature of the sample (e.g., purity, physical state), the information required (relative or absolute configuration), and the available instrumentation. Here, we compare the most powerful and commonly employed methods.
| Technique | Principle | Information Yielded | Sample Requirements | Throughput | Confidence in Assignment |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric purity (ee%), separation of enantiomers. | Solution, ~1 mg/mL | High | High (for enantiomeric purity) |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. | Unambiguous absolute configuration, 3D molecular structure. | High-quality single crystal (>0.1 mm). | Low | Very High (Gold Standard) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties in a magnetic field. | Relative configuration (via coupling constants and NOE), enantiomeric purity (with chiral auxiliaries). | Solution, ~5-10 mg | Moderate | High (for relative configuration) |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration in solution. | Solution, ~5-10 mg | Moderate | High (with computational support) |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the go-to method for determining the enantiomeric purity of a sample and for separating enantiomers for further characterization.[2][3][4] The technique's power lies in the vast array of available chiral stationary phases (CSPs), which create a chiral environment where enantiomers exhibit different retention times.[5]
Causality Behind Experimental Choices: The selection of the CSP and mobile phase is the most critical aspect of method development.[4][6] For 2-(3,4-difluorophenyl)cyclopropane derivatives, which possess aromatic and polar functionalities, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point.[5] These CSPs offer a combination of steric and interactive sites (pi-pi, hydrogen bonding, dipole-dipole) that can effectively resolve a wide range of chiral compounds.[7] The choice between normal-phase and reversed-phase chromatography depends on the overall polarity of the derivative.
Experimental Protocol: Chiral HPLC for a 2-(3,4-difluorophenyl)cyclopropane Amine Derivative
-
Column Selection:
-
Initial screening should include polysaccharide-based columns such as a Chiralcel® OD-H (cellulose-based) and a Chiralpak® AD-H (amylose-based). These are robust and versatile CSPs.
-
-
Mobile Phase Preparation:
-
Normal Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is a standard starting point. A typical initial condition is 90:10 (v/v) n-hexane:isopropanol. For amine-containing compounds, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is crucial to prevent peak tailing and improve resolution by neutralizing acidic sites on the silica support.
-
Reversed Phase: For more polar derivatives, a reversed-phase method using a mobile phase of acetonitrile and water with a buffer (e.g., phosphate or acetate) may be more suitable.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
Logical Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a robust chiral HPLC method.
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous determination of the absolute configuration is required, single-crystal X-ray crystallography is the gold standard.[2] This technique provides a three-dimensional map of the electron density in a molecule, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
Causality Behind Experimental Choices: The primary and often most challenging requirement for this technique is a high-quality single crystal.[8][9] The quality of the crystal directly impacts the resolution and reliability of the final structure. For organic molecules, slow evaporation of a saturated solution is a common crystallization technique. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal to allow for slow crystal growth.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.
-
Allow the solvent to evaporate slowly and undisturbed in a loosely capped vial. This process can take several days to weeks.
-
Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of cracks or twinning. A suitable crystal for a small organic molecule is typically >0.1 mm in at least two dimensions.[10]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to zero for the correct enantiomer confirms the assignment with high confidence.
-
Workflow for X-ray Crystallography
Caption: The sequential process for determining absolute configuration using X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution. For cyclopropane derivatives, proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE) are particularly informative.
Causality Behind Experimental Choices:
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between protons on the cyclopropane ring is stereospecific. Generally, the cis coupling constant (³Jcis) is larger than the trans coupling constant (³Jtrans). This difference allows for the assignment of the relative stereochemistry of the substituents.[11]
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between spatially close nuclei.[12] For cyclopropane derivatives, an NOE enhancement between two protons indicates they are close in space (typically < 5 Å). A strong NOE between protons on the same face of the ring can confirm a cis relationship.[13]
-
Chiral Auxiliaries: To determine enantiomeric purity by NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used.[14] CDAs react with the analyte to form diastereomers, which have distinct NMR spectra.[15] CSAs form transient, non-covalent diastereomeric complexes, leading to chemical shift non-equivalence between the enantiomers.[16]
Experimental Protocol: 1D NOE (NOESY) for a Disubstituted Cyclopropane
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Degas the sample by bubbling nitrogen through the solution or by the freeze-pump-thaw method to remove dissolved oxygen, which can interfere with the NOE.[17]
-
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the cyclopropyl protons.
-
Perform a 1D NOE experiment (e.g., DPFGSE-NOE) by selectively irradiating a specific proton resonance.
-
Acquire a series of NOE spectra, each irradiating a different proton of interest on the cyclopropane ring.
-
-
Data Analysis:
-
Process the NOE spectra and present them as difference spectra, where only the enhanced signals are visible.
-
An enhancement of a proton signal upon irradiation of another indicates they are spatially close. For example, irradiation of a proton on the phenyl-bearing carbon should show a strong NOE to the cis proton on the adjacent carbon.
-
Logical Flow for Stereochemical Assignment using NMR
Caption: A dual-pathway approach for determining relative configuration and enantiomeric purity by NMR.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18] It is particularly valuable for determining the absolute configuration of molecules in solution, complementing X-ray crystallography, especially when suitable crystals cannot be obtained.[19]
Causality Behind Experimental Choices: The VCD spectrum of a molecule is unique to its absolute configuration. The experimental spectrum is compared to a theoretically calculated spectrum for a known enantiomer. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[18] The accuracy of the computational model is therefore critical.
Experimental Protocol: VCD for Absolute Configuration
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃ or CCl₄) in a VCD cell. The solvent should have minimal absorption in the fingerprint region of the IR spectrum.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD spectrum over the mid-IR range (typically 2000-800 cm⁻¹). Data collection may take several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For the most stable conformers, calculate the theoretical VCD spectrum using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.
-
Conclusion: An Integrated Approach to Stereochemical Confirmation
The confident assignment of stereochemistry for 2-(3,4-difluorophenyl)cyclopropane derivatives requires a thoughtful and often integrated analytical approach. While X-ray crystallography provides the ultimate answer for absolute configuration, its reliance on high-quality crystals can be a bottleneck. Chiral HPLC is indispensable for determining enantiomeric purity and for preparative separation. NMR spectroscopy, through the analysis of coupling constants and NOE, is a powerful tool for determining relative stereochemistry in solution. VCD has emerged as a robust alternative to X-ray crystallography for determining absolute configuration in the solution state.
As a senior application scientist, my recommendation is to employ a multi-technique approach. Use chiral HPLC to ensure enantiomeric purity. Determine the relative stereochemistry using NMR. Finally, confirm the absolute configuration using either X-ray crystallography, if suitable crystals are available, or VCD for a definitive answer in solution. This self-validating system of orthogonal techniques provides the highest level of confidence in your stereochemical assignments, a critical aspect of rigorous scientific research and drug development.
References
-
Analysis of Small Molecule X-Ray Crystal Structures: Chemical Crystallography with Undergraduate Students in a Teaching Laboratory. (2025). ResearchGate. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). PMC. [Link]
-
Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. (2017). PubMed. [Link]
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Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. [Link]
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NMR techniques and experimental details. (n.d.). Widener University. [Link]
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Chiral methods. (n.d.). ScienceDirect. [Link]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (n.d.). ACS Publications. [Link]
-
X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. (n.d.). Purdue University. [Link]
-
Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2025). PMC. [Link]
-
Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. (2023). PubMed Central. [Link]
-
Chiral Drugs: An Overview. (n.d.). PMC. [Link]
-
Chiral switches versus de novo enantiomerically pure compounds. (n.d.). ScienceDirect. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
NOESY and ROESY. (2018). University of Wisconsin-Madison. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. (n.d.). Organic Chemistry Data. [Link]
-
NOE Experiments. (n.d.). University College London. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. [Link]
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- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. csfarmacie.cz [csfarmacie.cz]
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- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
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Comparison of different synthetic routes to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid
A Comparative Guide to the Synthetic Routes of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic Acid
Introduction: The Significance of a Chiral Cyclopropane Core
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is a molecule of high pharmaceutical importance, primarily serving as a key chiral building block in the synthesis of Ticagrelor (Brilinta®). Ticagrelor is a potent, orally active, and reversible P2Y12 receptor antagonist used clinically to prevent thrombotic events in patients with acute coronary syndrome. The therapeutic efficacy of Ticagrelor is critically dependent on the precise stereochemistry of its cyclopropylamine moiety, which is derived from this carboxylic acid precursor.
The synthetic challenge lies in the stereocontrolled construction of the trisubstituted cyclopropane ring, which contains two adjacent chiral centers. This guide provides a comparative analysis of the principal synthetic strategies developed to produce this intermediate with high stereochemical purity, focusing on chiral auxiliary-mediated methods, asymmetric catalysis, and biocatalytic approaches.
Route 1: Chiral Auxiliary-Mediated Synthesis
This classical approach relies on the temporary attachment of a chiral molecule (an auxiliary) to an achiral substrate to direct a diastereoselective cyclopropanation reaction. Once the desired stereochemistry is established, the auxiliary is cleaved.
Workflow and Mechanistic Rationale
A common pathway begins with the Knoevenagel condensation of 3,4-difluorobenzaldehyde with malonic acid to form (E)-3-(3,4-difluorophenyl)acrylic acid. This achiral precursor is then coupled to a chiral auxiliary, such as Oppolzer's sultam or L-menthol. The bulky chiral auxiliary shields one face of the double bond, forcing the cyclopropanating agent, typically generated from dimethylsulfoxonium methylide, to attack from the less sterically hindered face. This results in the formation of a diastereomerically enriched cyclopropyl adduct. Subsequent hydrolysis removes the auxiliary to yield the target carboxylic acid.
Caption: Asymmetric Transition Metal-Catalyzed Cyclopropanation.
Experimental Protocol: Rhodium(II)-Catalyzed Reaction
-
Reaction Setup: A solution of 3,4-difluorostyrene and a chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-PTAD)₄, 0.25-1 mol%) in an anhydrous, non-polar solvent (e.g., dichloromethane or TFT) is prepared under an inert atmosphere.
-
Carbene Precursor Addition: A solution of ethyl diazoacetate is added slowly (e.g., via syringe pump) to the reaction mixture at a controlled temperature (typically room temperature).
-
Quenching and Workup: After completion, the reaction is concentrated, and the crude ester is purified via column chromatography.
-
Hydrolysis: The purified ester is saponified using a base (e.g., NaOH or LiOH) in a mixed aqueous/organic solvent system, followed by acidic workup to yield the carboxylic acid.
Asymmetric Simmons-Smith Cyclopropanation
This variant of the classic Simmons-Smith reaction is particularly suited for allylic alcohols. The hydroxyl group acts as a directing group, coordinating to the zinc-carbenoid reagent and ensuring high levels of stereocontrol.
Workflow and Mechanistic Rationale: The synthesis starts with (E)-3-(3,4-difluorophenyl)acrylic acid, which is reduced to the corresponding allylic alcohol. This alcohol is then subjected to cyclopropanation using a dihalomethane and an organozinc reagent in the presence of a chiral ligand. The chiral ligand-zinc complex delivers the methylene group to one face of the double bond, directed by the adjacent hydroxyl group. The resulting [(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]methanol is then oxidized to the final carboxylic acid.
Caption: Asymmetric Simmons-Smith Cyclopropanation Pathway.
Performance and Limitations of Catalytic Routes
| Feature | Assessment |
| Stereoselectivity | Generally high to excellent enantioselectivity and diastereoselectivity. |
| Yield | Good to high yields are achievable. One Simmons-Smith protocol reports an overall yield of over 80%. |
| Scalability | Highly scalable, as only catalytic amounts of the chiral controller are needed. |
| Safety & Cost | Avoids stoichiometric chiral reagents but can involve expensive and toxic heavy metal catalysts (e.g., Rhodium). Diazo compounds are potentially explosive and require careful handling. |
Route 3: Biocatalysis – The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions.
Direct Enzymatic Cyclopropanation
This cutting-edge approach uses an engineered enzyme to directly catalyze the asymmetric cyclopropanation.
Workflow and Mechanistic Rationale: In a landmark study, a truncated globin from Bacillus subtilis was engineered through directed evolution to catalyze the reaction between 3,4-difluorostyrene and ethyl diazoacetate. The reaction is performed using whole-cell biocatalysts, which simplifies catalyst preparation. The enzyme's active site provides a precisely shaped chiral environment that forces the reactants to adopt a specific orientation, leading to the formation of the ethyl ester with exceptionally high stereoselectivity.
Caption: Direct Enzymatic Cyclopropanation Pathway.
Enzymatic Kinetic Resolution (EKR)
EKR is a method for separating a racemic mixture. It involves using an enzyme that selectively reacts with only one enantiomer of the racemate.
Workflow and Mechanistic Rationale: A racemic mixture of ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is prepared via a non-stereoselective method. This mixture is then treated with a lipase enzyme (e.g., from Candida antarctica) in an aqueous buffer. The lipase selectively hydrolyzes one ester enantiomer (e.g., the (S,S)-ester) to its corresponding carboxylic acid, leaving the desired (1R,2R)-ester unreacted. The unreacted ester and the formed acid can then be separated.
Caption: Enzymatic Kinetic Resolution Pathway.
Performance and Limitations of Biocatalytic Routes
| Feature | Assessment |
| Stereoselectivity | Direct: Excellent (>99% dr, 98% ee reported). EKR: Can achieve very high ee for both resolved products. |
| Yield | Direct: High yield for the key step (79% reported). EKR: Maximum theoretical yield is 50% for the desired enantiomer unless the undesired enantiomer is racemized and recycled. |
| Scalability | Direct: Highly scalable with whole-cell systems. EKR: Scalable, but the 50% yield limitation can be a drawback for large-scale production without a recycling process. |
| Safety & Cost | Generally safer, avoiding harsh reagents and heavy metals. Operates under mild conditions (room temp, aqueous media). Enzyme development can require initial investment. |
Comparative Analysis Summary
| Synthetic Route | Key Starting Materials | Key Reagents/Catalysts | Typical Steps | Overall Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Chiral Auxiliary | 3,4-Difluorobenzaldehyde | Oppolzer's Sultam, L-menthol | 4-6 | Low-Moderate | Good-Excellent (post-recrystallization) | Well-established methodology | Multi-step, low overall yield, expensive/stoichiometric chiral reagents, hazardous waste. |
| Asymmetric Catalysis (Rh) | 3,4-Difluorostyrene | Chiral Rh(II) catalyst, Diazoacetate | 2-3 | Good-High | Excellent | High efficiency, atom economy, catalytic chirality. | Expensive/toxic metal catalysts, hazardous diazo reagents. |
| Asymmetric Catalysis (Simmons-Smith) | 3,4-Difluorobenzaldehyde | Chiral ligand, Zn/Cu couple, DIiodomethane | 3-4 | High (>80%) | High | High yield, avoids diazo compounds. | Uses stoichiometric organozinc reagents, potentially expensive ligands. |
| Biocatalysis (Direct) | 3,4-Difluorostyrene | Engineered Globin (whole-cell), Diazoacetate | 2 | High (79%) | Excellent (>99% dr, 98% ee) | "Green" process, exceptional selectivity, mild conditions, minimal waste. | Requires diazo reagents, initial investment in enzyme development. |
| Biocatalysis (EKR) | Racemic Ester | Lipase (e.g., CAL-B) | 3-4 | Low (Max 50%) | Excellent | Readily available enzymes, operational simplicity. | 50% theoretical yield limit, requires separation of products and recycling of undesired enantiomer. |
Conclusion
The synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid has evolved significantly from multi-step, auxiliary-based methods to highly efficient catalytic and biocatalytic processes. While classical chiral auxiliary routes are well-documented, they are often hampered by low overall yields and the use of hazardous, stoichiometric reagents.
Asymmetric transition-metal catalysis, particularly using rhodium catalysts, provides a powerful and scalable alternative with excellent stereocontrol, though catalyst cost and the handling of diazo compounds remain key considerations. The asymmetric Simmons-Smith reaction presents a high-yielding pathway that circumvents the use of diazoacetates.
The most promising advancements lie in biocatalysis. Direct enzymatic cyclopropanation using engineered enzymes offers an exceptionally selective, high-yielding, and environmentally benign route, aligning perfectly with the principles of green chemistry. This approach stands out as a state-of-the-art method for the large-scale, sustainable production of this critical pharmaceutical intermediate. While enzymatic resolution is a viable alternative, its inherent 50% yield limitation makes it less economically attractive than direct asymmetric synthesis for industrial applications.
References
- Hernandez, K. E., Renata, H., Lewis, R. D., Kan, S. B. J., Zhang, C., Forte, J., Rozzell, D., McIntosh, J. A., & Arnold, F. H. (2016
Spectral Analysis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate: A Comparative Guide
<_ _>
Abstract: This guide provides an in-depth spectral analysis of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, a critical chiral intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1][2][3] We present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Crucially, this guide establishes a comparative framework by contrasting the spectral features of the target (1R,2R)-trans isomer with its enantiomeric and diastereomeric counterparts. This analysis is vital for researchers, process chemists, and quality control professionals in the pharmaceutical industry who require robust analytical methods to ensure stereochemical purity and process integrity. Detailed, field-tested protocols for data acquisition are provided to ensure reproducibility.
Introduction: The Significance of Stereochemical Purity
This compound is a cornerstone building block in modern pharmaceutical synthesis.[4][5] Its rigid cyclopropane scaffold and specific stereochemistry are essential for the therapeutic efficacy of drugs like Ticagrelor. The biological activity of chiral molecules is often highly dependent on their three-dimensional structure; one enantiomer may be therapeutic while the other is inactive or even harmful.[6] Consequently, the ability to distinguish between the desired (1R,2R)-isomer and its potential stereoisomeric impurities—the (1S,2S)-enantiomer and the (1R,2S)/(1S,2R)-diastereomers—is of paramount importance.
Spectroscopic techniques are the front-line tools for this purpose. While enantiomers exhibit identical spectral properties in achiral environments, diastereomers possess distinct physical and spectral characteristics, allowing for their differentiation and quantification.[7] This guide will elucidate the key spectral markers that define the (1R,2R) isomer and provide the analytical logic for identifying its stereoisomeric variants.
Detailed Spectral Interpretation of this compound
The molecular structure, with its key proton and carbon environments, is foundational to understanding its spectra.
Molecular Formula: C₁₂H₁₂F₂O₂[8][9] Molecular Weight: 226.22 g/mol [8][9]
¹H NMR Spectroscopy: The Cyclopropane Fingerprint
The proton NMR spectrum is arguably the most informative for confirming the structure. The cyclopropane ring protons create a unique, complex splitting pattern at high field (upfield) due to the ring's strained geometry and the resulting magnetic anisotropy.[10]
Expected Chemical Shifts (δ) and Splitting Patterns:
| Proton(s) | Approximate δ (ppm) | Multiplicity | Notes |
| CH₃ (Ethyl) | 1.25 | Triplet (t) | Coupled to the O-CH₂ group. |
| O-CH₂ (Ethyl) | 4.15 | Quartet (q) | Coupled to the CH₃ group. |
| Cyclopropyl CH₂ | 1.3 - 1.7 | Multiplet (m) | Two diastereotopic protons, exhibiting complex geminal and vicinal coupling. |
| Ar-CH (on ring) | 2.5 - 2.6 | Multiplet (m) | Coupled to the adjacent cyclopropyl protons. |
| CO-CH (on ring) | 1.9 - 2.0 | Multiplet (m) | Coupled to the adjacent cyclopropyl protons. |
| Aromatic H | 7.0 - 7.3 | Multiplet (m) | Complex pattern due to F-H and H-H coupling on the difluorophenyl ring. |
Causality Insight: The characteristic upfield shift of cyclopropane protons (typically δ 0.2-1.0 ppm for an unsubstituted ring) is a result of a shielding ring current effect, sometimes described as σ-aromaticity.[10][11] In this molecule, the electron-withdrawing phenyl and carboxylate groups shift these signals further downfield, but they remain in a relatively high-field region compared to other aliphatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. Because of the molecule's asymmetry, all 12 carbons are expected to be chemically non-equivalent and thus produce distinct signals.
Expected Chemical Shifts (δ):
| Carbon(s) | Approximate δ (ppm) | Notes |
| CH₃ (Ethyl) | ~14 | Typical for a terminal methyl group. |
| O-CH₂ (Ethyl) | ~61 | Standard for an ester methylene carbon. |
| Cyclopropyl CH₂ | ~16 | Highly shielded, characteristic of cyclopropane rings.[12] |
| Ar-CH (on ring) | ~25 | |
| CO-CH (on ring) | ~23 | |
| C =O (Ester) | ~172 | Typical carbonyl carbon of an ester. |
| Aromatic C -H | 115-125 | Signals will be split due to C-F coupling. |
| Aromatic C -F | 148-152 (d) | Large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |
| Aromatic C -C | 135-140 | Quaternary carbon attached to the cyclopropane ring. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~1730 | C=O Stretch (Ester) | Strong |
| ~1270, ~1150 | C-F Stretch | Strong |
| ~1180 | C-O Stretch (Ester) | Strong |
| ~3000-2850 | C-H Stretch (Aliphatic) | Medium |
| ~3100-3000 | C-H Stretch (Aromatic/Cyclopropyl) | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 226 is expected, corresponding to the molecular weight of the compound.[9]
-
Key Fragments:
-
m/z = 181: Loss of the ethoxy group (-OC₂H₅).
-
m/z = 153: Loss of the entire ethyl carboxylate group (-COOC₂H₅).
-
m/z = 127: The difluorophenyl fragment.
-
Comparison Guide: Distinguishing Stereoisomers
The primary challenge in the synthesis of the target molecule is controlling stereochemistry. While the desired product is the (1R,2R) isomer, three other stereoisomers are possible: the (1S,2S) enantiomer and the (1R,2S) and (1S,2R) diastereomers.
| Isomer Pair | Relationship | Spectroscopic Properties (in achiral solvent) | Separation Method |
| (1R,2R) vs. (1S,2S) | Enantiomers | Identical NMR, IR, and MS spectra. Will rotate plane-polarized light in equal but opposite directions. | Chiral Chromatography (HPLC/GC) is required.[13][14][15] |
| (1R,2R) vs. (1R,2S) | Diastereomers | Different NMR, IR, and MS spectra. They have different physical properties (melting point, boiling point, solubility). | Standard chromatography (e.g., silica gel) or crystallization can be used. |
| (1R,2R) vs. (1S,2R) | Diastereomers | Different NMR, IR, and MS spectra. | Standard chromatography or crystallization. |
Expertise Insight: The most significant differences in the NMR spectra between diastereomers will be observed in the signals for the cyclopropyl protons. The spatial relationship (cis or trans) between the protons and the bulky substituents is different for each diastereomer, leading to distinct coupling constants (J-values) and chemical shifts. For the (1R,2R)-trans isomer, the coupling constant between the two methine protons on the cyclopropane ring (H at C1 and H at C2) is expected to be smaller than in the corresponding cis diastereomer.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Chiral HPLC Protocol for Enantiomeric Purity
-
Column: Use a suitable chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., CHIRALPAK® series).[13][15]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Optimization may be required.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).[16]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample. The two enantiomers, (1R,2R) and (1S,2S), should elute as two separate peaks with different retention times. Enantiomeric excess (% ee) can be calculated from the relative peak areas.
Visualized Workflow and Relationships
Quality Control Workflow for Stereoisomer Verification
The following diagram outlines a logical workflow for the complete characterization and quality control of a production batch.
Caption: Workflow for structural and stereochemical quality control analysis.
Relationship Between Stereoisomers
This diagram illustrates the relationship between the four possible stereoisomers of ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate.
Caption: Stereochemical relationships between isomers.
Conclusion
The comprehensive spectral analysis of this compound provides a clear and robust fingerprint for its identification and quality assessment. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous confirmation of the chemical structure. Furthermore, understanding the fundamental differences—and similarities—between its potential stereoisomers is critical. While diastereomers can be distinguished by standard NMR, the crucial assessment of enantiomeric purity relies on chiral chromatography. The protocols and comparative data presented in this guide serve as a vital resource for scientists engaged in the synthesis, process development, and quality control of Ticagrelor and related pharmaceuticals, ensuring the production of safe and effective medicines.
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PubMed. (2005). One-pot Synthesis and Chiral Analysis of Cyclopropane Derivatives. Retrieved from [Link]
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Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP. Retrieved from [Link]
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Cost-benefit analysis of different Ticagrelor synthesis pathways
Future research will likely focus on further optimizing the convergent pathway by developing even milder reaction conditions, exploring enzymatic resolutions for chiral intermediates, and implementing continuous flow manufacturing processes to further enhance safety, consistency, and cost-effectiveness. The ongoing patent landscape reflects a competitive drive towards greener and more efficient manufacturing routes, which will ultimately benefit patients by ensuring a stable and affordable supply of this life-saving medication. [13]
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SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. [Link]
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Lifetime cost-effectiveness analysis of ticagrelor in patients with acute coronary syndromes based on the PLATO trial: a Singapore healthcare perspective. PubMed. [Link]
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Cost–effectiveness of ticagrelor in acute coronary syndromes. Taylor & Francis Online. [Link]
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(PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. ResearchGate. [Link]
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Comparing Oppolzer's sultam method with catalytic asymmetric synthesis
An In-Depth Guide to Stereoselective Synthesis: Comparing Oppolzer's Sultam with Catalytic Asymmetric Methods
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional orientation—stereochemistry—is not merely an academic pursuit but a critical determinant of biological activity and safety.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological profiles, with one providing therapeutic benefits while the other might be inactive or even toxic.[1][3] This reality has propelled the development of robust methodologies for asymmetric synthesis, which aims to produce a single desired enantiomer.[2]
Historically and presently, two powerful strategies dominate this field: the use of stoichiometric chiral auxiliaries, exemplified by Oppolzer's sultam, and the rapidly evolving field of catalytic asymmetric synthesis.[2] This guide provides a detailed comparison of these two approaches, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to make informed decisions for their synthetic challenges.
Part 1: The Chiral Auxiliary Approach: Oppolzer's Camphorsultam
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction.[4] Once the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[4] Among the most reliable and versatile of these is Oppolzer's camphorsultam, a bicyclic chiral auxiliary derived from naturally abundant camphor.[5]
Mechanism and Stereochemical Control
Developed by Wolfgang Oppolzer in the 1980s, the camphorsultam's efficacy stems from its rigid and well-defined conformational structure.[5] When an acyl group is attached to the sultam's nitrogen atom, the camphor framework effectively shields one face of the resulting enolate, forcing an incoming electrophile to approach from the less sterically hindered face.[5]
The stereocontrol is primarily dictated by the sultam ring and the sulfonyl group, which guide the incoming electrophile to the exo-face of the camphor skeleton.[6] This high degree of facial selectivity is the cornerstone of its utility in a wide array of transformations, including alkylations, aldol additions, and Diels-Alder reactions, routinely achieving high levels of diastereoselectivity.[5][7]
Caption: Workflow for Oppolzer's sultam-mediated asymmetric alkylation.
Advantages and Limitations
The primary advantage of the Oppolzer's sultam method is its reliability and high predictability of the stereochemical outcome.[8] The resulting diastereomeric products can often be separated using standard techniques like crystallization or chromatography, allowing for access to exceptionally pure enantiomers.[4][8]
However, the method is not without its drawbacks. The use of a stoichiometric amount of the auxiliary is inherently less atom-economical than catalytic approaches.[8] The synthesis requires additional steps for the attachment and subsequent removal of the auxiliary, which can lower the overall yield and increase production time and waste.[4][8] While the auxiliary is recyclable, this requires an additional recovery and purification step.[9][10]
Part 2: The Rise of Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a more modern and efficient paradigm. In this approach, a small, substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.[11][12] This field is broadly categorized into three main areas: transition metal catalysis, organocatalysis, and biocatalysis.[13][14][15]
-
Transition Metal Catalysis : Utilizes complexes of metals (e.g., rhodium, palladium, copper) with chiral ligands to catalyze a vast range of reactions, including hydrogenations, C-C bond formations, and functionalizations.[14][15][16]
-
Organocatalysis : Employs small, metal-free organic molecules (like proline derivatives) as catalysts, offering a greener and often less sensitive alternative to metal catalysts.[14][17]
-
Biocatalysis : Leverages nature's catalysts—enzymes—to perform reactions with exceptional selectivity under mild conditions.[13][14]
Mechanism and Stereochemical Control
The general principle involves the substrate coordinating to the chiral catalyst to form a diastereomeric intermediate. The chiral environment of the catalyst then directs the subsequent transformation to occur selectively on one face of the substrate, leading to the preferential formation of one enantiomer. After the product is released, the catalyst is regenerated to begin a new cycle. This catalytic turnover is the source of the method's profound efficiency.
Caption: General catalytic cycle in asymmetric synthesis.
Advantages and Limitations
The most significant advantage of catalytic methods is their efficiency and atom economy. A small amount of catalyst can produce a large amount of product, making these processes highly desirable for industrial and large-scale synthesis.[16][18] This approach avoids the extra steps of auxiliary attachment and removal, streamlining the synthetic route.[19]
The main challenge lies in catalyst discovery and optimization. Developing a catalyst that provides high yield and enantioselectivity for a specific reaction can be a resource-intensive process.[11] Catalysts, particularly metal-based ones, can be expensive and sensitive to air, moisture, or functional groups within the substrate.
Part 3: Head-to-Head Comparison
The choice between Oppolzer's sultam and a catalytic method depends on the specific goals of the synthesis, such as the scale of the reaction, the novelty of the target molecule, and available resources.
| Feature | Oppolzer's Sultam Method | Catalytic Asymmetric Synthesis |
| Chirality Source | Stoichiometric chiral auxiliary | Substoichiometric chiral catalyst |
| Stereoselectivity | Generally very high and predictable (>90-98% de)[5] | Variable; can be excellent (>99% ee) but requires optimization[14] |
| Atom Economy | Lower, due to the mass of the auxiliary | High, as the catalyst is used in small amounts |
| Process Steps | Requires additional steps for auxiliary attachment and removal[8] | More direct; no auxiliary-related steps |
| Scalability | Can be challenging due to stoichiometric requirements and waste[10] | Highly scalable and often preferred for industrial processes[16] |
| Versatility | Broadly applicable to many reaction classes (aldol, alkylation, etc.)[7] | Highly versatile, but a specific catalyst is often needed for each reaction type[15] |
| Development Time | Faster for known transformations due to well-established protocols | Can be slower if a new catalyst system needs to be developed and optimized |
| Cost-Effectiveness | High initial cost due to stoichiometric auxiliary[4][14] | Lower reagent cost on a large scale, but high R&D cost for catalyst[18] |
| Purification | Separation of diastereomers can be straightforward (crystallization)[4] | Enantiomers can be difficult to separate; requires chiral chromatography |
Part 4: Experimental Protocols: A Case Study in Asymmetric Alkylation
To provide a practical comparison, we outline representative protocols for the asymmetric alkylation of a propionate derivative.
Protocol 1: Oppolzer's Sultam-Directed Alkylation
This protocol details the alkylation of an N-propanoyl camphorsultam, a classic application of this auxiliary.
Step 1: Enolate Formation
-
Dissolve N-propanoyl-(2R)-camphorsultam (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) in THF dropwise over 15 minutes.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.
Step 2: Alkylation
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.
-
Allow the reaction to stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Step 3: Workup and Purification
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a diastereomeric mixture, is purified by flash column chromatography or recrystallization to yield the pure alkylated product.
Step 4: Auxiliary Removal
-
Dissolve the purified product in a THF/water mixture.
-
Add lithium hydroxide (LiOH) (4.0 eq.) and hydrogen peroxide (4.0 eq.) and stir at 0 °C for 2 hours.
-
Work up the reaction to isolate the chiral carboxylic acid and the recovered camphorsultam auxiliary.
Protocol 2: Catalytic Asymmetric Alkylation
This protocol describes a copper-catalyzed asymmetric allylic alkylation, a powerful C-C bond-forming reaction.[20]
Step 1: Catalyst Preparation
-
In an inert atmosphere glovebox, add CuBr·SMe2 (2 mol%) and a chiral ligand (e.g., a phosphoramidite or BOX ligand, 2.2 mol%) to a reaction vessel.
-
Add anhydrous solvent (e.g., THF or Et2O) and stir for 15-30 minutes to allow for complex formation.
Step 2: Reaction Setup
-
In a separate flask, dissolve the racemic allylic ether substrate (1.0 eq.) in the reaction solvent.
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Prepare the nucleophile by adding a Grignard reagent (e.g., cyclohexylmagnesium bromide, 1.5 eq.) to a separate flask.
Step 3: Alkylation
-
Simultaneously add the substrate solution and the Grignard reagent solution to the catalyst mixture via syringe pump over several hours.
-
Once the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Step 4: Workup and Analysis
-
Warm the mixture to room temperature, extract with an organic solvent, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Decision-Making Framework
Choosing the appropriate method requires careful consideration of project-specific factors.
Caption: Decision workflow for selecting an asymmetric synthesis method.
Conclusion and Future Outlook
Both Oppolzer's sultam and catalytic asymmetric synthesis are indispensable tools in the modern chemist's arsenal. The sultam method offers a robust, reliable, and predictable path to high enantiopurity, making it ideal for initial discovery phases, complex substrates, or when a proven catalytic system is unavailable.[7][8]
Conversely, catalytic methods provide a more elegant, efficient, and sustainable solution, particularly for large-scale production where atom economy and process efficiency are paramount.[12][13][16] The continued evolution of catalysis, including the development of dual-catalysis systems and flow chemistry applications, is pushing the boundaries of what is possible, enabling the construction of complex chiral molecules with unprecedented precision.[10][14][15] Ultimately, the synergy between these two powerful approaches provides researchers with a comprehensive toolkit to tackle the diverse challenges of modern asymmetric synthesis.
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A Researcher's Guide to Enantiomeric Purity Determination Using NMR Shift Reagents
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance.[1][2][3] Many therapeutic agents are chiral, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging chiral shift reagents, as a powerful and efficient method for quantifying enantiomeric excess (ee). We will delve into the underlying principles, offer a comparative analysis with alternative techniques, and provide actionable experimental protocols.
The Challenge of Enantiomeric Distinction
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment.[4][5] This includes identical NMR spectra, making their direct differentiation by standard NMR impossible. To overcome this, we must introduce a chiral auxiliary that interacts with the enantiomeric pair to form transient diastereomers.[6][7] These diastereomeric complexes, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra.[4][7] This principle underpins the use of chiral shift reagents.
The Mechanism of Chiral Lanthanide Shift Reagents (CLSRs)
Chiral Lanthanide Shift Reagents (CLSRs) are organometallic complexes, typically containing a paramagnetic lanthanide ion like Europium (Eu) or Praseodymium (Pr), coordinated to a chiral organic ligand.[8][9][10] A widely used example is Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[8][10][11]
The magic of CLSRs lies in their ability to act as Lewis acids, reversibly binding to Lewis basic sites (e.g., hydroxyls, amines, ketones) in the analyte molecule.[4][10] Upon complexation with a racemic or enantiomerically enriched mixture, two key events unfold:
-
Formation of Diastereomeric Complexes: The chiral environment of the CLSR leads to the formation of two diastereomeric complexes, one with each enantiomer of the analyte.[8][10]
-
Pseudocontact Shift: The paramagnetic lanthanide ion generates a strong local magnetic field that influences the chemical shifts of the analyte's protons.[8][12] This "pseudocontact shift" is highly sensitive to the distance and angle between the lanthanide ion and each proton. Since the two diastereomeric complexes have different geometries, the induced shifts for corresponding protons in the two enantiomers will be different, leading to the separation of their NMR signals.[8][12]
The magnitude of this separation, denoted as ΔΔδ, allows for the direct quantification of the enantiomeric ratio by integrating the areas of the resolved signals.[8]
Figure 1: Interaction of a chiral lanthanide shift reagent with a racemic mixture.
Comparative Analysis: NMR vs. Other Techniques
While NMR with CLSRs is a powerful tool, it's essential to understand its place among other methods for determining enantiomeric excess.
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a paramagnetic lanthanide reagent, inducing chemical shift separation.[8][10] | Rapid analysis, requires only small sample amounts, provides structural information, and is non-destructive.[11] | Can cause line broadening, requires a Lewis basic site on the analyte, and the shift reagent itself can be a source of impurities.[4][8] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[2][13] | High accuracy and precision, widely applicable, and can be used for preparative separation.[13][14] | Can be time-consuming, requires method development, and uses expensive chiral columns.[15] |
| Chiral Gas Chromatography (GC) | Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column.[13] | High resolution and sensitivity for volatile analytes. | Limited to thermally stable and volatile compounds. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The magnitude of rotation is proportional to the enantiomeric excess. | Simple and fast. | Less accurate, requires a known specific rotation of the pure enantiomer, and is sensitive to impurities.[16] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule.[17] | Can be very sensitive and useful for high-throughput screening.[15][17] | Less accurate for precise ee determination compared to chromatographic methods and requires a chromophore near the stereocenter.[17] |
Experimental Protocol: Enantiomeric Purity of 1-Phenylethanol using Eu(hfc)₃
This protocol outlines a general procedure for determining the enantiomeric excess of a chiral alcohol, 1-phenylethanol, using the chiral lanthanide shift reagent Eu(hfc)₃.
Materials:
-
Racemic 1-phenylethanol
-
Enantiomerically enriched 1-phenylethanol (for comparison)
-
Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Micropipettes
Workflow:
Figure 2: Experimental workflow for ee determination using a chiral shift reagent.
Step-by-Step Methodology:
-
Initial Spectrum: Prepare a solution of the 1-phenylethanol sample (approximately 10-20 mg) in CDCl₃ (approximately 0.6 mL) in an NMR tube. Acquire a standard ¹H NMR spectrum.
-
Incremental Addition of Shift Reagent: Add a small, weighed amount of Eu(hfc)₃ (e.g., 5-10 mg) to the NMR tube. Gently shake the tube to dissolve the reagent.
-
Acquire Spectrum: Acquire another ¹H NMR spectrum. Observe the changes in the chemical shifts. The signals should shift downfield.
-
Optimize Signal Separation: Continue adding small increments of Eu(hfc)₃ and acquiring spectra until a sufficient separation (baseline resolution) of a key proton signal (e.g., the methine proton or the methyl protons) for the two enantiomers is achieved. Causality: Adding too much reagent can lead to significant line broadening, which will decrease the accuracy of integration.[4] The goal is to find the optimal concentration that maximizes separation while minimizing broadening.
-
Integration and Calculation: Once optimal separation is achieved, carefully integrate the areas of the two resolved signals corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated areas of the signals for the two enantiomers.[13]
Self-Validating System:
To ensure the trustworthiness of the results, this protocol incorporates a self-validating check. By running a sample of known racemic 1-phenylethanol, the calculated % ee should be close to 0%. Any significant deviation could indicate an issue with the shift reagent's purity or the experimental conditions. Furthermore, analyzing a sample with a known, non-zero enantiomeric excess can validate the accuracy of the integration and calculation.
Data Presentation: Expected Results for 1-Phenylethanol
Upon the addition of Eu(hfc)₃ to a racemic mixture of 1-phenylethanol, the ¹H NMR signals for the protons closest to the chiral center will split into two.
| Proton | Initial δ (ppm) | Δδ (ppm) with Eu(hfc)₃ (R-enantiomer) | Δδ (ppm) with Eu(hfc)₃ (S-enantiomer) | ΔΔδ (ppm) |
| CH (methine) | ~4.9 | Significant downfield shift | Slightly different downfield shift | > 0 |
| CH₃ (methyl) | ~1.5 | Downfield shift | Different downfield shift | > 0 |
Note: The exact chemical shifts and separations will depend on the concentration of the shift reagent and the specific instrument used.
Conclusion
The determination of enantiomeric purity using NMR shift reagents offers a rapid, reliable, and non-destructive method that is highly valuable in research and industrial settings.[6][11] While alternative techniques like chiral chromatography provide excellent accuracy, the speed and direct quantitative nature of the NMR method make it a compelling choice for routine analysis and high-throughput screening. By understanding the underlying principles and following a well-designed experimental protocol, researchers can confidently and accurately determine the enantiomeric composition of their chiral molecules.
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A Comparative Guide to the Validation of Analytical Methods for Ticagrelor Impurities
In the landscape of cardiovascular therapeutics, Ticagrelor stands as a critical antiplatelet agent for patients with acute coronary syndromes. The efficacy and safety of Ticagrelor are intrinsically linked to its purity. Therefore, the rigorous identification and quantification of impurities are paramount throughout the drug development and manufacturing process. This guide provides a comprehensive comparison of validated analytical methods for the determination of Ticagrelor and its impurities, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting and implementing the most appropriate analytical strategies.
The narrative that follows is built on the foundational principles of scientific integrity. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This guide is grounded in authoritative references, providing a solid framework for your analytical endeavors.
The Criticality of Impurity Profiling in Ticagrelor
Impurities in a drug substance can originate from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), and interaction with excipients.[] These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.
For Ticagrelor, a molecule susceptible to degradation via oxidation, hydrolysis, and photolysis, the development of stability-indicating analytical methods (SIAMs) is not just a regulatory requirement but a scientific necessity.[2][3][4] A SIAM is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the API due to degradation and simultaneously measure its degradation products.
Comparative Analysis of Validated Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for impurity profiling of Ticagrelor due to their high resolution, sensitivity, and reproducibility.[5][6] The choice between these techniques often depends on the specific requirements of the analysis, such as sample throughput and the complexity of the impurity profile.
Methodological Comparison
The following table summarizes key parameters of various validated HPLC and UPLC methods reported in the literature for the analysis of Ticagrelor and its impurities. This comparative overview allows for a quick assessment of the different approaches and their suitability for specific applications.
| Parameter | Method 1 (RP-HPLC) [7] | Method 2 (RP-HPLC) [4] | Method 3 (UPLC) [8] | Method 4 (Proposed IP Monograph - UHPLC) [9] |
| Column | Zodiac C18 (150 mm x 4.6 mm, 3.5 µm) | C18G (250 mm x 4.6 mm, 5 µm) | Acquity UPLC BDS C8 (150 x 4.6 mm, 5µ) | Not explicitly stated, but for UHPLC |
| Mobile Phase | Gradient: A) 0.1% Orthophosphoric acid and Methanol (95:5 v/v), B) Acetonitrile | Isocratic: Methanol and Water (25:75 v/v) | Isocratic: 0.1% OPA Buffer (pH 2.2) and Acetonitrile (60:40) | Gradient system for related substances |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not explicitly stated |
| Detection Wavelength | 210 nm | 254 nm | 240 nm | Not explicitly stated |
| Run Time | 30.0 minutes | Not explicitly stated, but retention time is 5.786 min | Retention time of 0.942 min | High throughput, fast analysis |
| Key Feature | Quantifies impurities and assay in drug substance | Stability-indicating for oral dispersible tablets | Rapid estimation in tablet dosage form | High-throughput analysis for pharmacopeial testing |
Performance Comparison Based on Validation Parameters
The trustworthiness of an analytical method is established through rigorous validation in accordance with ICH guidelines.[6] The table below compares the performance characteristics of the different methods, providing insights into their accuracy, precision, and sensitivity.
| Validation Parameter | Method 1 (RP-HPLC) [7] | Method 2 (RP-HPLC) [4] | Method 3 (UPLC) [8] | Method 4 (RP-HPLC) [10] |
| Linearity (Correlation Coefficient, r²) | > 0.990 | 0.999 | 0.999 | 0.997 |
| Accuracy (% Recovery) | 98-102% | Not explicitly stated | 99.51% | 98-102% |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | 0.7% | < 2% |
| Limit of Detection (LOD) | Determined (S/N 3:1) | Not explicitly stated | 0.45 µg/mL | 1.31 µg/mL |
| Limit of Quantitation (LOQ) | Determined (S/N 10:1) | Not explicitly stated | 1.35 µg/mL | 3.98 µg/mL |
Understanding Ticagrelor's Degradation Pathway: The "Why" Behind the Method
A crucial aspect of developing a robust stability-indicating method is to understand the degradation pathways of the drug substance. Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for this purpose.[][3]
Studies have shown that Ticagrelor degrades under various stress conditions, leading to the formation of several degradation products.[2][3] The primary degradation pathways identified include oxidation, auto-oxidation, S-dealkylation, and N-dealkylation.[2][3] The developed analytical methods must be capable of separating these degradation products from the parent drug and from each other to be considered stability-indicating.
The following diagram illustrates a generalized workflow for a forced degradation study, a critical step in the validation of a stability-indicating method.
Caption: Generalized workflow for forced degradation studies of Ticagrelor.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and reliability of the analytical results, it is essential to follow detailed and well-documented experimental protocols. Below are representative step-by-step methodologies for a stability-indicating RP-HPLC method, synthesized from the reviewed literature.
Protocol 1: Stability-Indicating RP-HPLC Method for Ticagrelor and its Impurities
This protocol is a composite based on common practices observed in the cited literature.[4][7][10]
1. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water and mix with methanol in a 95:5 v/v ratio. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of acetonitrile and water in a suitable ratio (e.g., 50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ticagrelor reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Sample Solution: For drug substance, accurately weigh and dissolve the sample in the diluent to obtain a similar concentration to the standard solution. For tablets, weigh and finely powder a representative number of tablets. Disperse an amount of powder equivalent to a single dose in the diluent, sonicate to dissolve, and filter.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-28 min: Linear gradient back to 90% A, 10% B
-
28-35 min: 90% A, 10% B (equilibration)
-
3. System Suitability
-
Inject the standard solution multiple times (e.g., five replicates).
-
The %RSD for the peak area and retention time of the Ticagrelor peak should be not more than 2.0%.
-
The theoretical plates for the Ticagrelor peak should be not less than 2000.
-
The tailing factor for the Ticagrelor peak should be not more than 2.0.
4. Validation Procedure
-
Specificity: Perform forced degradation studies. The method is specific if the degradation product peaks are well-resolved from the Ticagrelor peak and from each other.
-
Linearity: Prepare a series of solutions of Ticagrelor at different concentrations (e.g., LOQ to 150% of the working concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of Ticagrelor reference standard into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a homogenous sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters (e.g., flow rate, mobile phase composition, pH, column temperature) and assess the impact on the results.
The logical relationship between the different stages of method validation is illustrated in the following diagram.
Caption: Logical flow of analytical method validation for Ticagrelor impurities.
Conclusion
The validation of analytical methods for Ticagrelor impurities is a multifaceted process that demands a deep understanding of the drug's chemistry, regulatory requirements, and the principles of chromatography. This guide has provided a comparative overview of various validated HPLC and UPLC methods, highlighting their key parameters and performance characteristics. By understanding the rationale behind experimental choices and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of Ticagrelor-containing drug products. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the desired sample throughput.
References
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Sadou Yaye, H., Secretan, P. H., Henriet, T., Bernard, M., Amrani, F., Akrout, W., Tilleul, P., Yagoubi, N., & D. Bernard. (2015). Determination of Ticagrelor chemical stability and characterization of its degradants. 5th International Conference and Exhibition on Pharmaceutics & Novel Drug Delivery Systems. [Link]
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Sadou Yaye, H., Secretan, P. H., Bernard, M., Tilleul, P., & Yagoubi, N. (2014). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 98, 290-299. [Link]
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Lankallapali, S., et al. (2023). A Validated Stability-Indicating High performance liquid chromatography Method for Quantification of Related substances and Assa. International Journal of Chemical and Biochemical Sciences, 24(5), 354-369. [Link]
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Patil, S. (2024). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10. [Link]
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Shaik, M., et al. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences, 28(01), 054-070. [Link]
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QTanalytics. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. [Link]
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Kakde, R., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-236. [Link]
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Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. [Link]
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Omaima, J., & Sharma, J. V. (2019). Development and validation of stability indicating UPLC method for the estimation of ticagrelor in bulk and its tablet dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 201-205. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. [Link]
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Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-236. [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Analytical Method Development and Validation of Ticagrelor. [Link]
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Reddy, G. S., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260. [Link]
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SynZeal. (n.d.). Ticagrelor Impurities. [Link]
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Reddy, G. S., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. [Link]
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Bhusari, S., et al. (2025). Development and Validation of a Novel HPTLC Method for the Simultaneous Estimation of Ticagrelor and Aspirin in Bulk and Pharmaceutical Tablet Formulations. International Journal of Pharmaceutical Research and Applications, 10(4), 768-774. [Link]
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Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate
Foundational Knowledge: Understanding the Compound
(1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is a specialized chemical intermediate, often utilized in the synthesis of complex pharmaceutical compounds like Ticagrelor, an antiplatelet agent.[1][2] Its structure, featuring a difluorophenyl group, necessitates a disposal protocol that accounts for the persistence and potential environmental impact of fluorinated organic compounds.[3][4] While specific toxicity data for this exact compound is limited, the available information classifies it as an irritant that is harmful if swallowed.[5]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂F₂O₂ | [5][6] |
| Molecular Weight | 226.22 g/mol | [2][5][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 262.7 ± 40.0 °C (Predicted) | [5] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in a dry, room temperature environment or refrigerated (2-8°C) |[2][5] |
Table 2: Hazard Identification
| Hazard Statement | Classification | Precautionary Code | Source |
|---|---|---|---|
| Harmful if swallowed | Acute Toxicity, Oral | H302 | [5] |
| Causes skin irritation | Skin Corrosion/Irritation | H315 | [5] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | H319 | [5] |
| May cause respiratory irritation | Specific Target Organ Toxicity | H335, P261 |[5] |
The Regulatory Imperative: Compliance Framework
The disposal of laboratory chemical waste is governed by stringent regulations designed to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[7] The RCRA establishes the criteria for identifying hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[7]
For academic and research laboratories, the EPA's Subpart K regulations offer an alternative set of standards better suited for the unique waste streams generated in these settings.[8] These rules emphasize the importance of making hazardous waste determinations by trained professionals and require the development of a comprehensive Laboratory Management Plan.[8][9]
Disposal Workflow: From Benchtop to Final Disposition
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocols
Protocol 1: Waste Collection and Segregation
The principle of waste segregation is paramount. Due to the presence of fluorine, this compound must be classified as a halogenated organic waste .[10] Halogenated and non-halogenated solvent wastes must be kept separate because they require different disposal methods and have significantly different associated costs.[10]
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][12]
-
Container Selection: Choose a clean, sturdy, and chemically compatible waste container. A glass bottle with a screw cap is preferred. Ensure the container is free from damage and has a secure, leak-proof closure.[7][13]
-
Waste Collection: Collect all waste streams containing this compound, including neat material, reaction residues, and the first rinse of contaminated glassware, into the designated halogenated organic waste container.[13]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[13] The label must include:
-
Storage: Keep the waste container closed except when adding waste.[13] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[8] The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[13]
Protocol 2: Spill Management
Immediate and correct response to a spill is crucial for safety.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Assess the Spill: For a small, manageable spill, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) emergency response team immediately.[4]
-
Containment: Wearing appropriate PPE, contain the spill using a universal absorbent material like vermiculite or sand.[11]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for disposal as hazardous waste.[11][12]
-
Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse. All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous waste.[10]
Protocol 3: Decontamination of Glassware and Equipment
Proper decontamination prevents cross-contamination and ensures equipment can be safely reused or disposed of.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous and must be collected in the designated halogenated organic waste container.[13]
-
Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.[14][15]
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air-dry completely before storage or reuse.
-
Empty Chemical Containers: For the original product container, ensure only trivial amounts of the chemical remain. The first rinse must be collected as hazardous waste.[13] After being thoroughly rinsed and air-dried, the labels must be completely defaced or removed before the container can be disposed of as solid waste or recycled.[10][13]
Ultimate Disposal: High-Temperature Incineration
Due to the stable carbon-fluorine bonds in its structure, this compound is considered a persistent organic compound.[3][4] The most effective and environmentally responsible method for destroying such fluorinated compounds is high-temperature incineration.[3][16]
Your institution's EHS department will arrange for a licensed hazardous waste contractor to transport the collected waste to a specialized facility.[10] These facilities operate incinerators at temperatures sufficient to break the C-F bonds, ensuring complete destruction of the compound and preventing its release into the environment.[3]
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
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- Safety and handling of fluorin
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- Material Safety Data Sheet Cyclopropanecarboxylic Acid. West Liberty University.
- SAFETY DATA SHEET - Cyclopropanecarboxylic acid chloride. Fisher Scientific.
- (1R,2R)-ethyl2-(3,4-difluorophenyl)
- (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate Chemical Properties,Uses,Production. Chemicalbook.
- Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
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- DECONTAMINATION AND CLEANING.
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Navigating the Safe Handling of (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, immediate safety and logistical information for handling (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. As your partner in laboratory safety, we aim to build a foundation of trust by delivering value that extends beyond the product itself. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the necessary precautions.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a difluorinated aromatic ester. While specific toxicological data is limited, the Globally Harmonized System (GHS) classification, based on available data for the compound and its structural analogs, indicates the following potential hazards[1]:
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.
-
H335: May cause respiratory irritation: Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort.
Given these hazards, a thorough risk assessment is the first step before any handling of this compound. This involves evaluating the scale of the experiment, the potential for aerosol or dust generation, and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following table outlines the recommended PPE, with explanations for their selection.
| Body Part | Recommended PPE | Rationale for Selection |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile and neoprene gloves offer good resistance to a range of chemicals, including esters and aromatic compounds, preventing skin contact and irritation. Always double-glove when handling neat material. |
| Eyes & Face | Safety goggles with side shields and a face shield | Safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | Chemical-resistant laboratory coat | A lab coat made of a chemical-resistant material will protect your skin and personal clothing from accidental spills and splashes. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary means of respiratory protection. All handling of this compound that may generate vapors or aerosols should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safety of all laboratory personnel.
Preparation and Pre-Handling Checklist
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including appropriate glassware, spatulas, and pre-labeled waste containers, are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
Handling Protocol
The following workflow is designed to guide the user through the safe handling of the compound.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet or this guide to the medical personnel.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Solid Waste: Contaminated solid materials, such as gloves, weighing paper, and absorbent materials from spill clean-up, must be collected in a separate, clearly labeled container for "Solid Halogenated Waste."
Disposal Workflow
The following diagram illustrates the correct procedure for waste disposal.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.
References
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This compound. Chemsrc. Retrieved from [Link]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. Retrieved from [Link]
-
ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. gsrs.ncats.nih.gov. Retrieved from [Link]
-
Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | Pharmaffiliates. Pharmaffiliates. Retrieved from [Link]
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Safety Data Sheet. CPAChem. Retrieved from [Link]
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Safety Data Sheet. ROC Commerce. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
